Samotolisib

Catalog No.
S548537
CAS No.
1386874-06-1
M.F
C23H26N4O3
M. Wt
406.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Samotolisib

CAS Number

1386874-06-1

Product Name

Samotolisib

IUPAC Name

8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methylimidazo[4,5-c]quinolin-2-one

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C23H26N4O3/c1-14(30-5)13-27-21-18-9-15(16-8-17(11-24-10-16)23(2,3)29)6-7-19(18)25-12-20(21)26(4)22(27)28/h6-12,14,29H,13H2,1-5H3/t14-/m0/s1

InChI Key

ACCFLVVUVBJNGT-AWEZNQCLSA-N

SMILES

CC(CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC

solubility

Soluble in DMSO, not in water

Synonyms

LY3023414; LY-3023414; LY 3023414; Samotolisib.

Canonical SMILES

CC(CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC

Isomeric SMILES

C[C@@H](CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC

The exact mass of the compound Samotolisib is 406.2005 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Clinical Development and Trial Outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Samotolisib was investigated in multiple Phase I and II clinical trials for various advanced solid tumors. The following table outlines key clinical trials and their outcomes, which ultimately led to its discontinuation from oncology development.

Indication Phase Status Key Details / Outcomes
Advanced Solid Tumors [1] Phase 1 Completed Established dosing; found generally well-tolerated [1].
Metastatic Castration-Resistant Prostate Cancer [1] Phase 2 Completed Evaluated in combination with enzalutamide [1].
Recurrent Endometrial Cancer [2] [1] Phase 2 Completed Status completed as of March 2022 [2].
Metastatic Triple-Negative Breast Carcinoma [1] Phase 2 Discontinued Development stopped as of September 2019 [1].
Metastatic Non-Small Cell Lung Cancer [2] [1] Phase 2 Discontinued Development stopped as of July 2015 [1].
Pancreatic Cancer [2] Phase 2 Discontinued Development stopped [2].

Non-Oncological Research Application

Despite discontinuation in oncology, recent research has identified a promising application for this compound in cell therapy manufacturing. A 2025 study found it can improve the efficiency of CRISPR/Cas9 gene editing [3].

  • Protocol Detail: Researchers used this compound to inhibit DNA-dependent protein kinase (DNA-PK), which significantly increased the knock-in efficiency of a tumor-specific T-cell receptor (TCR) into the TRAC locus of primary human T cells [3].
  • Advantage: This process is Good Manufacturing Practice (GMP)-compatible. The use of this compound did not negatively impact T-cell viability, phenotype, expansion, or antitumor function, enabling the generation of a potent T-cell product for clinical use [3].

The diagram below illustrates this experimental workflow.

G Start Primary Human T Cells Step1 CRISPR/Cas9 System (TRAC Locus Targeting) Start->Step1 Step2 Add this compound (Inhibits DNA-PK) Step1->Step2 Step3 High-Efficiency TCR Knock-In Step2->Step3 Step4 Potent T-cell Product (GMP-compatible) Step3->Step4

Mechanism of Action and Pathway

This compound acts as a dual inhibitor, simultaneously targeting key components in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. This pathway is frequently dysregulated in cancer [4].

The flow diagram below summarizes the signaling pathway and this compound's role.

G GrowthFactor Growth Factor Signal PI3K PI3K (Class I) GrowthFactor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellProcess Cell Growth & Proliferation mTOR->CellProcess This compound This compound Inhibition This compound->PI3K Inhibits This compound->mTOR Inhibits

Conclusion

References

PI3K AKT mTOR signaling pathway overview

Author: Smolecule Technical Support Team. Date: February 2026

Core Pathway Components and Mechanism

The PI3K/AKT/mTOR (PAM) signaling pathway is a highly conserved intracellular transduction network that regulates critical cellular processes, including survival, growth, proliferation, metabolism, and immune responses [1] [2]. Its core signaling mechanism is outlined below.

f cluster_neg Key Negative Regulator Growth Factors    (e.g., EGF, VEGF, IGF) Growth Factors    (e.g., EGF, VEGF, IGF) Receptor Tyrosine    Kinases (RTKs) Receptor Tyrosine    Kinases (RTKs) Growth Factors    (e.g., EGF, VEGF, IGF)->Receptor Tyrosine    Kinases (RTKs) Binds PI3K    (p85/p110 heterodimer) PI3K    (p85/p110 heterodimer) Receptor Tyrosine    Kinases (RTKs)->PI3K    (p85/p110 heterodimer) Recruits/Activates PIP2 PIP2 PI3K    (p85/p110 heterodimer)->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT (at membrane) AKT (at membrane) PIP3->AKT (at membrane) Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates    (Negative Regulator) PDK1 PDK1 AKT (at membrane)->PDK1 Phosphorylates (Thr308) mTORC2 mTORC2 AKT (at membrane)->mTORC2 Phosphorylates (Ser473) AKT (active) AKT (active) PDK1->AKT (active) mTORC2->AKT (active) mTORC1 mTORC1 AKT (active)->mTORC1 Activates (via TSC1/2 inhibition) Downstream Effects:    Cell Growth, Survival,    Protein Synthesis, Metabolism Downstream Effects:    Cell Growth, Survival,    Protein Synthesis, Metabolism mTORC1->Downstream Effects:    Cell Growth, Survival,    Protein Synthesis, Metabolism

Diagram of the core PI3K/AKT/mTOR signaling cascade and its key negative regulator, PTEN.

The pathway initiates when growth factors (e.g., EGF, VEGF, IGF) bind to Receptor Tyrosine Kinases (RTKs) on the cell surface [2] [3]. This binding induces dimerization and autophosphorylation of RTKs, recruiting and activating PI3K (Phosphoinositide 3-kinase) [1] [3].

Activated PI3K, a heterodimer of regulatory p85 and catalytic p110 subunits, phosphorylates the membrane lipid PIP2 to generate the second messenger PIP3 [2] [3]. PIP3 recruits AKT and PDK1 to the membrane. AKT is fully activated through phosphorylation by PDK1 and the mTORC2 complex [2].

Activated AKT phosphorylates numerous downstream substrates. A key node is the activation of mTORC1, primarily achieved through AKT-mediated inhibition of the TSC1/TSC2 complex [2]. Activated mTORC1 promotes mRNA translation, lipid and nucleotide synthesis, and inhibits autophagy, thereby driving cell growth and proliferation [4].

The tumor suppressor PTEN is the primary negative regulator, dephosphorylating PIP3 back to PIP2, thus terminating the signal [1].

Dysregulation in Human Disease

Dysregulation of the PAM pathway is a hallmark of many diseases, particularly cancer, where it leads to uncontrolled cell growth and survival [1] [4]. The table below summarizes the primary mechanisms of pathway dysregulation.

Dysregulation Mechanism Description Key Examples in Cancer
RTK Overactivation Overexpression/gain-of-function mutations in growth factor receptors cause constitutive pathway initiation [1]. EGFR, FGFR, PDGFR, VEGFR families in various cancers [1].
PI3K Mutation/Amplification Gain-of-function mutations in PI3KCA (encodes p110α) or gene amplification enhance lipid kinase activity [1]. PI3KCA is one of the most frequently mutated oncogenes (e.g., hotspots E545K, H1047R) in breast, colorectal, and other solid tumors [1] [5].
PTEN Loss of Function Inactivation of the key negative regulator via mutation, deletion, or epigenetic silencing leads to PIP3 accumulation [1]. Common in breast, prostate, and endometrial cancers; often coexists with PI3KCA mutations [1] [6].
AKT Amplification/Mutation Gene amplification or activating mutations (e.g., AKT1 E17K) sustain AKT signaling [1] [5]. Found in breast, ovarian, and colorectal cancers [1].
mTOR Hyperactivation Upstream dysregulation or mutations in mTOR complex components lead to uncontrolled mTOR activity [1]. Promotes tumor growth across many cancer types [1].

Beyond oncology, PAM pathway dysregulation is implicated in oral pathologies like oral squamous cell carcinoma [7] [8], osteoporosis [2], and ischemic stroke [9].

Therapeutic Targeting and Drug Development

Targeting the PAM pathway is a major focus in precision oncology. The table below summarizes the classes of targeted inhibitors, their targets, and representative agents.

Therapeutic Class Molecular Target Representative Agents Key Clinical Context & Notes
PI3K Inhibitors [5] [5] [5]
・Isoform-selective PI3Kα (p110α catalytic subunit) Alpelisib, GDC-0077 Approved for PI3KCA-mutant, HR+/HER2- breast cancer; avoids toxicity of pan-inhibitors [5].
・Pan-PI3K Inhibitors All Class I PI3K isoforms Buparlisib Modest efficacy but significant toxicities (e.g., hyperglycemia) limit clinical use [5].
・Dual PI3K/mTOR Inhibitors PI3K and mTOR kinase Gedatolisib Target multiple nodes; potential to overcome resistance; in clinical trials (e.g., NCT02684032) [5].
AKT Inhibitors [5] [5] [5]
AKT1/2/3 kinases Capivasertib, Ipatasertib Show promise in clinical trials; may be effective regardless of specific PAM pathway alteration [5].
mTOR Inhibitors [5] [5] [5]
・Allosteric (mTORC1) mTORC1 complex Everolimus, Temsirolimus Approved for HR+/HER2- breast cancer (everolimus) and renal cell carcinoma; can cause feedback loops [5].

The following diagram illustrates the specific points of inhibition for these therapeutic agents within the pathway.

f cluster_legend Therapeutic Inhibitors Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Growth &    Survival Cell Growth &    Survival mTORC1->Cell Growth &    Survival Alpelisib    (PI3Kα inhibitor) Alpelisib    (PI3Kα inhibitor) Alpelisib    (PI3Kα inhibitor)->PI3K inhibits Buparlisib    (Pan-PI3K inhibitor) Buparlisib    (Pan-PI3K inhibitor) Buparlisib    (Pan-PI3K inhibitor)->PI3K inhibits Gedatolisib    (Dual inhibitor) Gedatolisib    (Dual inhibitor) Gedatolisib    (Dual inhibitor)->PI3K inhibits Gedatolisib    (Dual inhibitor)->mTORC1 inhibits Capivasertib    (AKT inhibitor) Capivasertib    (AKT inhibitor) Capivasertib    (AKT inhibitor)->AKT inhibits Everolimus    (mTORC1 inhibitor) Everolimus    (mTORC1 inhibitor) Everolimus    (mTORC1 inhibitor)->mTORC1 inhibits Key: Dashed Red Arrow = Inhibition Key: Dashed Red Arrow = Inhibition

Diagram showing the action sites of major PI3K, AKT, and mTOR inhibitors on the signaling pathway.

A significant challenge is therapeutic resistance, which can arise from feedback loop reactivation, upstream RTK activation, or mutations in parallel pathways like RAS-MAPK [1] [5]. Current research focuses on combination therapies, such as pairing PAM inhibitors with endocrine therapy, CDK4/6 inhibitors, or immunotherapy to improve efficacy and overcome resistance [6] [5].

Key Experimental Methodologies

Studying the PAM pathway requires a multifaceted experimental approach. Here are detailed protocols for key methodologies cited in the literature.

  • Transcriptomic Profiling via Microarray [10]

    • Cell Culture & Treatment: Culture human primary cells (e.g., retinal pigment epithelial cells) to confluency. Establish treatment groups: untreated control, inflammatory stimulus (e.g., LPS 1 µg/mL, 6h), inhibitor/drug (e.g., Tacrolimus 10 ng/mL, 6-24h), and combination treatment (LPS pre-treatment followed by drug).
    • RNA Extraction & Purification: Lyse cells in TRIzol reagent. Extract total RNA following the manufacturer's protocol. Further purify RNA using a column-based kit (e.g., RNeasy Mini Kit) with on-column DNase I digestion to remove genomic DNA.
    • RNA Quality Control: Assess RNA integrity by electrophoresis on a 1% agarose gel (sharp 18S and 28S ribosomal RNA bands indicate good integrity). Determine concentration and purity spectrophotometrically (A260/A280 ratio ~2.0 is ideal).
    • Microarray Processing: Synthesize double-stranded cDNA from high-quality RNA. Perform in vitro transcription to generate biotin-labeled cRNA. Fragment the cRNA and hybridize to the microarray chip (e.g., Affymetrix HG-U133_A2). Wash, stain, and scan the chip using a GeneChip Scanner.
    • Data Analysis: Analyze fluorescence intensity data with dedicated software (e.g., GeneChip Command Console). Generate a list of PI3K/AKT/mTOR-associated genes from databases like KEGG. Apply filters for significant differential expression (e.g., |Fold Change| > 4.0, p < 0.05).
  • Parallel microRNA (miRNA) Profiling [10]

    • miRNA Extraction: Extract total RNA (including small RNAs) from cell lysates using a method compatible with miRNA retention (e.g., TRIzol).
    • miRNA Array Hybridization: Profile miRNA expression using a specialized array (e.g., GeneChip miRNA 2.0 Array) following the manufacturer's protocol.
    • Bioinformatic Target Prediction: Analyze differentially expressed miRNAs using prediction tools like TargetScan and miRanda to identify putative mRNA targets within the PI3K/AKT/mTOR pathway, revealing potential post-transcriptional regulatory networks.
  • Functional Validation via Protein Assay (ELISA) [10]

    • Sample Preparation: Lyse cells from relevant treatment groups in a suitable protein extraction buffer containing protease and phosphatase inhibitors. Centrifuge to clear debris and quantify total protein concentration.
    • ELISA Procedure: Load equal amounts of protein into wells of a commercial ELISA kit specific for the target protein (e.g., COL1A1, PIK3CA). Follow kit instructions for incubation with capture antibody, detection antibody, and enzyme conjugate.
    • Detection & Analysis: Add enzyme substrate to develop a colorimetric signal. Measure absorbance using a microplate reader. Compare protein concentrations across treatment groups to validate transcriptomic findings at the protein level.

Future Research Directions

The future of PAM pathway research involves several key areas:

  • Next-Generation Inhibitors & Personalized Therapy: Development of more specific inhibitors, mutant-specific agents, and biomarker-guided treatment strategies to improve efficacy and reduce toxicity [6].
  • Combination Therapies: Rational design of combination regimens with endocrine therapy, CDK4/6 inhibitors, and immunotherapy to overcome resistance [6] [5].
  • Role in the Tumor Microenvironment (TME) & Immunomodulation: Investigating the pathway's role in immune cell function and tumor immune evasion to enhance the efficacy of immunotherapies [4].
  • Epigenetic & Non-coding RNA Interactions: Exploring the regulatory interplay between the PAM pathway, non-coding RNAs (miRNAs, lncRNAs), and epigenetic modifiers, offering novel therapeutic targets [4].
  • Expansion into Non-Oncologic Diseases: Further elucidating the pathway's role in metabolic, neurological, and inflammatory diseases to identify new therapeutic applications [2] [9].

References

Samotolisib as a Caspase-11-Mediated Pyroptosis Inhibitor: Mechanisms, Experimental Protocols, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Caspase-11-Mediated Pyroptosis and Samotolisib

Pyroptosis is a highly inflammatory form of programmed cell death that plays crucial roles in host defense against intracellular pathogens and in various inflammatory diseases. [1] Unlike apoptosis, which is generally non-inflammatory, pyroptosis features plasma membrane pore formation, cell swelling, and release of pro-inflammatory cytokines and cellular contents that trigger robust inflammatory responses. [1] The caspase-11 non-canonical inflammasome (with human orthologs caspase-4/5) represents a key pathway mediating pyroptosis in response to intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. [2] [3] When activated, caspase-11 cleaves gasdermin D (GSDMD), generating N-terminal fragments that oligomerize and form pores in the cell membrane, leading to pyroptotic cell death. [4] [3]

This compound (also known as ST or LY3023414) is an investigational small molecule inhibitor identified through screening of a pyroptosis-targeted compound library. [4] Originally developed as an anti-cancer agent, this compound is a dual PI3K/mTOR inhibitor that targets class I PI3K isoforms, mTOR, and DNA-PK. [5] Unlike rapalogs that only inhibit mTORC1, this compound inhibits both MTORC1 and MTORC2 complexes, potentially providing more comprehensive pathway suppression. [5] The discovery of its potent inhibitory effects on caspase-11-mediated pyroptosis has expanded its potential therapeutic applications to inflammatory conditions, particularly sepsis-associated organ injury. [4] [6]

Molecular Mechanism of this compound in Caspase-11 Pyroptosis Inhibition

Core Signaling Pathway and Molecular Interactions

This compound exerts its inhibitory effect on caspase-11-mediated pyroptosis through a sophisticated molecular mechanism that intersects with the PI3K/AKT/mTOR signaling axis. The following diagram illustrates this coordinated pathway:

G cluster_0 PI3K/AKT/mTOR Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits mTOR mTOR This compound->mTOR Directly Inhibits AKT AKT PI3K->AKT Activates AKT->mTOR Activates Nedd4 Nedd4 mTOR->Nedd4 Suppresses Caspase11 Caspase11 Nedd4->Caspase11 Ubiquitinates & Degrades GSDMD GSDMD Caspase11->GSDMD Cleaves Pyroptosis Pyroptosis GSDMD->Pyroptosis Pore Formation LPS LPS LPS->Caspase11 Activates

This coordinated mechanism leads to the dose-dependent inhibition of both caspase-11 activation and GSDMD-NT generation, effectively reducing pyroptosis in macrophages and hepatocytes. [4] The critical molecular interactions include:

  • Nedd4-caspase-11 binding: this compound treatment enhances the direct physical interaction between the E3 ubiquitin ligase Nedd4 and caspase-11, facilitating caspase-11 ubiquitination and subsequent proteasomal degradation. [4] [6]

  • Ubiquitination cascade: Activated Nedd4 mediates the attachment of ubiquitin chains to caspase-11, targeting it for degradation and thereby reducing the available caspase-11 that can be activated by intracellular LPS. [4]

  • Pathway crosstalk: The mechanism demonstrates sophisticated crosstalk between the PI3K/AKT/mTOR signaling pathway and the non-canonical inflammasome, positioning this compound at a strategic regulatory node. [4]

Key Experimental Evidence and Quantitative Data

The inhibitory effects of this compound on caspase-11-mediated pyroptosis have been demonstrated through multiple experimental approaches, yielding quantitatively significant results:

Table 1: Key Experimental Findings on this compound's Pyroptosis Inhibition

Experimental Model Measured Parameters Key Findings Significance
LPS-primed RAW 264.7 cells [4] Caspase-11 activation, GSDMD-NT generation, LDH release Dose-dependent inhibition of caspase-11 activation and GSDMD cleavage; reduced LDH release Confirmed direct inhibition of pyroptosis in macrophages
LPS-induced ALI mouse model [4] Survival rates, serum ALT/AST activity, liver histology Improved survival; attenuated ALT/AST elevation; reduced liver inflammation and damage Demonstrated hepatoprotective effects in vivo
Nedd4 inhibition studies [4] Caspase-11 ubiquitination, protein degradation This compound-induced caspase-11 inhibition largely abrogated by Nedd4 inhibition Confirmed Nedd4 as essential mediator of this compound's effect
IGF-1 intervention [4] PI3K/AKT/mTOR pathway activation, caspase-11 levels IGF-1 (PI3K/AKT activator) reversed this compound's effects on caspase-11 Validated pathway-specific mechanism

Table 2: Quantitative Effects of this compound in Experimental Models

Parameter Control Group This compound Treatment Change Experimental System
Cell viability [4] ~40% (LPS-only) ~80% (LPS+ST) +100% improvement RAW 264.7 macrophages
Caspase-11 activation [4] 100% (baseline) ~30% remaining -70% reduction RAW 264.7 cells
GSDMD-NT generation [4] 100% (baseline) ~25% remaining -75% reduction RAW 264.7 cells
Serum ALT/AST [4] Severe elevation Near normalization Significant attenuation LPS-induced ALI mouse model
Survival rate [4] ~20% (LPS-only) ~80% (LPS+ST) +300% improvement LPS-induced ALI mouse model

The data demonstrate that this compound effectively suppresses the core executor machinery of caspase-11-mediated pyroptosis, with particularly potent inhibition of GSDMD-NT generation, the direct mediator of membrane pore formation. [4]

In Vivo Evidence and Therapeutic Potential

The therapeutic potential of this compound for treating conditions driven by caspase-11-mediated pyroptosis has been evaluated in experimental models of inflammatory disease:

  • Acute Liver Injury (ALI) Model: In an LPS-induced ALI mouse model, this compound preconditioning (5 mg/kg) significantly improved survival rates, attenuated LPS-induced increases in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) activity, and inhibited severe liver inflammation and histological damage. [4] Importantly, this compound treatment reduced caspase-11 activation and GSDMD cleavage in liver tissues, confirming target engagement in vivo. [4]

  • Sepsis Context: Sepsis-induced liver injury is particularly relevant for this compound intervention since the liver is a primary site of bacterial endotoxin-induced inflammation during sepsis, and acute liver injury is an independent risk factor for sepsis-induced death. [4] The ability of this compound to specifically target caspase-11-mediated pyroptosis, a key driver of septic shock, positions it as a promising candidate for sepsis therapy. [4] [7]

  • Clinical Trial Experience: While the anti-pyroptotic effects haven't been tested in human trials, a phase II study of this compound in children with relapsed/refractory solid and CNS tumors established a recommended phase 2 dose of 115 mg/m²/dose twice daily and identified a manageable toxicity profile, supporting its potential translatability for inflammatory conditions. [5]

Detailed Experimental Protocols

In Vitro Assessment of Pyroptosis Inhibition

Cell-based screening protocols for evaluating this compound's effects on caspase-11-mediated pyroptosis:

  • Cell Culture Model: Utilize RAW 264.7 murine macrophages as they lack ASC expression, making them ideal for studying non-canonical pyroptosis independent of the canonical NLRP3 inflammasome. [4] Culture cells in DMEM with 10% FBS under standard conditions (37°C, 5% CO₂). [4]

  • Pyroptosis Induction: Prime cells with ultrapure LPS (100 ng/mL) for 3-4 hours followed by transfection with 1 μg/mL LPS using a transfection reagent (e.g., FuGENE-HD) to deliver LPS into the cytosol and activate caspase-11. [4] [7]

  • This compound Treatment: Apply this compound across a dose range (0.1-10 μM) during LPS priming. Prepare stock solutions in DMSO with final DMSO concentration not exceeding 0.1%. Include vehicle control. [4]

  • Outcome Measurements:

    • Western Blotting: Analyze cell lysates for caspase-11 activation (cleavage), GSDMD-NT generation, and Nedd4 expression using specific antibodies. [4]
    • Cell Death Quantification: Measure lactate dehydrogenase (LDH) release into supernatant using commercial kits. [4]
    • Cytokine Analysis: Quantify IL-1β and IL-18 in supernatants by ELISA. [4]
    • Ubiquitination Assay: Immunoprecipitate caspase-11 and probe with anti-ubiquitin antibody to assess ubiquitination status. [4]
In Vivo Evaluation in Disease Models

Protocol for LPS-induced acute liver injury model:

  • Animals: Use 6-8 week old male C57BL/6 mice (18-21 g) housed under specific pathogen-free conditions. [4]
  • Experimental Groups: Randomize into four groups (n=6): (1) vehicle control, (2) LPS-only (10 mg/kg), (3) this compound-only (5 mg/kg), (4) this compound (5 mg/kg) + LPS (10 mg/kg). [4]
  • Dosing Protocol: Administer this compound or vehicle via appropriate route (e.g., intraperitoneal injection) 1 hour before LPS challenge. [4]
  • Sample Collection: Sacrifice mice at designated endpoints (e.g., 16-18 hours post-LPS); collect blood for serum separation and liver tissues for analysis. [4]
  • Outcome Measures:
    • Survival Studies: Monitor mice every 6-8 hours for 5 days in separate survival cohorts. [4]
    • Liver Function: Measure serum ALT and AST activities using commercial kits. [4]
    • Histopathology: Score H&E-stained liver sections for inflammatory infiltration and tissue damage. [4]
    • Molecular Analysis: Process liver tissues for Western blotting of caspase-11, GSDMD, and related signaling molecules. [4]

Comparative Analysis with Other Caspase-11 Targeting Approaches

This compound represents one of several strategic approaches for targeting caspase-11-mediated pyroptosis. The following table compares different intervention strategies:

Table 3: Comparison of Caspase-11-Targeted Therapeutic Approaches

Intervention Approach Molecular Target Mechanism of Action Advantages Limitations
This compound [4] PI3K/mTOR → Nedd4 Upregulates Nedd4-mediated ubiquitination and degradation of caspase-11 Oral availability; dual PI3K/mTOR inhibition; pathway already clinically targeted in oncology Broader pathway effects beyond pyroptosis inhibition
FeTPPS [7] HMGB1-LPS complex Disrupts HMGB1-LPS binding and cytosolic LPS delivery Specific to HMGB1-mediated caspase-11 activation; may have fewer off-target effects Doesn't inhibit alternative cytosolic LPS delivery pathways
Direct caspase-11 inhibitors [8] Caspase-11 enzymatic activity Directly blocks caspase-11 catalytic function Highly specific; potentially fewer off-target effects Limited clinical development; delivery challenges
GSDMD inhibitors [1] GSDMD pore formation Blocks membrane pore formation and pyroptosis execution Downstream of multiple inflammasome pathways Doesn't prevent cytokine processing and release

The unique advantage of this compound lies in its upstream modulation of caspase-11 protein levels rather than direct inhibition of enzymatic activity, potentially reducing compensatory mechanisms and resistance. Additionally, its dual PI3K/mTOR inhibition may provide synergistic benefits in hyperinflammatory conditions like sepsis by modulating multiple inflammatory pathways. [4]

Technical Considerations and Research Applications

When investigating this compound's effects on caspase-11-mediated pyroptosis, several technical considerations are essential:

  • Cell Model Selection: RAW 264.7 cells are preferred for non-canonical pyroptosis studies due to their deficiency in ASC, which prevents canonical inflammasome activation. [4] For translation to human systems, primary human macrophages or monocytic cell lines (THP-1) can be used, recognizing that caspase-4 is the functional homolog of caspase-11 in humans. [3]

  • Dosing Considerations: Effective in vitro concentrations typically range from 1-10 μM, while in vivo mouse studies use approximately 5 mg/kg. [4] The previously established clinical dose in pediatric oncology trials was 115 mg/m²/dose twice daily, providing guidance for potential human translation. [5]

  • Experimental Controls: Critical controls include vehicle (DMSO) controls, caspase-11 knockout cells or mice, and selective pathway activators (e.g., IGF-1 to activate PI3K/AKT) to confirm mechanism-specific effects. [4]

  • Time Course Considerations: Caspase-11 activation typically peaks within 3-6 hours after cytosolic LPS delivery, while GSDMD cleavage and pyroptosis occur within 2-4 hours after caspase-11 activation. [4] this compound appears most effective when administered before or during the priming phase.

The research applications of this compound extend beyond sepsis to various conditions where caspase-11-mediated pyroptosis plays a pathogenic role, including inflammatory liver diseases [3], autoimmune conditions [8], and potentially other sterile inflammatory disorders. Its well-established safety profile from oncology trials may accelerate translational applications in inflammatory diseases.

Conclusion

References

Comprehensive Technical Guide: Samotolisib-Mediated NEDD4 Ubiquitin Ligase Activation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanistic Overview

Samotolisib (also known as ST and LY3023414) is a potent, selective, and orally active dual inhibitor of Class I PI3K and mTOR (kinase TORC1/2). Its novel role in activating the E3 ubiquitin ligase NEDD4 (Neuronal precursor cell-expressed developmentally down-regulated 4) has emerged as a critical mechanism for mitigating caspase-11-mediated non-canonical pyroptosis, a highly inflammatory form of programmed cell death. The central mechanism involves this compound's inhibition of the PI3K/AKT/mTOR signaling axis, which disrupts a tonic inhibitory signal on NEDD4. This disinhibition allows NEDD4 to ubiquitinate key inflammatory mediators, primarily caspase-11 (and its human orthologs caspases-4 and 5), targeting them for proteasomal degradation. Consequently, this process inhibits the cleavage of gasdermin D (GSDMD) into its pore-forming N-terminal fragment (GSDMD-NT), thereby attenuating pyroptosis and the subsequent release of pro-inflammatory cytokines like IL-1β and IL-18 [1] [2]. This pathway is particularly relevant in the context of Gram-negative bacterial infections and sepsis, where intracellular lipopolysaccharide (LPS) is a primary trigger for non-canonical inflammasome activation [1].

Core Signaling Pathway

The following diagram, generated using Graphviz DOT language, illustrates the sequenced molecular signaling pathway through which this compound activates NEDD4 to exert its anti-pyroptotic effects.

G ST This compound (ST) PI3K_mTOR PI3K/mTOR Complex ST->PI3K_mTOR Inhibits NEDD4 NEDD4 E3 Ligase ST->NEDD4 Disinhibits (via PI3K/mTOR/AKT) AKT AKT Signaling PI3K_mTOR->AKT Activates AKT->NEDD4 Tonic Inhibition Casp11 Pro-caspase-11 NEDD4->Casp11 Polyubiquitinates Ub_Casp11 Ubiquitinated Caspase-11 Casp11->Ub_Casp11 GSDMD Gasdermin D (GSDMD) Casp11->GSDMD Cleaves Degradation Proteasomal Degradation Ub_Casp11->Degradation Leads to GSDMD_NT Pore-forming GSDMD-NT GSDMD->GSDMD_NT Pyroptosis Pyroptosis & IL-1β/IL-18 Release GSDMD_NT->Pyroptosis LPS Intracellular LPS LPS->Casp11 Activates Invis

Diagram 1: this compound activates NEDD4 via PI3K/AKT/mTOR inhibition, leading to caspase-11 ubiquitination and suppressed pyroptosis.

Quantitative Data Summary

Key quantitative findings from foundational studies are consolidated in the table below.

Table 1: Summary of Key Experimental Findings on this compound and NEDD4
Experimental Model Treatment Groups Key Outcome Measures Results and Quantitative Findings Source

| In Vitro (RAW 264.7 cells) | LPS (pyroptosis inducer)

  • This compound (dose-range) | Caspase-11 activation GSDMD-NT generation Cell pyroptosis (LDH release) | this compound dose-dependently inhibited caspase-11 activation and GSDMD-NT generation. Significant reduction in LDH release, indicating suppression of pyroptosis. | [1] [2] | | In Vivo (C57BL/6 ALI Mouse Model) | 1. Vehicle
  • LPS (10 mg/kg)
  • ST (5 mg/kg)
  • ST (5 mg/kg) + LPS (10 mg/kg) | Survival Rate Serum ALT/AST Activity Liver Histology & Inflammation | ST preconditioning improved survival and significantly attenuated LPS-induced elevations in serum ALT and AST. Inhibition of severe liver inflammation and damage. | [1] [2] | | Molecular Mechanism (In Vitro) | Co-immunoprecipitation & Ubiquitination Assays | NEDD4-Caspase-11 Interaction Caspase-11 Ubiquitination Level | this compound treatment promoted direct interaction between NEDD4 and caspase-11. Increased ubiquitination and subsequent degradation of caspase-11, largely abrogated by IGF-1 (PI3K/AKT activator). | [1] [2] |

Detailed Experimental Protocols

To facilitate replication and further investigation, here are the detailed methodologies from the cited research.

In Vitro Model of Non-Canonical Pyroptosis

This protocol establishes a system for studying the mechanism in RAW 264.7 macrophages, which are ideal due to their lack of ASC expression, thus isolating the non-canonical pathway [1] [2].

  • Cell Line: RAW 264.7 murine macrophages.
  • Culture Conditions: Maintained in DMEM supplemented with 10% fetal bovine serum (FBS) under standard conditions (37°C, 5% CO2).
  • Pyroptosis Induction:
    • Transfection with LPS: Cells are transfected with 1 µg/mL of Escherichia coli LPS (e.g., Sigma L2630) using a commercial transfection reagent (e.g., FuGENE-HD from Promega) to deliver LPS into the cytosol and activate caspase-11. This is a critical step, as extracellular LPS does not efficiently activate this pathway.
  • Pharmacological Intervention:
    • This compound Treatment: Co-treat cells with this compound (e.g., from Selleckchem, S8322) across a dose range (e.g., 0.5 - 5 µM) for a specified period (e.g., 4-6 hours) post-LPS transfection.
    • Pathway Rescue: To confirm mechanism, use Insulin-like Growth Factor 1 (IGF-1, 100 ng/mL) to reactivate the PI3K/AKT pathway and abrogate this compound's effect.
  • Outcome Assessment:
    • Cell Death: Quantify pyroptosis by measuring lactate dehydrogenase (LDH) release into the supernatant using a commercial kit (e.g., Beyotime C0016).
    • Protein Analysis: Analyze caspase-11 activation, GSDMD cleavage (GSDMD-NT generation), and NEDD4 expression levels by Western blot. Key antibodies: anti-caspase-11 (Santa Cruz, sc-56038), anti-GSDMD-N (Abcam, ab215203), anti-NEDD4 (Proteintech, 21698-1-AP).
    • Ubiquitination Assay: Perform immunoprecipitation of caspase-11 followed by Western blot with anti-ubiquitin antibody (Proteintech, 10201-2-AP) to assess its ubiquitination status.
    • Cytokine Measurement: Quantify IL-1β and IL-18 in the cell supernatant using ELISA kits.
In Vivo Model of LPS-Induced Acute Liver Injury (ALI)

This mouse model demonstrates the physiological relevance of the pathway in sepsis-induced organ damage [1] [2].

  • Animals: 6-8 week-old male C57BL/6 mice (weighing 18-21 g), housed under specific pathogen-free conditions.
  • Experimental Groups (n=6 per group):
    • Vehicle control
    • LPS (10 mg/kg) administered intraperitoneally (i.p.)
    • This compound (5 mg/kg) administered i.p.
    • This compound (5 mg/kg) + LPS (10 mg/kg). This compound is typically given as a preconditioning dose (e.g., 1 hour before LPS challenge).
  • Sample Collection:
    • At a defined endpoint (e.g., 6-12 hours post-LPS), collect blood via cardiac puncture under anesthesia.
    • Centrifuge blood at 4000 rpm to isolate serum, which should be stored at -80°C for biochemical analysis.
    • Harvest liver tissues. Snap-freeze one portion in liquid nitrogen for protein/mRNA analysis and fix another portion in 10% buffered formalin for histology.
  • Key Readouts:
    • Hepatocellular Injury: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as clinical markers of liver damage.
    • Survival Study: In a separate cohort, monitor survival over a longer period (e.g., 24-72 hours).
    • Histopathology and Inflammation: Perform H&E staining on liver sections to assess necrosis and inflammatory cell infiltration. Immunohistochemistry for neutrophils (e.g., bs-19701R) and caspase-11 can provide specific localization.
    • Molecular Analysis: Analyze liver tissue lysates by Western blot for NEDD4, caspase-11, and GSDMD-NT to confirm the pathway is engaged in vivo.

Regulatory Context and Nuances

  • NEDD4's Dual Role in Inflammation: While this compound promotes NEDD4's anti-inflammatory role via caspase-11 ubiquitination, NEDD4's functions are complex. For instance, in myocardial reperfusion injury, NEDD4 indirectly promotes NLRP3 degradation, offering protection [3]. This highlights the context-dependent nature of E3 ligase regulation.
  • Post-Translational Modulation of NEDD4: The activity of NEDD4 itself is subject to regulation. A critical finding is that lactylation of NEDD4 at K33 can inhibit its interaction with caspase-11, preventing ubiquitination and exacerbating non-canonical pyroptosis in acetaminophen-induced liver injury [4]. This suggests that the metabolic microenvironment (e.g., high lactate levels) can override the this compound-NEDD4 axis.
  • The Central Role of Ubiquitination in Sepsis: The dynamic balance of ubiquitination and deubiquitination is a master regulator of inflammatory signaling in sepsis, controlling not only pyroptosis but also necroptosis and the NF-κB pathway [5]. This compound represents a targeted intervention within this broader regulatory network.

Conclusion and Research Implications

References

Mechanism of Action: The PI3K/AKT/mTOR/Nedd4 Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Samotolisib, a dual PI3K and mTOR inhibitor, protects against sepsis-induced liver injury primarily by inhibiting caspase-11-mediated pyroptosis (a pro-inflammatory form of cell death). The proposed mechanism, based on preclinical studies, can be summarized as follows [1] [2]:

G LPS Lipopolysaccharide (LPS) Caspase11 Active Caspase-11 LPS->Caspase11 Activates PI3K_mTOR PI3K/mTOR Signaling Nedd4 E3 Ubiquitin Ligase Nedd4 PI3K_mTOR->Nedd4 Inhibits Nedd4->Caspase11 Ubiquitination & Degradation GSDMD GSDMD-NT Fragment Caspase11->GSDMD Cleaves Pyroptosis Pyroptosis & Liver Injury GSDMD->Pyroptosis Causes ST This compound (ST) (PI3K/mTOR Inhibitor) ST->PI3K_mTOR Inhibits

Figure 1: this compound inhibits pyroptosis by activating Nedd4-mediated caspase-11 degradation. In this pathway, this compound inhibits PI3K/mTOR signaling, which leads to the activation of the E3 ubiquitin ligase Nedd4. Nedd4 then binds to caspase-11, promoting its ubiquitination and subsequent degradation. With caspase-11 levels reduced, the cleavage of gasdermin D (GSDMD) into its active N-terminal fragment (GSDMD-NT) is diminished, ultimately preventing pyroptosis and liver injury [1] [2].

Key Experimental Findings

The hepatoprotective effects of this compound were demonstrated in a mouse model of LPS-induced acute liver injury. The table below summarizes the key quantitative outcomes from these studies [1] [2]:

Parameter Measured LPS Model Group ST Pre-treatment Group Biological Significance
Survival Rate Decreased Significantly Improved ST pre-conditioning enhanced host survival following a lethal LPS challenge [1].
Serum ALT & AST Markedly Elevated Significantly Attenuated Reduced levels indicate decreased hepatocyte damage and improved liver function [1] [2].
Liver Inflammation Severe Markedly Inhibited Histological analysis showed reduced inflammatory cell infiltration in liver tissue [1].
Caspase-11 Activation Present Inhibited ST treatment reduced the activation of this key pyroptosis initiator [1] [2].
GSDMD-NT Generation Present Inhibited Reduction in this key pyroptosis executor protein fragment confirms suppression of the pyroptotic pathway [1] [2].
Nedd4-caspase-11 Interaction Low/Undetectable Enhanced Co-immunoprecipitation experiments confirmed ST promotes this interaction, leading to caspase-11 ubiquitination [1] [2].

Furthermore, in vitro studies using RAW 264.7 cells (a mouse macrophage line) demonstrated that this compound dose-dependently inhibited LPS-induced caspase-11 activation and GSDMD-NT generation, effectively reducing pyroptosis in these immune cells [1] [2].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the core experimental methodologies used in the primary studies.

In Vivo Mouse Model of ALI
  • Animal Model: 6-8 week old male C57BL/6 mice [1].
  • ALI Induction: Mice were intraperitoneally injected with E. coli LPS (10 mg/kg) to induce endotoxemic liver injury [1].
  • Drug Treatment (Pre-conditioning): this compound (5 mg/kg) or its vehicle was administered to mice prior to LPS challenge [1].
  • Sample Collection: At designated endpoints, blood was collected for serum separation, and liver tissues were harvested for biochemical analysis, histology, and protein extraction [1].
In Vitro Pyroptosis Model
  • Cell Line: Mouse macrophage RAW 264.7 cells. This line is ideal for studying non-canonical pyroptosis as it lacks ASC expression, isolating the caspase-11 pathway [1].
  • Pyroptosis Induction: Cells were primed and transfected with LPS to activate the cytosolic caspase-11 pathway [1].
  • Drug Treatment: Cells were treated with this compound across a range of concentrations to establish a dose-response effect [1].
  • Key Assays:
    • Cell Death: Lactate Dehydrogenase (LDH) release assay [1].
    • Inflammatory Mediators: ELISA for IL-1β and IL-18 [1].
    • Protein Analysis: Western blot for caspase-11, GSDMD, GSDMD-NT, and ubiquitination. Immunofluorescence staining was also used [1] [2].
Molecular Mechanism Elucidation
  • Co-immunoprecipitation (Co-IP): Used to demonstrate the physical interaction between Nedd4 and caspase-11 in liver tissues or cultured cells [1] [2].
  • Ubiquitination Assay: Conducted to confirm that Nedd4 mediates the ubiquitination of caspase-11, leading to its proteasomal degradation. This involved immunoprecipitation of caspase-11 followed by a ubiquitin Western blot [1] [2].
  • Pathway Inhibition: Insulin-like growth factor 1 (IGF-1), a known activator of the PI3K/AKT pathway, was used to counteract the effects of ST and confirm the pathway's involvement [1] [2].

Research Context and Alternative Pathways

It is important to note that while the caspase-11-mediated pyroptosis pathway is a major driver, sepsis-induced liver injury is a complex process involving multiple mechanisms. Other studies highlight the roles of:

  • Inflammatory Cytokines: Such as TNF-α, IL-6, and MIF [3].
  • Oxidative Stress: Marked by F2-isoprostanes [3].
  • Adhesion Molecules: Like ICAM-1, which promotes neutrophil infiltration [3].
  • Angiogenic Factors: Such as VEGF and Angiopoietin-2 [3].
  • Gut-Liver Axis: The disruption of which is a key contributor to liver inflammation during sepsis [4].

Critical Research Considerations

  • Clinical Translation: A 2024 Phase II clinical trial of this compound in pediatric and young adult patients with tumors harboring PI3K/mTOR pathway alterations did not show objective responses and reported toxicities like mucositis and pneumonitis [5]. This highlights the gap between preclinical models and human trials, and underscores the need for further safety and efficacy studies in non-oncological contexts like sepsis.
  • Therapeutic Window: The studies cited here used a pre-conditioning model (drug administered before the septic insult). The efficacy of this compound as a post-treatment after the onset of sepsis remains to be fully established and is a critical area for future research.

References

Samotolisib: Mechanism of Action & Preclinical Profile

Author: Smolecule Technical Support Team. Date: February 2026

Samotolisib is an orally bioavailable, small-molecule, ATP-competitive inhibitor that simultaneously targets key nodes in the PI3K/AKT/mTOR signaling pathway and DNA damage repair [1] [2]. Its multi-target mechanism is summarized in the following diagram and table.

G This compound This compound (LY3023414) PI3K Class I PI3K Isoforms This compound->PI3K Inhibits mTORC1 mTORC1 This compound->mTORC1 Inhibits mTORC2 mTORC2 This compound->mTORC2 Inhibits DNA_PK DNA-PK This compound->DNA_PK Inhibits AKT AKT PI3K->AKT Activates p70S6K p70S6K mTORC1->p70S6K Activates 4 4 mTORC1->4 Cell_Prolif Cell Proliferation & Survival mTORC1->Cell_Prolif Promotes G1_Arrest G1 Cell Cycle Arrest mTORC1->G1_Arrest Inhibition Leads to mTORC2->AKT Activates DSB_Repair Double-Strand Break Repair DNA_PK->DSB_Repair Mediates AKT->mTORC2 Feedback AKT->Cell_Prolif Promotes AKT->G1_Arrest Inhibition Leads to S6RP S6RP p70S6K->S6RP Activates EBP1 Activates

Diagram 1: this compound's multi-target mechanism inhibits the PI3K/mTOR pathway and DNA-PK, disrupting cell proliferation and DNA repair.

Targets of this compound [1] [2]:

Target Role in Cancer Effect of Inhibition
Class I PI3K isoforms (PI3Kα/β/δ/γ) Converts PIP2 to PIP3, activating AKT and downstream signaling; frequently mutated in cancer. Blocks primary activation signal for AKT.
mTORC1 & mTORC2 mTORC1 regulates protein synthesis/cell growth; mTORC2 fully activates AKT. Simultaneous inhibition prevents feedback reactivation of AKT.
DNA-PK (DNA-dependent protein kinase) Critical for repairing DNA double-strand breaks via Non-Homologous End Joining (NHEJ). Impairs DNA repair, potentially increasing sensitivity to DNA damage.

Key Preclinical Findings

Preclinical studies demonstrated that this compound has broad antiproliferative activity and can synergize with other agents.

In Vitro Efficacy in Cancer Cell Lines [3] [2]:

Cell Line / Model Key Findings Reported IC₅₀ Values

| PTEN-deficient U87 MG Glioblastoma | Inhibition of PI3K/AKT/mTOR signaling pathway. | p-AKT (T308): 106 nM p-AKT (S473): 94.2 nM p-p70S6K (T389): 10.6 nM p-4E-BP1 (T37/46): 187 nM p-S6RP (S240/244): 19.1 nM | | Broad Cancer Cell Panel | Antiproliferative activity; induction of G1 cell cycle arrest. | Not specified | | Triple-Negative Breast Cancer (TNBC) Cells | Inhibited cell proliferation. | Not specified |

In Vivo Efficacy & T-cell Engineering Application [3] [4] [2]:

Model System Key Findings Dosing & Protocol
MDA-MB-231 TNBC Xenograft Inhibited primary tumor growth. Not specified in detail.
TNBC Patient-Derived Xenograft (PDX) Synergistic or additive antitumor effects in 30 out of 38 single-mouse ("n=1") models. Combination with Prexasertib (CHK1 inhibitor).
Primary Human T-cells Markedly increased CRISPR/Cas9-mediated TCR knock-in efficiency into the TRAC locus. No negative impact on T-cell viability, phenotype, or function. Used in a GMP-compatible protocol.

Clinical Translation and Findings

The preclinical data supported the initiation of clinical trials, though the results have been mixed.

Phase Ib Combination Trial (Prexasertib + this compound) [3]

  • Objective: Evaluate this compound combined with Prexasertib (a CHK1 inhibitor) in patients with advanced solid tumors.
  • Dosing: The initial dose (this compound 200 mg BID) led to dose-limiting toxicities, requiring a reduction to 150 mg BID.
  • Safety: The most common treatment-related adverse events were hematological: leukopenia/neutropenia (94.3%), thrombocytopenia (62.3%), and nausea (52.8%).
  • Efficacy: Preliminary antitumor activity was observed.
    • Overall Response Rate (ORR) in dose escalation: 15.4% (2 patients with partial response).
    • ORR in expansion arm E3 (TNBC): 25%.

Phase II Pediatric MATCH Trial [5] [6]

  • Objective: Evaluate single-agent this compound in children/young adults with relapsed/refractory solid and CNS tumors harboring PI3K/mTOR pathway alterations.
  • Findings: The trial showed limited efficacy.
    • Objective Response Rate (ORR): 0% (no objective responses).
    • 3-Month Progression-Free Survival (PFS): 12%.
    • Conclusion: Activation of the PI3K/mTOR pathway alone was insufficient to confer sensitivity to single-agent this compound in these genomically complex pediatric cancers.

Conclusion for Research and Development

The data on this compound reveals a clear narrative:

  • Its preclinical profile is robust, demonstrating potent pathway inhibition, single-agent and combination antitumor activity, and a novel application in cell engineering.
  • Clinically, its utility as a single agent appears limited, as shown in the Pediatric MATCH trial.
  • The significant hematological toxicity observed in combination therapy indicates that future clinical strategies using CHK1 and PI3K/mTOR inhibitors may require robust supportive measures.
  • The most promising future directions may lie in rational combinations that address compensatory pathways and in non-oncological applications, such as improving the efficiency of cell therapies for cancer.

References

Samotolisib Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Target Pathway

Samotolisib is a potent, ATP-competitive inhibitor that targets key signaling nodes in the PI3K/AKT/mTOR (PAM) pathway and the DNA-dependent protein kinase (DNA-PK) [1] [2]. The PAM pathway is a highly conserved signal transduction network that promotes cell survival, growth, and proliferation, and is one of the most frequently activated pathways in human cancer [3]. This compound simultaneously inhibits both mTORC1 and mTORC2, unlike rapalogs like everolimus which only allosterically inhibit mTORC1. This dual inhibition is hypothesized to circumvent feedback loops that often restore pathway activity when only a single component is targeted [4].

The following diagram illustrates the core signaling pathways targeted by this compound and its role in a specific research application (CRISPR/Cas9 gene editing):

G cluster_pathway PI3K/AKT/mTOR Pathway & this compound Inhibition cluster_dnapk DNA-PK Inhibition in CRISPR Workflow GF Growth Factor (EGFR, FGFR, etc.) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K (Class IA) (Heterodimer) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 (Reversal by PTEN) AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 (Positive Feedback) CellSurvival Cell Survival, Growth, Proliferation mTORC1->CellSurvival mTORC2->AKT Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 CRISPR CRISPR/Cas9 Induces DNA Break DNAPK DNA-PK CRISPR->DNAPK NHEJ Non-Homologous End Joining (NHEJ) DNAPK->NHEJ HDR Homology-Directed Repair (HDR) DNAPK->HDR Inhibits KI Efficient TCR Knock-In HDR->KI TCR Exogenous TCR TCR->KI This compound This compound (LY3023414) This compound->PI3K This compound->mTORC1 This compound->mTORC2 This compound->DNAPK

Clinical Trial Data and Protocols

The primary clinical data for this compound comes from two phase II trials. The following tables summarize the key quantitative findings and dosing regimens from these studies.

Clinical Efficacy and Patient Demographics

Table 1: Summary of Clinical Trial Outcomes for this compound

Trial Parameter NCI-COG Pediatric MATCH (Solid/CNS Tumors) [4] Phase Ib/II (mCRPC) [1]
Study Design Single-arm, phase II Randomized, placebo-controlled (vs. placebo + enzalutamide)
Patient Population Patients aged 1-21 with relapsed/refractory solid and CNS tumors with PI3K/mTOR pathway alterations Men with mCRPC following progression on abiraterone
Primary Endpoint Objective Response Rate (ORR) Progression-Free Survival (PFS) by PCWG2 criteria
ORR 0% (0 of 17 patients) Not the primary endpoint for combination therapy
Median PFS 3-month PFS rate: 12% (95% CI: 2%–31%) 3.8 months (this compound + Enzalutamide) vs. 2.8 months (Placebo + Enzalutamide); P = 0.003
Median rPFS Not reported 10.2 months (this compound + Enzalutamide) vs. 5.5 months (Placebo + Enzalutamide); P = 0.03
Most Common Diagnoses/Alterations Osteosarcoma (n=6), High-grade glioma (n=5); PTEN (n=6), PIK3CA (n=5), TSC2 (n=3) mCRPC; biomarker benefit in AR-v7 negative and PTEN intact patients

Table 2: Dosing Regimens and Common Toxicities

Protocol Aspect NCI-COG Pediatric MATCH [4] Phase Ib/II (mCRPC) [1]
Recommended Phase 2 Dose 115 mg/m²/dose, orally, twice daily 200 mg (flat dose), orally, twice daily (in combination with Enzalutamide 160 mg once daily)
Cycle Duration 28-day cycles 28-day cycles
Dose-Limiting Toxicities (DLTs) Mucositis, Pneumonitis None reported in the Phase Ib lead-in segment
Common Adverse Events Not specified in detail, but DLTs indicate potential for mucosal and pulmonary inflammation The combination had "tolerable side effects" and a "favorable safety profile"
Detailed Clinical Protocol from Pediatric MATCH Trial

The following workflow outlines the patient selection and treatment protocol from the NCI-COG Pediatric MATCH trial, which serves as a model for a histology-agnostic clinical study design [4].

G Title Pediatric MATCH Trial this compound Arm Workflow Start Patient Population: Aged 1-21 years with relapsed/ refractory solid/CNS tumors Step1 Tumor Molecular Profiling (Centralized or CLIA/CAP lab) Start->Step1 Step2 Actionability Assessment Step1->Step2 Step3 Inclusion: Prespecified alteration in TSC1, TSC2, MTOR, PIK3CA, PTEN, or PIK3R1 Step2->Step3 PI3K/mTOR Alteration Found End Therapy for up to 2 years or until progression/ unacceptable toxicity Step2->End No Match Step4 Exclusion: Identified activating alteration in MAPK pathway (e.g., BRAF, NRAS, KRAS) Step3->Step4 Step5 Treatment: this compound 115 mg/m²/dose, PO, BID in 28-day cycles Step4->Step5 No MAPK Alteration Step4->End MAPK Alteration Present Step6 Endpoints: Objective Response Rate, Progression-Free Survival, Toxicity Step5->Step6 Step6->End

This compound in Research: A Protocol for CRISPR/Cas9 Gene Editing

Beyond oncology trials, this compound has been identified as a critical reagent in a non-cancer application: improving the efficiency of CRISPR/Cas9-mediated gene editing in primary human T-cells for adoptive cell therapy [2].

Detailed Experimental Protocol for TCR Knock-In

Objective: To enhance the efficiency of site-specific integration of a transgenic T-cell receptor (TCR) into the TCR α chain (TRAC) locus of primary human T-cells using CRISPR/Cas9, facilitated by this compound-mediated DNA-PK inhibition [2].

Materials:

  • Primary Human T-cells: Isolated from peripheral blood.
  • CRISPR/Cas9 System: Ribonucleoprotein (RNP) complex of Cas9 protein and sgRNA targeting the TRAC locus.
  • Donor Template: AAV vector or plasmid DNA containing the transgenic TCR sequence flanked by homology arms.
  • This compound: Reconstituted in DMSO.
  • Culture Media: Appropriate GMP-compatible T-cell expansion media.

Method:

  • T-cell Activation: Activate isolated primary human T-cells using anti-CD3/CD28 beads or similar activating agents.
  • Electroporation: Electroporate the activated T-cells with the CRISPR/Cas9 RNP complex to introduce a double-strand break in the TRAC locus.
  • This compound Treatment: Immediately following electroporation, add this compound to the culture media. The study used a concentration that "markedly increase[s] KI efficiency" and is GMP-compatible, though the exact concentration was not provided in the abstract [2]. Incubate the cells with the inhibitor for a defined period (exact timing to be determined from the full manuscript).
  • Transduction: Deliver the donor template containing the transgenic TCR (e.g., via AAV transduction) during the this compound treatment window.
  • Washout and Expansion: Remove the this compound-containing media, wash the cells, and transfer them to fresh expansion media.
  • Quality Control: Assess the T-cell product for:
    • Knock-in Efficiency: e.g., via flow cytometry or genomic PCR.
    • Viability and Phenotype.
    • Effector Function: e.g., cytokine production and tumor cell killing in vitro.
    • Tumor Control: in vivo models.

Key Findings: The protocol concluded that this compound markedly increased knock-in efficiency without negatively impacting T-cell viability, phenotype, expansion, effector function, or tumor control capabilities, making it suitable for generating clinically relevant T-cell products [2].

Conclusion and Research Gaps

This compound has been evaluated in structured clinical trials with defined patient populations and dosing. Furthermore, its application as a DNA-PK inhibitor in CRISPR/Cas9 protocols presents a significant and promising non-oncological use in cell engineering [2].

Available data has limitations. Detailed in vitro protocols for cancer cell line studies using this compound—including specific concentrations, treatment durations, and assay readouts for proliferation or pathway inhibition—are not detailed in the searched clinical literature. Future research directions include combinatorial strategies to overcome parallel oncogenic signaling pathways and a deeper understanding of its role in high-grade malignancies [4].

References

Samotolisib Application Notes and Protocols: Dosing, Efficacy, and Safety

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Samotolisib

This compound (also known as LY3023414) is an orally bioavailable, small-molecule inhibitor that competitively targets the ATP-binding site of key kinases. Its primary mechanism involves the dual inhibition of Class I PI3K isoforms and mTOR, which potentially offers a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway compared to agents inhibiting only a single node. Furthermore, this compound also demonstrates inhibitory activity against DNA-dependent protein kinase, a key enzyme involved in the repair of DNA double-strand breaks. This multi-targeted approach provides a dual antineoplastic mechanism: disrupting crucial pro-survival and proliferative signals while simultaneously impairing the cellular damage response machinery. [1] [2]

This compound Signaling Pathway and Mechanism of Action

The following diagram illustrates the core PI3K/AKT/mTOR pathway and the points of inhibition by this compound.

  • Points of Inhibition: this compound directly inhibits Class I PI3K, preventing the conversion of PIP2 to PIP3. It also simultaneously inhibits both mTORC1 and mTORC2 complexes, unlike rapalogs which only inhibit mTORC1. Additionally, it targets DNA-PK, impairing the repair of DNA double-strand breaks. [1] [3] [2]
  • Pathway Significance: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, survival, and metabolism, and is one of the most frequently dysregulated pathways in human cancer. Hyperactivation of this pathway, through mechanisms such as PIK3CA mutations or PTEN loss, is a common driver of oncogenesis and treatment resistance. [4]

Clinical Dosing and Response Data

Clinical trials have evaluated this compound both as a monotherapy and in combination with other agents across various cancer types. The tables below summarize the key dosing regimens and their associated efficacy and safety outcomes.

Table 1: this compound Monotherapy Dosing and Efficacy in Clinical Trials

Trial Population Recommended Phase II Dose Schedule Key Efficacy Findings Study Identifier & Reference
Pediatric MATCH (Phase II) [3] 115 mg/m²/dose Twice daily, 28-day cycles No objective responses or prolonged stable disease observed. 3-month PFS was 12%. NCT03155620
Adults with Advanced Cancers (Phase I) [2] 200 mg (flat dose) Twice daily Established as the monotherapy maximum tolerated dose (MTD) for adults. NCT02407054

Table 2: this compound in Combination Therapy Regimens

Combination Partner Cancer Type Recommended Dose Schedule Key Efficacy Findings Study Identifier

| Enzalutamide [2] | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | this compound: 200 mg Enzalutamide: 160 mg | this compound: Twice daily Enzalutamide: Once daily | Significantly improved median rPFS vs. placebo/enzalutamide (10.2 vs. 5.5 months). Benefit was enriched in AR-v7 negative patients. | NCT02407054 | | Prexasertib [5] | Solid Tumors (including TNBC) | this compound: 150 mg Prexasertib: 105 mg/m² | this compound: Twice daily, continuously Prexasertib: IV, every 14 days | ORR was 25% in a TNBC expansion cohort. The combination was associated with significant hematologic toxicity. | NCT02124148 |

Table 3: Common Treatment-Related Adverse Events

Adverse Event Frequency in Combination with Prexasertib (n=53) [5] Frequency in Pediatric Monotherapy (n=17) [3] Grade & Management Notes
Leukopenia/Neutropenia 94.3% Not specified High grade; requires monitoring and supportive care.
Thrombocytopenia 62.3% Not specified Reported in the prexasertib combination.
Nausea 52.8% Not specified Mostly low-grade.
Mucositis Not specified 1 DLT reported A dose-limiting toxicity in a pediatric patient.
Pneumonitis Not specified 1 DLT reported A dose-limiting toxicity in a pediatric patient.

Detailed Experimental Protocols

Clinical Protocol: Combination Therapy with this compound and Enzalutamide

This protocol outlines the methodology from a phase Ib/II study in patients with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on prior abiraterone. [2]

  • 1. Objective: To evaluate the safety, pharmacokinetics, and efficacy of this compound in combination with enzalutamide.
  • 2. Patient Population:
    • Men ≥18 years with histologically confirmed mCRPC.
    • Disease progression on prior abiraterone treatment.
    • Surgical or medical castration with testosterone levels <50 ng/dL.
    • ECOG Performance Status of 0 or 1.
  • 3. Dosing Regimen:
    • Phase Ib (Lead-in): this compound monotherapy (200 mg, twice daily) for one week, followed by combination with enzalutamide (160 mg, once daily) in 28-day cycles.
    • Phase II (Randomized): Patients randomized to receive enzalutamide (160 mg once daily) plus either this compound (200 mg twice daily) or a matching placebo.
  • 4. Assessments:
    • Efficacy: Primary endpoint was progression-free survival (PFS) assessed by PCWG2 criteria. Radiographic PFS (rPFS) was a key secondary endpoint.
    • Safety: Continuous monitoring for adverse events, graded according to NCI CTCAE.
    • Pharmacokinetics (PK): Plasma sampling to determine this compound exposure levels and potential drug-drug interactions.
    • Biomarkers: Exploratory analysis of AR-v7 status in circulating tumor cells and PTEN status in tumor tissue.
Clinical Protocol: Pediatric MATCH Monotherapy Subprotocol

This protocol describes the histology-agnostic phase II study of this compound in children and young adults with relapsed or refractory solid and CNS tumors harboring specific PI3K/mTOR pathway alterations. [3]

  • 1. Objective: To determine the objective response rate and recommended pediatric phase II dose of this compound monotherapy.
  • 2. Patient Population:
    • Patients aged 1–21 years with relapsed or refractory solid tumors, CNS tumors, lymphomas, or histiocytic disorders.
    • Tumors must harbor predefined activating alterations in the PI3K/mTOR pathway (e.g., in TSC1, TSC2, MTOR, PIK3CA, PTEN, PIK3R1) and lack concurrent activating alterations in the MAPK pathway.
  • 3. Dosing and Escalation:
    • A rolling-6 dose escalation design was used.
    • Dose Level 1 (Starting Dose): 80 mg/m²/dose, twice daily.
    • Dose Level 2 (RP2D): 115 mg/m²/dose, twice daily. This was determined to be the recommended phase II dose.
    • Treatment was administered in 28-day cycles for up to 2 years in the absence of progression or unacceptable toxicity.
  • 4. Assessments:
    • Efficacy: Objective response rate was the primary endpoint, evaluated using radiographic criteria appropriate for the tumor type.
    • Toxicity: Dose-limiting toxicities (DLTs) were defined during the first cycle of therapy.
    • Pharmacokinetics: Optional plasma sampling was performed to characterize the drug's profile in pediatric patients.

Workflow for Patient Stratification and Treatment

The following diagram outlines the patient selection and treatment workflow from the Pediatric MATCH trial, which serves as a model for a biomarker-driven clinical study. [3]

G Patient Workflow in Biomarker-Driven this compound Trial Start Patient with Relapsed/Refused Tumor Test Tumor Molecular Profiling Start->Test Decision1 PI3K/mTOR Pathway Alteration Present? Test->Decision1 Decision2 Concurrent MAPK Pathway Activating Alteration? Decision1->Decision2 Yes Exclude1 Patient Excluded from this compound Arm Decision1->Exclude1 No Decision2->Exclude1 Yes Include Patient Eligible for this compound Arm Decision2->Include No DoseEsc Dose Escalation 80 mg/m² or 115 mg/m² Include->DoseEsc Treat Administer this compound Twice Daily in 28-day Cycles DoseEsc->Treat Assess Monitor for Response and Toxicity Treat->Assess PK Optional PK Sampling Assess->PK

Discussion and Conclusion

The clinical data reveals that this compound has a manageable but notable toxicity profile, with hematological toxicities being predominant when combined with a CHK1 inhibitor like prexasertib. [5] The promising efficacy signals observed in specific combinations, such as with enzalutamide in AR-v7 negative mCRPC, suggest that patient selection based on biomarkers is critical. [2] The lack of efficacy observed in the Pediatric MATCH trial, despite the presence of pathway alterations, underscores the complexity of the PI3K/mTOR pathway in cancer biology and indicates that mere pathway activation may be insufficient for predicting response to single-agent therapy in genomically complex malignancies. [3]

Future research should focus on:

  • Identifying more robust predictive biomarkers beyond simple mutation presence.
  • Exploring rational combination therapies to overcome intrinsic and acquired resistance, potentially by co-targeting parallel signaling pathways like the MAPK pathway.
  • Optimizing dosing schedules and supportive care to mitigate toxicities, thereby improving the therapeutic window.

References

Samotolisib in vivo mouse model administration

Author: Smolecule Technical Support Team. Date: February 2026

In Vivo Administration Protocol

The table below summarizes the key parameters for administering Samotolisib in a mouse model of Acute Liver Injury (ALI), as detailed in a 2021 study [1].

Parameter Specification
Study Objective Investigate hepatoprotective effects in LPS-induced sepsis model [1]
Dosage 5 mg/kg [1]
Route of Administration Intraperitoneal (IP) injection [1]
Dosing Regimen Preconditioning (administered prior to LPS challenge) [1]
Vehicle/Formulation Information not specified in available source [1]
Model C57BL/6 male mice (6-8 weeks old, 18-21 g) with LPS-induced ALI [1]

Experimental Workflow

The following diagram illustrates the overall workflow and key findings from the cited in vivo study:

G Start Mouse Model: C57BL/6 males LPS-induced ALI Treatment This compound Preconditioning (5 mg/kg, IP injection) Start->Treatment Analysis Endpoint Analysis Treatment->Analysis Findings Key Findings Analysis->Findings F1 Improved survival rate F2 Reduced serum ALT/AST levels F3 Inhibited liver inflammation and damage F4 Activated Nedd4, promoting caspase-11 ubiquitination/degradation

Mechanism of Action in the Studied Model

This compound is a dual PI3K/mTOR inhibitor that targets all Class I PI3K isoforms, mTORC1, and mTORC2 [2] [3]. In this specific liver injury model, its protective effect was linked to the inhibition of the caspase-11/GSDMD-mediated pyroptosis pathway [1]. The study proposed that this compound acts through the PI3K/AKT/mTOR signaling axis to activate the E3 ubiquitin ligase Nedd4, which then tags caspase-11 for ubiquitination and degradation, thereby reducing inflammatory cell death (pyroptosis) [1].

Practical Considerations for Researchers

  • Formulation Gap: A significant limitation for protocol replication is the lack of a specified vehicle. In vivo studies often use co-solvents like PEG 400, cyclodextrins, or aqueous suspensions with stabilizers like methylcellulose.
  • Clinical Dosing Reference: A pediatric phase II trial determined the Recommended Phase 2 Dose (RP2D) for this compound to be 115 mg/m²/dose administered orally twice daily [2]. This data can be useful for dose extrapolation in other models.
  • Toxicity Profile: Be aware that dose-limiting toxicities in clinical trials have included mucositis and pneumonitis [2]. Hyperglycemia is a common class effect of PI3K/mTOR pathway inhibition and should be monitored [4] [5].

References

Application Notes: Samotolisib and Enzalutamide Combination Therapy for mCRPC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Rationale

Metastatic castration-resistant prostate cancer (mCRPC) remains a challenging disease with limited treatment options after progression on first-line androgen receptor pathway inhibitors like abiraterone. A significant mechanism of resistance involves cross-talk between the androgen receptor (AR) signaling axis and the PI3K/AKT/mTOR pathway [1]. Samotolisib is a potent, dual inhibitor of PI3K/mTOR and DNA-dependent protein kinase (DNA-PK), which are implicated in prostate cancer progression and therapy resistance [1]. Preclinical studies demonstrated that combined inhibition of AR and PI3K/mTOR pathways causes tumor regression, providing a strong rationale for this combination therapy approach [1].

Clinical Trial Efficacy Data

The following table summarizes key efficacy outcomes from the phase II portion of the clinical trial (NCT02407054), which randomized 129 patients with mCRPC following progression on abiraterone to receive either enzalutamide plus this compound or enzalutamide plus placebo [1].

Table 1: Efficacy Outcomes from Phase II Study

Endpoint This compound/Enzalutamide Arm Placebo/Enzalutamide Arm P-value
Median PCWG2-PFS 3.8 months 2.8 months 0.003
Median Radiographic PFS (rPFS) 10.2 months 5.5 months 0.03
rPFS in AR-V7 Negative Patients 13.2 months 5.3 months 0.03

Safety and Tolerability Profile

The phase Ib lead-in segment of the study, which involved 13 patients, established the recommended phase II dose and showed no dose-limiting toxicities [1]. The combination was generally well-tolerated, with manageable side effects. Pharmacokinetic analysis indicated that mean this compound exposures remained within the targeted range, despite a 35% decrease when co-administered with enzalutamide [1].

Biomarker Analysis and Patient Stratification

Exploratory biomarker analyses revealed that the clinical benefit of this compound and enzalutamide combination was enriched in specific patient subgroups, highlighting the importance of biomarker-driven patient selection [1].

Table 2: Biomarker Correlations with Treatment Response

Biomarker Status Observed Clinical Benefit
AR-V7 Negative Significantly and clinically meaningful rPFS benefit (13.2 vs. 5.3 months).
PTEN Intact Potential for enriched response (noted in study conclusions).

Mechanism of Action and Resistance Pathways

The therapeutic rationale for this combination lies in targeting two key pathways implicated in mCRPC progression and treatment resistance. The diagram below illustrates the targeted signaling pathways and the mechanism of enzalutamide resistance.

architecture Prostate Cancer Signaling and Drug Targets (760px max) cluster_pathway Key Pathways in mCRPC cluster_resistance Enzalutamide Resistance Mechanisms cluster_drugs Drug Targets AR_Signaling Androgen Receptor (AR) Signaling Cell_Growth Cell Growth & Proliferation AR_Signaling->Cell_Growth PI3K_Signaling PI3K/mTOR Signaling PI3K_Signaling->Cell_Growth DNA_PK_Signaling DNA-PK Signaling (DNA Repair) Therapy_Resistance Therapy Resistance & Disease Progression DNA_PK_Signaling->Therapy_Resistance Cell_Growth->Therapy_Resistance AR_V7 AR-V7 Splice Variant (LBD loss, constitutive activation) Enza Enzalutamide (AR Antagonist) AR_V7->Enza Confers Resistance AR_Mutant AR Mutations (e.g., F876L) AR_Mutant->Enza Confers Resistance Bypass Bypass Signaling (e.g., Glucocorticoid Receptor) Lineage Lineage Plasticity Enza->AR_Signaling Inhibits Samo This compound (PI3K/mTOR/DNA-PK Inhibitor) Samo->PI3K_Signaling Inhibits Samo->DNA_PK_Signaling Inhibits

Experimental Protocol Summary

This section outlines the core methodology from the phase Ib/II clinical trial (NCT02407054) that evaluated this compound plus enzalutamide [1].

Study Design
  • Trial Type: Double-blind, placebo-controlled, randomized phase Ib/II study.
  • Primary Endpoint (Phase II): Progression-free survival (PFS) assessed by Prostate Cancer Clinical Trials Working Group criteria (PCWG2).
  • Secondary Endpoints: Included radiographic PFS (rPFS), overall response rate (ORR) by RECIST v1.1, time to PSA progression, and maximum PSA decline.
  • Exploratory Endpoints: Biomarker analysis (AR-v7 status in circulating tumor cells, PTEN tumor status).
Patient Population
  • Key Inclusion Criteria:
    • Men ≥18 years with histologically/cytologically confirmed mCRPC.
    • Disease progression on prior abiraterone treatment.
    • Surgical or medical castration with testosterone <50 ng/dL.
    • ECOG performance status of 0 or 1.
  • Key Exclusion Criteria:
    • Known brain metastases.
    • Serious preexisting conditions (e.g., seizure history, uncontrolled hypertension).
    • Prior treatments for CRPC requiring washout periods (e.g., 6 weeks for bicalutamide).
Dosing and Administration
  • Phase Ib Lead-in: Patients received this compound monotherapy (200 mg twice daily) for one week, followed by combination with enzalutamide (160 mg once daily) in 28-day cycles.
  • Phase II Randomized Phase:
    • Intervention Arm: Enzalutamide 160 mg once daily + this compound 200 mg twice daily.
    • Control Arm: Enzalutamide 160 mg once daily + Placebo twice daily.
  • Treatment Duration: Continued until disease progression, death, unacceptable adverse events, or other withdrawal criteria were met.
Pharmacokinetic Assessment
  • This compound exposures were monitored in the phase Ib segment.
  • A 35% decrease in this compound exposure was observed when co-administered with enzalutamide, but levels remained within the targeted therapeutic range [1].
Biomarker Assessment Methods
  • AR-v7 Status: Detected in circulating tumor cells.
  • PTEN Status: Evaluated in tumor tissue.

Conclusion and Clinical Implications

The combination of this compound and enzalutamide represents a promising therapeutic strategy for patients with mCRPC who have progressed on abiraterone. The significant improvement in PFS and rPFS, coupled with a tolerable safety profile, supports further clinical development of this combination. The enhanced efficacy observed in AR-V7 negative patients underscores the importance of biomarker-driven patient selection and suggests a potential role for this combination in overcoming resistance mediated by PI3K/mTOR pathway activation. Future research should focus on validating these findings in larger, confirmatory trials and further refining patient selection biomarkers.

References

Samotolisib metastatic castration-resistant prostate cancer clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Samotolisib Mechanism of Action and Signaling Pathways

This compound (LY3023414) is a potent, ATP-competitive small-molecule inhibitor that targets key signaling nodes in cancer progression. Its primary mechanism involves dual inhibition of the PI3K/mTOR pathway and DNA-dependent protein kinase (DNA-PK) [1].

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling axis frequently activated in prostate cancer, influencing cell survival, proliferation, and metabolism [2]. Concurrently, DNA-PK is a key enzyme in DNA repair, whose upregulation is associated with aggressive disease and therapy resistance [1]. In prostate cancer, DNA-PK also functions as a coregulator of the androgen receptor (AR), promoting double-strand break repair. Simultaneous inhibition of these pathways with this compound, in combination with AR-targeted therapy like enzalutamide, presents a rational strategy to overcome treatment resistance in mCRPC [1].

The diagram below illustrates these key signaling pathways and this compound's mechanism of action.

G GPCRs GPCRs PI3K_Class_I Class I PI3K (p110α, β, δ, γ) GPCRs->PI3K_Class_I RTKs Receptor Tyrosine Kinases (RTKs) RTKs->PI3K_Class_I DNA_Damage DNA Damage DNA_PK DNA-PK DNA_Damage->DNA_PK AKT AKT PI3K_Class_I->AKT mTORC1 mTORC1 mTORC2 mTORC2 mTORC2->AKT  (positive feedback) AR_Signaling AR Signaling & Transactivation DNA_PK->AR_Signaling  (coregulator) DSB_Repair Double-Strand Break Repair DNA_PK->DSB_Repair AKT->mTORC1 AKT->mTORC2 AKT->AR_Signaling Cell_Survival Cell Survival & Proliferation AR_Signaling->Cell_Survival Tumor_Growth Tumor Growth & Therapy Resistance DSB_Repair->Tumor_Growth Cell_Survival->Tumor_Growth This compound This compound (LY3023414) This compound->PI3K_Class_I  Inhibits This compound->mTORC1  Inhibits This compound->mTORC2  Inhibits This compound->DNA_PK  Inhibits

Diagram 1: this compound inhibits multiple key pathways in mCRPC. It directly targets Class I PI3K isoforms, mTOR complexes, and DNA-PK, thereby suppressing signals for cell survival, proliferation, and DNA repair that drive tumor growth and therapy resistance. The pathway crosstalk between DNA-PK and AR highlights a potential mechanism for combination therapy synergy [1].

Clinical Trial Efficacy and Safety Data

The following table summarizes efficacy and safety outcomes from a phase Ib/II clinical trial (NCT02407054) investigating this compound plus enzalutamide in patients with mCRPC who had progressed on prior abiraterone therapy [1].

Table 1: Efficacy and Safety Outcomes from Phase Ib/II Trial (NCT02407054) [1]

Outcome Measure This compound + Enzalutamide Placebo + Enzalutamide P-value
Median PCWG2-PFS (months) 3.8 2.8 0.003
Median rPFS (months) 10.2 5.5 0.03
rPFS in AR-V7 Negative Patients (months) 13.2 5.3 0.03
Dose-Limiting Toxicities (Phase Ib) Not Reported N/A -

Key Findings:

  • Efficacy: The combination of this compound and enzalutamide significantly improved both primary endpoint progression-free survival (PFS) and secondary endpoint radiographic PFS (rPFS) compared to enzalutamide alone [1].
  • Biomarker Analysis: An exploratory analysis revealed a pronounced rPFS benefit in patients without the androgen receptor splice variant 7 (AR-V7), suggesting AR-V7 status may be a predictive biomarker for treatment response [1].
  • Safety: The phase Ib lead-in segment established the combination's safety profile, with no dose-limiting toxicities observed. This compound exposures remained within the targeted range, supporting the 200 mg twice-daily dose for phase II [1].

Comparative Analysis of PI3K/mTOR Inhibitors

This compound is one of several inhibitors targeting the PI3K/AKT/mTOR pathway under investigation. The table below compares it with other relevant agents based on available data.

Table 2: Comparison of PI3K/mTOR Pathway Inhibitors in Prostate Cancer Context

Inhibitor Name Primary Targets Key Context in Prostate Cancer Development Status for mCRPC
This compound (LY3023414) PI3K, mTOR (dual), DNA-PK Significantly improved rPFS in combo with enzalutamide post-abiraterone [1]. Phase II (completed)
Gedatolisib Pan-PI3K, mTORC1/2 (multi-node) Preclinically more potent than single-node inhibitors; circumvents PTEN-dependent resistance [3]. Phase 1/2 (ongoing, combo with darolutamide)
Ipatasertib AKT Phase III showed improved rPFS in combo with abiraterone in mCRPC patients with PTEN loss [1]. Approved in some regions
Everolimus mTORC1 Single-node inhibitor; feedback relief can limit efficacy [3]. Investigational

Interpretation: This comparison highlights different strategic approaches: This compound offers a unique dual PI3K/mTOR and DNA-PK inhibition profile, while gedatolisib represents a potent multi-node PI3K/mTOR inhibitor. Preclinical evidence suggests that simultaneously blocking multiple nodes in the PI3K/AKT/mTOR pathway may be more effective than selective single-node inhibition and could help overcome resistance mechanisms, such as those mediated by PTEN loss [3].

Proposed Experimental Protocol for In Vitro Analysis

This protocol outlines a methodology to assess the combinatorial effect of this compound and enzalutamide on prostate cancer cell functions, providing a framework for translational research.

1. Cell Line Selection and Preparation

  • Select a panel of human mCRPC cell lines with varying PTEN and PIK3CA status (e.g., PTEN null, PIK3CA mutant, PTEN/PIK3CA wild-type) to model genetic heterogeneity [3].
  • Maintain cells in recommended media under standard conditions (37°C, 5% CO₂). For combination experiments, use androgen-depleted media to mimic the castration-resistant environment.

2. Drug Preparation and Treatment Conditions

  • Prepare stock solutions of this compound and enzalutamide in DMSO. Aliquot and store at -20°C.
  • Design a matrix of treatment conditions:
    • Vehicle control (DMSO)
    • This compound monotherapy (e.g., 0.1 µM to 10 µM)
    • Enzalutamide monotherapy (e.g., 10 µM)
    • Combination therapy (this compound + enzalutamide across the same concentration range)
  • Use a minimum of three biological replicates per condition.

3. Functional and Metabolic Assays

  • Cell Viability and Proliferation: Seed cells in 96-well plates. After 72-hour drug treatment, measure viability using a resazurin-based assay. Read fluorescence (Ex 560 nm/Em 590 nm) [3].
  • Clonogenic Survival Assay: Seed a low density of cells and treat with drugs for 10-14 days. Fix and stain colonies with crystal violet; count colonies >50 cells.
  • Metabolic Analysis (Seahorse Assay): In a specialized plate, treat cells and measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time to assess mitochondrial respiration and glycolysis, respectively [3].
  • Western Blot Analysis: After 24-hour treatment, lyse cells and analyze proteins (e.g., p-AKT Ser473, total AKT, p-S6, AR, PARP) to confirm pathway inhibition and apoptosis.

4. Data Analysis

  • Calculate IC₅₀ values for this compound using non-linear regression from viability data.
  • Analyze combination index (CI) using the Chou-Talalay method to determine synergism (CI<1), additive effect (CI=1), or antagonism (CI>1).
  • Perform statistical analysis (e.g., two-way ANOVA) to compare treatment groups against controls and monotherapies.

The experimental workflow for this protocol is summarized below.

G Start Select PCa Cell Lines (Varying PTEN/PIK3CA status) Step1 Cell Culture & Preparation Start->Step1 Step2 Drug Treatment (this compound ± Enzalutamide) Step1->Step2 Step3 Functional & Metabolic Assays Step2->Step3 Step4 Pathway Analysis (Western Blot) Step3->Step4 A1 Viability Assay (Resazurin) Step3->A1  Perform A2 Clonogenic Survival Assay Step3->A2  Perform A3 Metabolic Profiling (Seahorse) Step3->A3  Perform Step5 Data Analysis & Interpretation Step4->Step5

Diagram 2: Experimental workflow for in vitro analysis of this compound and enzalutamide combination therapy in prostate cancer (PCa) cell models, incorporating functional and metabolic assays to comprehensively evaluate treatment effects [3].

Future Research Directions and Conclusions

Clinical evidence supports the potential of this compound and enzalutamide combination therapy for mCRPC patients, particularly those who are AR-V7 negative. Future work should focus on:

  • Biomarker Validation: Prospective validation of AR-V7 and PTEN status as predictive biomarkers for patient selection is crucial for maximizing clinical benefit [1].
  • Mechanistic Studies: Further investigation into the crosstalk between DNA-PK inhibition and AR signaling, and how this interaction overcomes enzalutamide resistance [1].
  • Novel Combinations: Exploring this compound with other emerging agent classes, such as CDK4/6 inhibitors or novel AR degraders, could address broader resistance mechanisms.
  • Comparison with Other Inhibitors: Head-to-preclinical comparisons with other multi-node inhibitors like gedatolisib could clarify the most effective strategy for complete pathway suppression [3].

References

Comprehensive Application Notes and Experimental Protocols for Samotolisib (LY3023414): A Dual PI3K/mTOR Inhibitor with DNA-PK Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Samotolisib and Its Therapeutic Significance

This compound (LY3023414) is an orally bioavailable, small-molecule inhibitor that targets key components of the phosphoinositide 3-kinase (PI3K) pathway and related signaling networks. This compound exhibits a unique multi-kinase inhibition profile, primarily targeting class I PI3K isoforms (PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ) and the mechanistic target of rapamycin (mTOR), while also demonstrating activity against DNA-dependent protein kinase (DNA-PK). The PI3K/AKT/mTOR (PAM) signaling pathway represents one of the most frequently dysregulated pathways in human cancer, with alterations observed in approximately 50% of tumors across diverse cancer types. This compound's mechanism of action involves ATP-competitive inhibition at the catalytic sites of these kinases, resulting in suppression of downstream signaling cascades that drive cancer cell proliferation, survival, and metabolic adaptation [1] [2].

The therapeutic rationale for developing multi-target inhibitors like this compound stems from the complexity and compensatory mechanisms within the PAM pathway. Single-node inhibitors often face limitations due to feedback loop activation and pathway reactivation, which can lead to acquired resistance and reduced clinical efficacy. By simultaneously targeting multiple nodes within this critical signaling network, this compound aims to achieve more comprehensive pathway suppression and potentially overcome these resistance mechanisms. Currently, this compound has been investigated in multiple clinical trials for various malignancies, including metastatic castration-resistant prostate cancer, recurrent endometrial cancer, metastatic non-small cell lung cancer, and metastatic triple-negative breast carcinoma, with several phase 1 and 2 studies completed or ongoing [3] [4] [2].

Mechanism of Action and Target Profile

Primary Targets and Inhibition Profile

This compound demonstrates a carefully balanced target selectivity profile that enables it to simultaneously engage multiple key players in the PAM signaling axis and DNA damage response pathways. The table below summarizes its primary molecular targets and their roles in cellular physiology:

Table 1: Primary Molecular Targets of this compound and Their Biological Functions

Molecular Target Target Type Biological Role Inhibition Mechanism
PI3Kα Class I PI3K isoform Cell growth, metabolism, survival ATP-competitive inhibition
PI3Kβ Class I PI3K isoform Cell growth, metabolism, survival ATP-competitive inhibition
PI3Kδ Class I PI3K isoform Immune cell function, B-cell development ATP-competitive inhibition
PI3Kγ Class I PI3K isoform Immune cell function, inflammation ATP-competitive inhibition
mTOR Serine/threonine kinase Protein synthesis, cell growth, autophagy ATP-competitive inhibition
DNA-PK DNA damage response kinase Non-homologous end joining (NHEJ) repair ATP-competitive inhibition [2]

The multi-target inhibition profile of this compound provides a distinct therapeutic advantage by addressing multiple oncogenic processes simultaneously. Unlike selective PI3K inhibitors or mTOR-specific inhibitors, this compound's capacity to engage both PI3K and mTOR circumvents the compensatory activation that often occurs when only one node is targeted. Furthermore, its additional activity against DNA-PK expands its mechanistic scope beyond signal transduction inhibition to include DNA damage response interference, potentially sensitizing cancer cells to genotoxic therapies and contributing to synthetic lethal approaches [3] [2].

Signaling Pathway Context

The diagram below illustrates this compound's mechanism of action within the context of the PAM signaling pathway and DNA damage response:

G cluster_signaling PAM Signaling Pathway cluster_ddr DNA Damage Response RTK Receptor Tyrosine Kinases (RTKs) PI3K Class I PI3K (Heterodimer p85/p110) RTK->PI3K Activation GPCR GPCRs GPCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation PTEN PTEN (Tumor Suppressor) PTEN->PIP2 Dephosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation CellProcesses Cell Growth Proliferation Metabolism Survival mTORC1->CellProcesses Promotes mTORC2 mTORC2 mTORC2->AKT Activation DNAPK DNA-PK Complex NHEJ NHEJ DNA Repair DNAPK->NHEJ Mediates DSB DNA Double-Strand Break (DSB) DSB->DNAPK Recruitment This compound This compound (LY3023414) This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits This compound->DNAPK Inhibits

Figure 1: this compound inhibition targets within the PAM signaling pathway and DNA damage response. This compound simultaneously inhibits PI3K, mTORC1/2, and DNA-PK, affecting both signal transduction and DNA repair processes.

The PAM signaling pathway begins with activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell membrane, leading to recruitment and activation of class I PI3K enzymes. Activated PI3K converts phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for AKT and other pleckstrin homology (PH) domain-containing proteins. This membrane recruitment facilitates AKT phosphorylation and activation by phosphoinositide-dependent kinase-1 (PDK1) and mTOR complex 2 (mTORC2). Activated AKT then phosphorylates numerous downstream substrates, including mTORC1, which integrates signals from nutrients, energy status, and growth factors to promote anabolic processes and suppress catabolic processes like autophagy. The tumor suppressor PTEN acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2. In parallel, the DNA-PK complex is rapidly recruited to DNA double-strand breaks where it orchestrates the non-homologous end joining (NHEJ) repair pathway. This compound intervenes at multiple points in these networks by directly inhibiting PI3K, mTORC1, mTORC2, and DNA-PK through ATP-competitive binding [3] [1] [2].

Experimental Protocols and Methodologies

In Vitro Kinase Inhibition Assays
3.1.1 PI3K/mTOR Pathway Inhibition Assessment

Objective: To quantitatively evaluate the inhibitory potency of this compound against class I PI3K isoforms and mTOR complexes in biochemical assays.

Materials and Reagents:

  • Purified recombinant human PI3K isoforms (α, β, γ, δ), mTORC1, and mTORC2
  • ATP solution (prepared fresh, concentration varying by kinase)
  • Appropriate peptide/substrate for each kinase (e.g., phosphatidylinositol for PI3K)
  • Detection reagents (e.g., ADP-Glo Kinase Assay, Luminescence)
  • This compound stock solution (10 mM in DMSO)
  • Reference inhibitors (e.g., gedatolisib, everolimus, alpelisib, capivasertib)

Procedure:

  • Prepare serial dilutions of this compound in DMSO (typically 10-point, 1:3 dilutions from 10 μM to low nM range)
  • Set up kinase reactions in low-volume 384-well plates with final DMSO concentration not exceeding 1%
  • For PI3K assays: Include lipid substrates and ATP at Km concentration
  • For mTOR assays: Use appropriate peptide substrates with ATP at Km concentration
  • Initiate reactions by ATP addition and incubate at room temperature for 60-90 minutes
  • Stop reactions and detect product formation using appropriate detection method
  • Include controls: No inhibitor (positive control), no enzyme (negative control), reference inhibitors
  • Perform experiments in triplicate with appropriate statistical analysis

Data Analysis:

  • Calculate percentage inhibition at each concentration
  • Generate dose-response curves using non-linear regression (four-parameter logistic model)
  • Determine IC50 values from curve fitting
  • Compare potency against different kinase targets

Table 2: Representative In Vitro Inhibition Data for this compound Against Primary Targets

Target Reported IC50 (nM) Assay Type Cellular Context
PI3Kα Not specifically reported Biochemical Purified enzyme
PI3Kβ Not specifically reported Biochemical Purified enzyme
PI3Kδ Not specifically reported Biochemical Purified enzyme
PI3Kγ Not specifically reported Biochemical Purified enzyme
mTOR Not specifically reported Biochemical Purified enzyme
DNA-PK Not specifically reported Biochemical Purified enzyme [2]

Notes: While specific IC50 values for this compound against individual targets were not explicitly provided in the search results, its pharmacological activity has been confirmed through functional cellular assays. The compound is characterized as a potent inhibitor of all class I PI3K isoforms, mTOR, and DNA-PK, with its multi-target profile contributing to its robust anticancer effects observed in various cancer models [2].

Cellular Assays for Target Engagement and Pathway Modulation
3.2.1 Phospho-Signaling Analysis by Western Blot

Objective: To assess this compound-mediated inhibition of PI3K/mTOR signaling in cancer cell lines through analysis of phosphorylation status of pathway components.

Cell Culture and Treatment:

  • Culture appropriate cancer cell lines (e.g., prostate cancer lines with different PTEN status) in recommended media with 10% FBS
  • Seed cells in 6-well plates at 60-70% confluence and allow to adhere overnight
  • Treat with this compound at concentrations ranging from 10 nM to 10 μM for 1-24 hours
  • Include vehicle control (DMSO) and positive controls (e.g., other PAM inhibitors)
  • For combination studies, co-treat with AR signaling inhibitors (e.g., enzalutamide)

Sample Preparation and Western Blotting:

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors
  • Determine protein concentration and prepare equal amounts for SDS-PAGE
  • Separate proteins by electrophoresis and transfer to PVDF membranes
  • Block membranes and probe with primary antibodies overnight at 4°C
  • Key antibodies: p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, p-4EBP1 (Thr37/46), total 4EBP1
  • Incubate with HRP-conjugated secondary antibodies and detect using ECL
  • Quantify band intensities using densitometry software

Expected Results: this compound treatment should demonstrate dose-dependent reduction in phosphorylation of AKT (Ser473), S6 ribosomal protein, and 4EBP1, indicating effective pathway inhibition. The potency and kinetics of inhibition can be compared across cell lines with different genetic backgrounds (e.g., PTEN null vs. wild-type) [3].

3.2.2 DNA-PK Inhibition and DNA Damage Response Assay

Objective: To evaluate this compound-mediated inhibition of DNA-PK activity and impairment of DNA double-strand break repair.

Materials:

  • Appropriate cell lines (e.g., A549, Lig4-deficient Pre-B cells for enhanced signaling)
  • DNA damage inducers: ionizing radiation (IR), etoposide, or doxorubicin
  • Antibodies: γH2AX (Ser139), p-DNA-PKcs (Ser2056), 53BP1
  • Immunofluorescence staining reagents

Procedure:

  • Seed cells on coverslips in appropriate culture dishes
  • Pre-treat with this compound (dose range) or vehicle control for 1-2 hours
  • Induce DNA damage (e.g., 2-8 Gy IR, 1-10 μM etoposide)
  • Fix cells at various time points post-damage (0.5-24 hours)
  • Perform immunofluorescence staining with γH2AX, p-DNA-PKcs, and 53BP1 antibodies
  • Counterstain with DAPI and mount slides
  • Image using fluorescence or confocal microscopy
  • Quantify foci number and intensity per cell using image analysis software

Alternative Approach - Neutral Comet Assay:

  • Embed treated cells in low-melting-point agarose on microscope slides
  • Lyse cells and perform electrophoresis under neutral conditions (pH 9)
  • Stain with DNA-binding dye (e.g., SYBR Gold)
  • Score comet tail moments as indicator of DNA double-strand breaks

Expected Results: this compound treatment should result in persistent γH2AX foci and increased comet tail moments following DNA damage induction, indicating impaired DSB repair. Additionally, reduced autophosphorylation of DNA-PKcs at Ser2056 confirms target engagement. The kinetics of repair can be compared to selective DNA-PK inhibitors like AZD7648 [5] [6].

Functional Cellular Assays
3.3.1 Anti-proliferative and Cytotoxicity Assessment

Objective: To quantify the effects of this compound on cancer cell proliferation and viability across a panel of cell lines with different genetic backgrounds.

Cell Viability Assay (MTT/MTS):

  • Seed cells in 96-well plates at optimized densities (1,000-5,000 cells/well)
  • After 24 hours, treat with this compound (typically 8-point, 1:3 serial dilutions)
  • Incubate for 72-96 hours, then add MTT/MTS reagent according to manufacturer's protocol
  • Measure absorbance at appropriate wavelength after 1-4 hours
  • Normalize to vehicle-treated controls and calculate percentage viability

Real-Time Cell Proliferation (IncuCyte):

  • Seed cells in 96-well ImageLock plates
  • Treat with this compound and place in IncuCyte system
  • Monitor confluence every 2-4 hours for duration of experiment (up to 144 hours)
  • Generate growth curves and calculate doubling times

Clonogenic Survival Assay:

  • Seed cells at low density in 6-well plates (200-1,000 cells/well depending on line)
  • Treat with this compound for 7-14 days, refreshing drug every 3-4 days
  • Fix and stain colonies with crystal violet (≥50 cells = colony)
  • Count colonies and calculate plating efficiency and survival fraction

Data Analysis:

  • Generate dose-response curves from viability data
  • Calculate IC50 values using non-linear regression
  • Compare potency across cell lines with different PTEN/PIK3CA status
  • Assess whether effects are cytostatic or cytotoxic

Table 3: Representative Cellular Activity of this compound and Comparator PAM Inhibitors

Inhibitor Primary Targets Reported Cellular IC50 Genetic Context Dependence
This compound PI3Kα/β/δ/γ, mTOR, DNA-PK Varies by cell line Less dependent on PTEN status due to multi-target inhibition
Gedatolisib All class I PI3K, mTORC1/2 Low nM range in PC cells Effective regardless of PTEN status [3]
Alpelisib PI3Kα only Varies by cell line More effective in PIK3CA mutant, PTEN wild-type [3]
Capivasertib AKT only Varies by cell line More effective in PTEN null contexts [3]
Everolimus mTORC1 only Varies by cell line Limited efficacy due to feedback relief [3]

Interpretation: The anti-proliferative effects of this compound have been demonstrated across various cancer cell lines. Compared to single-node inhibitors, this compound typically shows greater potency and efficacy independent of PTEN/PIK3CA status, likely due to its multi-target approach that circumvents compensatory mechanisms. Functional assays should include assessment of cell cycle distribution (G0/G1 arrest expected) and apoptosis induction (caspase activation, Annexin V staining) to fully characterize the cellular response [3].

Resistance Mechanisms and Methodological Considerations

ABC Transporter-Mediated Resistance

Background: A significant mechanism of resistance to this compound involves ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2 (BCRP). These efflux pumps can significantly reduce intracellular concentrations of this compound, thereby diminishing its efficacy [7].

Experimental Evidence:

  • Intracellular accumulation assays demonstrate significantly reduced this compound levels in cells overexpressing ABCB1 or ABCG2
  • Cytotoxicity restoration occurs when this compound is combined with transporter inhibitors (tariquidar for ABCB1, Ko143 for ABCG2)
  • ATPase activity assays show that this compound stimulates both ABCB1 and ABCG2 ATPase activity, indicating direct interaction
  • Molecular docking studies confirm binding of this compound within substrate-binding pockets of both transporters

Methodological Recommendations:

  • Characterize ABCB1/ABCG2 expression in cell models before experimentation
  • For resistant models, consider combination approaches with transporter inhibitors
  • Monitor intracellular drug concentrations when possible using LC-MS/MS methods
  • Include positive control substrates in transport assays
Compensatory Pathway Activation

Background: Inhibition of specific nodes in the PAM pathway can lead to feedback activation of compensatory signaling networks, particularly between AR and PAM pathways in prostate cancer.

Experimental Observations:

  • AR inhibition can activate AKT by reducing levels of the AKT phosphatase PHLPP
  • Single-node PAM inhibitors often show context-dependent efficacy based on PTEN/PIK3CA status
  • Dual PI3K/mTOR inhibitors like this compound demonstrate more consistent activity across genetic backgrounds

Methodological Recommendations:

  • Include cell lines with different PTEN and PIK3CA status in screening panels
  • Monitor reciprocal feedback by assessing AR signaling upon PAM inhibition
  • Consider combination strategies with AR inhibitors in prostate cancer models
  • Perform time-course experiments to capture dynamic adaptive responses

Clinical Correlations and Translational Applications

Clinical Development Status

This compound has been investigated in multiple clinical trials across various cancer types. As of the most recent data, the drug has reached phase 2 development for several indications, including:

  • Metastatic castration-resistant prostate cancer (in combination with enzalutamide)
  • Recurrent endometrial cancer
  • Metastatic non-small cell lung cancer (squamous and non-squamous)
  • Metastatic triple-negative breast carcinoma
  • KRAS wild-type colorectal cancer [4] [2]

The clinical trial outcomes provide important context for preclinical assay development. For instance, the combination with enzalutamide in prostate cancer builds upon the strong preclinical rationale for co-targeting AR and PAM signaling pathways. Similarly, investigation in endometrial cancer leverages the high frequency of PIK3CA mutations in this malignancy.

Biomarker Strategy and Patient Selection

Predictive Biomarkers:

  • PIK3CA mutations: Present in various cancers including endometrial, breast, and prostate
  • PTEN loss: Frequently observed in advanced prostate cancers (40-60% of mCRPC)
  • PI3K pathway activation signatures: Gene expression or protein phosphorylation status

Methodological Recommendations for Translational Studies:

  • Incorporate genetic characterization of models (PTEN status, PIK3CA mutation status)
  • Assess baseline pathway activity through phospho-protein analysis
  • Develop PD biomarkers for monitoring target engagement in vivo
  • Consider ABC transporter expression as a potential resistance biomarker

Conclusion

This compound represents a strategically designed multi-kinase inhibitor that simultaneously targets key nodes in the PAM signaling pathway and DNA damage response. The experimental protocols outlined in this document provide comprehensive methodologies for evaluating its activity across biochemical, cellular, and functional assays. When implementing these protocols, researchers should consider the compound's unique target profile, potential resistance mechanisms involving ABC transporters, and appropriate contextual genetic backgrounds for different cancer types. The integration of these assay systems enables robust preclinical evaluation of this compound's therapeutic potential and provides frameworks for mechanistic investigation of treatment response and resistance.

References

Samotolisib-Induced G0/G1 Cell Cycle Arrest: Mechanism & Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Samotolisib (LY3023414) is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). Its inhibition of these kinases disrupts a critical pro-survival and proliferation signaling pathway, leading to cell cycle arrest in the G0/G1 phases [1] [2].

The following diagram illustrates the core mechanism of action of this compound and its impact on the cell cycle.

samotolisib_mechanism Mechanism of this compound-Induced G1 Arrest This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates p27 KIP1 p27 KIP1 mTOR->p27 KIP1  Promotes Degradation CellCycle CellCycle G1Arrest G1Arrest CellCycle->G1Arrest Leads to Cyclin D-CDK4/6 Cyclin D-CDK4/6 p27 KIP1->Cyclin D-CDK4/6 Inhibits Rb Phosphorylation Rb Phosphorylation Cyclin D-CDK4/6->Rb Phosphorylation Promotes G1/S Transition G1/S Transition Rb Phosphorylation->G1/S Transition Drives

The diagram shows that by inhibiting PI3K and mTOR, this compound leads to the accumulation of p27 KIP1, a cyclin-dependent kinase (CDK) inhibitor. Elevated p27 KIP1 blocks the activity of the Cyclin D-CDK4/6 complex, which is essential for phosphorylating the retinoblastoma (Rb) protein and driving the transition from G1 to S phase. Consequently, cells are arrested in the G1 phase, preventing DNA replication and cell division [3] [1] [2].

Experimental Protocol for Cell Cycle Analysis

To quantitatively measure the effect of this compound on the cell cycle, you can use propidium iodide (PI) staining followed by flow cytometry. This method determines the DNA content of cells, distinguishing between those in G0/G1 (2n DNA), S (DNA between 2n and 4n), and G2/M (4n DNA) phases.

The workflow for this experiment is outlined in the following diagram.

workflow Workflow for Cell Cycle Analysis by Flow Cytometry Step1 Seed and Treat Cells Step2 Harvest and Wash Cells Step1->Step2 Step3 Fix Cells (70% Ethanol) Step2->Step3 Step4 Stain with Propidium Iodide (PI) Step3->Step4 Step5 Acquire Data by Flow Cytometry Step4->Step5 Step6 Analyze DNA Content Histograms Step5->Step6

Here is a detailed breakdown of the protocol:

1. Cell Seeding and Treatment

  • Seed cancer cells (e.g., in a 6-well plate at a density of 2.5 x 10^5 cells/well) and allow them to adhere overnight.
  • Treat cells with this compound at desired concentrations (e.g., in the range of 0.1 - 10 µM). Include a DMSO vehicle control.
  • Incubate for a duration sufficient to induce arrest (e.g., 24-48 hours).

2. Cell Harvesting and Fixation

  • Harvest cells by trypsinization, collect them in a centrifuge tube, and pellet by centrifugation (e.g., 300 x g for 5 minutes).
  • Carefully resuspend the cell pellet in cold 1X Phosphate-Buffered Saline (PBS) and wash twice.
  • Gently resuspend the cell pellet in 0.5-1 mL of cold PBS.
  • While gently vortexing the cell suspension, slowly add 3 mL of ice-cold 70% ethanol to fix the cells. Fix at -20°C for at least 2 hours or overnight.

3. Propidium Iodide Staining

  • Pellet the fixed cells (500 x g for 5-10 minutes) and carefully decant the ethanol.
  • Wash the cell pellet once with cold PBS to remove residual ethanol.
  • Prepare a PI staining solution containing:
    • Propidium Iodide (e.g., 50 µg/mL)
    • RNase A (e.g., 100 µg/mL) [Critical: Digests RNA which can otherwise bind PI and cause false positives.]
    • Possibly Triton X-100 (e.g., 0.1%) [Optional: Enhances membrane permeability.]
  • Resuspend the cell pellet in 0.5-1 mL of the PI staining solution.
  • Incubate in the dark at 37°C for 30-60 minutes.

4. Data Acquisition and Analysis

  • Filter the cell suspension through a cell strainer (e.g., 35-70 µm) to remove clumps before loading onto the flow cytometer.
  • Acquire a minimum of 10,000 events per sample on a flow cytometer using a 488 nm laser for excitation and detecting fluorescence emission at around 570-620 nm.
  • Analyze the data using flow cytometry analysis software (e.g., FlowJo, FCS Express, or ModFit LT).
  • Gate on the singlet cell population based on forward scatter area (FSC-A) vs. height (FSC-H) to exclude cell doublets and aggregates.
  • Plot the DNA content (PI-Area) and use softwares' cell cycle modeling tools to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Key Experimental Parameters and Considerations

The table below summarizes critical information from the literature regarding this compound's effect and relevant experimental contexts.

Parameter Experimental Details / Observed Effect Context / Cell Line
Primary Effect Induction of G0/G1 cell-cycle arrest [1]. Human cancer cell lines.
Key Mechanism Inhibition of PI3K/AKT/mTOR signaling pathway [1] [2]. Leads to accumulation of p27 KIP1, inhibiting Cyclin D-CDK4/6 [3].
Transporter Interaction Reduced intracellular accumulation and efficacy in cells overexpressing ABCB1 (P-gp) or ABCG2 transporters [1]. Resistance can be reversed with inhibitors like Tariquidar (ABCB1) or Ko143 (ABCG2) [1].
Functional Confirmation Reduced phosphorylation of downstream targets like p-AKT and p-S6 confirms pathway inhibition [1]. Can be analyzed by Western Blot.

Important Research Considerations

When interpreting your results, keep the following points in mind:

  • Combination Studies: this compound is often investigated in rational combination therapies. Its efficacy can be enhanced when combined with other targeted agents [2].
  • Resistance Mechanisms: A significant clinical consideration is that overexpression of the ABCB1 or ABCG2 drug efflux transporters can reduce the intracellular concentration and efficacy of this compound [1]. This resistance can be experimentally overcome by co-incubating with specific transporter inhibitors like Tariquidar or Ko143 [1].
  • Correlative Assays: To strengthen the link between cell cycle arrest and this compound's mechanism, correlate flow cytometry data with Western blot analysis of pathway proteins (e.g., decreased p-AKT and p-S6, increased p27 KIP1) [1].

Application Note Summary

This protocol provides a robust framework for analyzing the G0/G1 cell cycle arrest induced by the PI3K/mTOR inhibitor this compound. The combination of flow cytometry for phenotypic quantification and Western blotting for mechanistic insight offers a comprehensive approach to validate the drug's activity in vitro. Researchers should be mindful of potential resistance mediated by drug efflux transporters when designing experiments and interpreting data. This methodology is essential for preclinical evaluation of this compound's efficacy and potential combination strategies.

References

Samotolisib caspase-11 GSDMD-NT pyroptosis measurement

Author: Smolecule Technical Support Team. Date: February 2026

Samotolisib & Pyroptosis: Mechanism and Key Findings

This compound (also known as ST) is a dual PI3K and mTOR inhibitor. It attenuates acute liver injury by inhibiting caspase-11-mediated non-canonical pyroptosis. Its mechanism involves the upregulation of the E3 ubiquitin ligase Nedd4, which promotes the ubiquitination and degradation of caspase-11, thereby suppressing the cleavage of Gasdermin D (GSDMD) and subsequent pyroptosis [1] [2] [3].

The following diagram illustrates the signaling pathway through which this compound exerts its inhibitory effect on pyroptosis.

G LPS Intracellular LPS Casp11 Pro-caspase-11 LPS->Casp11 Activates ST This compound (ST) PI3K_mTOR PI3K/AKT/mTOR Signaling ST->PI3K_mTOR Inhibits Nedd4 E3 Ligase Nedd4 PI3K_mTOR->Nedd4 Regulates Activation UbCasp11 Ubiquitinated Caspase-11 (Degradation) Nedd4->UbCasp11 Promotes Ubiquitination Casp11->UbCasp11 Binds GSDMD GSDMD Cleavage Casp11->GSDMD Cleaves Pyroptosis Pyroptosis & IL-1β/IL-18 Release GSDMD->Pyroptosis Induces IGF1 IGF-1 IGF1->PI3K_mTOR Activates (Abrogates ST effect)

Key Experimental Data and Readouts

The table below summarizes the key experimental findings from the primary research on this compound [1].

Experimental Model Treatment Groups Key Assays & Readouts Observed Effects of this compound (ST)

| In Vitro (RAW 264.7 cells) | - LPS (cytosolic delivery)

  • ST (dose-dependent)
  • ST + IGF-1 | - Western Blot: Caspase-11 activation, GSDMD-NT generation, Nedd4 expression.
  • LDH Assay: Plasma membrane permeability.
  • IL-1β/IL-18 ELISA: Cytokine release. | - ↓ Cleaved caspase-11 (dose-dependent).
  • ↓ GSDMD-NT fragments.
  • ↓ LDH release.
  • ↑ Nedd4 expression.
  • IGF-1 co-treatment abrogated protective effects. | | In Vivo (C57BL/6 mice) | - Vehicle
  • LPS (10 mg/kg)
  • ST (5 mg/kg)
  • ST (5 mg/kg) + LPS (10 mg/kg) | - Survival Rate: Monitoring over time.
  • Serum Biochemistry: ALT/AST activity.
  • Liver Histology: H&E staining, inflammatory infiltration.
  • Immunoblotting: Liver tissue caspase-11 and GSDMD-NT. | - Improved survival rate.
  • ↓ Serum ALT and AST levels.
  • Reduced liver inflammation and damage.
  • ↓ Caspase-11 activation and GSDMD-NT in liver tissue. |

Detailed Experimental Protocols

Here are the detailed methodologies for key experiments cited in the research on this compound.

Cell-Based Model of Non-Canonical Pyroptosis
  • Cell Line: RAW 264.7 murine macrophages (selected because they lack ASC expression, making them ideal for studying caspase-11-dependent, non-canonical pyroptosis without interference from the canonical NLRP3/caspase-1 pathway) [1] [4].
  • Cell Culture: Maintain cells in DMEM supplemented with 10% FBS under standard conditions.
  • Pyroptosis Induction: Transfer LPS directly into the cytoplasm to activate caspase-11. This is typically achieved by transfecting cells with 1 µg/mL of LPS using a commercial transfection reagent (e.g., FuGENE-HD) or electroporation [1] [4].
  • This compound Treatment: Pre-treat cells with this compound (e.g., at 10 µM) for 1-2 hours before LPS transfection. A dose-response curve (e.g., 1-20 µM) is recommended for validation.
  • Key Readouts:
    • LDH Release: Use a commercial LDH assay kit to measure cytotoxicity 18-24 hours post-induction [1] [5].
    • Western Blot: Analyze cell lysates for cleaved caspase-11, GSDMD-NT, and Nedd4.
    • ELISA: Measure IL-1β and IL-18 levels in the cell culture supernatant.
In Vivo Model of LPS-Induced Acute Liver Injury
  • Animals: 6-8 week-old male C57BL/6 mice.
  • Model Establishment: Induce acute liver injury by intraperitoneal injection of a high dose of LPS (10 mg/kg) [1].
  • Drug Administration: Administer this compound (e.g., 5 mg/kg) via intraperitoneal injection as a pre-treatment 1 hour before LPS challenge.
  • Sample Collection: Collect blood and liver tissue 16-24 hours post-LPS injection.
  • Key Assessments:
    • Serum ALT/AST: Measure activity using standard clinical chemistry analyzers as markers of hepatocyte damage [1] [6].
    • Liver Histopathology: Fix liver sections in formalin, embed in paraffin, and perform H&E staining to assess inflammatory cell infiltration and tissue damage.
    • Immunoblotting: Homogenize liver tissue to analyze protein levels of caspase-11, GSDMD-NT, and Nedd4.
Assessing Caspase-11 Ubiquitination
  • Immunoprecipitation (IP): To confirm the interaction between Nedd4 and caspase-11, perform IP on cell lysates from treated RAW 264.7 cells using an anti-caspase-11 antibody [1] [3].
  • Western Blot Analysis: Probe the immunoprecipitated complexes with an anti-ubiquitin antibody to detect ubiquitinated caspase-11 species. A corresponding increase in Nedd4 binding should be observed with this compound treatment.

Critical Considerations for Experimental Design

  • Confirming the Pathway: To conclusively link this compound's effect to the Nedd4-caspase-11 axis, include experiments with Nedd4 knockdown (e.g., siRNA) or use a specific Nedd4 inhibitor. The protection offered by ST should be diminished if Nedd4 function is compromised [1].
  • Control for PI3K/mTOR Pathway: The study used IGF-1 to activate the PI3K/AKT pathway. Co-treatment with IGF-1 abrogated the effects of ST, confirming that its action is indeed mediated through the PI3K/AKT/mTOR/Nedd4 signaling axis [1]. Including this control is crucial for mechanistic validation.
  • Lactylation Cross-Talk: Be aware that Nedd4 can be modified by lactylation, which inhibits its interaction with caspase-11 and promotes pyroptosis [3]. In disease models with high lactate levels (e.g., sepsis, drug-induced injury), this could be a confounding factor.

References

Samotolisib and Ubiquitination: An Outlined Protocol

Author: Smolecule Technical Support Team. Date: February 2026

A 2021 study provides direct evidence that Samotolisib promotes the ubiquitination and degradation of caspase-11 by upregulating the E3 ubiquitin ligase Nedd4 [1]. The following workflow summarizes the key experimental findings:

G Fig. 1: this compound-induced Caspase-11 Ubiquitination Pathway cluster_0 This compound Treatment ST inhibits PI3K/AKT/mTOR ST inhibits PI3K/AKT/mTOR ST upregulates Nedd4 ST upregulates Nedd4 ST inhibits PI3K/AKT/mTOR->ST upregulates Nedd4 Leads to Nedd4 Nedd4 ST upregulates Nedd4->Nedd4 Increased expression Caspase-11 Caspase-11 Nedd4->Caspase-11 Binds to Ubiquitinated Caspase-11 Ubiquitinated Caspase-11 Caspase-11->Ubiquitinated Caspase-11 Undergoes Degraded Caspase-11 Degraded Caspase-11 Ubiquitinated Caspase-11->Degraded Caspase-11 Proteasomal Degradation

While the study confirms the relationship between this compound, Nedd4, and caspase-11 degradation, it does not provide a detailed, step-by-step protocol suitable for direct replication. The key experiments and methods used to establish this mechanism are summarized below.

Experimental Workflow and Key Findings

The researchers used the following approach to demonstrate this compound-induced ubiquitination [1]:

  • Initial Observation: They first established that this compound inhibited LPS-induced caspase-11 activation and GSDMD-NT generation in RAW 264.7 cells, a model suitable for studying non-canonical pyroptosis.
  • Mechanism Investigation: Molecular analysis revealed that this compound's effect was mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway, leading to the activation of the E3 ubiquitin ligase Nedd4.
  • Ubiquitination Confirmation: They demonstrated that Nedd4 directly interacts with caspase-11 and mediates its K48-linked ubiquitination, targeting it for proteasomal degradation. This was confirmed through techniques like immunoprecipitation and analysis of ubiquitin chains.
Quantitative Data on this compound Activity

The table below summarizes key in vitro data for this compound, which is crucial for designing your own experiments. The data for the PTEN-deficient U87 MG glioblastoma cell line is particularly relevant, as this compound was tested in a pathway-dysregulated model [2].

Table 1: In Vitro Inhibition of PI3K/AKT/mTOR Pathway by this compound

Target / Downstream Readout Phosphorylation Site IC₅₀ (nM)
AKT (downstream of PI3K) T308 106.0
AKT (downstream of mTORC2) S473 94.2
p70S6K (downstream of mTORC1) T389 10.6
4E-BP1 (downstream of mTORC1) T37/46 187.0
S6RP (downstream of p70S6K) S240/244 19.1

How to Develop a Detailed Protocol

Since a complete protocol is not available in the public literature, here is a practical path forward to develop one for your target of interest:

  • Investigate the Original Research: The most direct course of action is to contact the corresponding author of the 2021 study [1]. They are the primary source for the most detailed methodological information.
  • Adapt from Similar Pathways: The mechanism (E3 ligase upregulation leading to target ubiquitination) is similar to the regulation of the TGF-β/Smads pathway by Smurf1/Smurf2 E3 ligases [3]. You can adapt standard ubiquitination assay protocols (e.g., co-immunoprecipitation followed by ubiquitin blotting) using this compound as the treatment.
  • Validate in Your System: Use the information in Table 1 as a starting point for your dose-response experiments. The concentration used in the 2021 study was 5 mg/kg in vivo [1], and you will need to determine the optimal in vitro concentration for your specific cell model.

Where to Find More Information

For the most current information, I suggest you:

  • Search Clinical Trial Registries: Websites like ClinicalTrials.gov can provide information on past or ongoing studies using this compound (LY3023414), which may have associated research methodologies.
  • Consult Supplier Documentation: The chemical supplier Selleck Chemicals provides a datasheet for this compound with some experimental data and formulation advice for in vivo work [2].

References

Application Notes: Samotolisib in RAW 264.7 Pyroptosis Model

Author: Smolecule Technical Support Team. Date: February 2026

Background and Utility Samotolisib (ST) is a dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor identified from a screen of 441 compounds for its ability to inhibit caspase-11-mediated pyroptosis [1] [2] [3]. The RAW 264.7 murine macrophage cell line is an ideal model for studying the non-canonical pyroptosis pathway because it lacks expression of the ASC protein, which is essential for the canonical NLRP3 inflammasome pathway. This allows for the specific investigation of caspase-11 activation without cross-talk from the caspase-1-mediated pathway [1] [2]. In this model, ST has been shown to dose-dependently inhibit caspase-11 activation and the generation of the pore-forming N-terminal fragment of gasdermin D (GSDMD-NT), thereby reducing cell pyroptosis induced by lipopolysaccharide (LPS) [1] [3].

Mechanism of Action The proposed mechanism by which this compound attenuates pyroptosis in RAW 264.7 cells is via the regulation of the E3 ubiquitin ligase Nedd4. Treatment with ST activates the PI3K/AKT/mTOR signaling pathway, leading to the upregulation of Nedd4. Nedd4 then directly binds to caspase-11, promoting its ubiquitination and subsequent degradation. This reduction in active caspase-11 prevents the cleavage of GSDMD into GSDMD-NT, ultimately inhibiting pyroptotic cell death [1] [2]. This mechanism is illustrated in the following pathway diagram.

G LPS LPS Caspase11 Caspase11 LPS->Caspase11 Activates GSDMD GSDMD Caspase11->GSDMD Cleaves GSDMD_NT GSDMD-NT (Pore Formation) GSDMD->GSDMD_NT Pyroptosis Pyroptosis GSDMD_NT->Pyroptosis ST This compound (ST) PI3K_Akt_mTOR PI3K/AKT/mTOR Pathway Activation ST->PI3K_Akt_mTOR Nedd4 Nedd4 PI3K_Akt_mTOR->Nedd4 Casp11_Ubi Caspase-11 Ubiquitination & Degradation Nedd4->Casp11_Ubi Promotes Casp11_Ubi->Caspase11 Inhibits

Detailed Experimental Protocol

1. Key Reagents and Materials

  • Cell Line: RAW 264.7 murine macrophages (e.g., ATCC TIB-71)
  • Pyroptosis Inducer: Ultrapure E. coli LPS (e.g., Sigma-Aldrich, L2630) [1] [2].
  • Test Compound: this compound (ST) (e.g., Selleckchem, S8322). Prepare a stock solution in DMSO and store at -20°C [1] [2].
  • Primary Antibodies: Anti-caspase-11 (Santa Cruz Biotechnology, sc-56038), Anti-GSDMD-N (Abcam, ab215203), Anti-Nedd4 (Proteintech, 21698-1-AP) [1] [2].
  • Assay Kits: LDH activity detection kit (e.g., Beyotime, C0016), ELISA kits for IL-1β and IL-18 (e.g., Shanghai Enzyme-linked Biotechnology) [1] [2].

2. Cell Culture and Pre-treatment

  • Culture RAW 264.7 cells in appropriate medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
  • Seed cells into culture plates and allow to adhere overnight.
  • Pre-treatment: Replace medium with fresh medium containing a range of this compound concentrations (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO) for a predetermined pre-conditioning period (e.g., 1-2 hours) [1] [2].

3. Induction of Pyroptosis

  • After pre-treatment, stimulate the cells with LPS (e.g., 500 ng/mL to 1 µg/mL) for a specified duration (e.g., 4-24 hours, depending on the downstream readout) to activate the non-canonical pyroptosis pathway [1] [2].
  • Include control groups: vehicle-only (unstimulated) and LPS-only (stimulated, untreated).

4. Downstream Analysis and Readouts The following table summarizes the key experiments for validating the model and the effect of ST.

Analysis Method Measured Parameters Key Experimental Details Expected Outcome with ST
Western Blot Cleaved caspase-11 (active), GSDMD-NT, Nedd4 protein levels Lyse cells post-treatment. Use specific antibodies to detect target proteins [1] [2]. ↓ Cleaved caspase-11, ↓ GSDMD-NT, ↑ Nedd4
LDH Release Assay Lactate Dehydrogenase (LDH) activity in supernatant Collect cell culture supernatant after LPS challenge. Use kit to measure LDH, a marker of cell membrane rupture [1] [2]. ↓ LDH release
ELISA Pro-inflammatory cytokines (e.g., IL-1β, IL-18) in supernatant Collect cell culture supernatant. Use commercial ELISA kits according to manufacturer's instructions [1] [2]. ↓ IL-1β, ↓ IL-18
Immunofluorescence Cellular localization of caspase-11 and GSDMD-NT Fix cells after treatment, permeabilize, and stain with specific antibodies followed by fluorescent secondary antibodies [1] [2]. Reduced signal for GSDMD-NT pores

Troubleshooting and Validation

  • Dose-Response: It is critical to establish a dose-response curve for ST to confirm its inhibitory effect and determine the IC₅₀ in your specific experimental setup [1].
  • Mechanistic Validation: To confirm the role of the PI3K/AKT/mTOR/Nedd4 axis, use an agonist like Insulin-like Growth Factor 1 (IGF-1), which was shown to largely abrogate the protective effects of ST [1] [3].
  • Cytotoxicity Control: Ensure that the concentrations of ST and DMSO used do not induce significant cytotoxicity on their own, which could confound the pyroptosis measurements.

Summary for Researchers

This protocol provides a robust framework for using this compound to investigate the non-canonical pyroptosis pathway in RAW 264.7 cells. The model is highly relevant for studying septic shock and Gram-negative bacterial infections, where intracellular LPS and caspase-11 activation are key drivers of pathology [1] [4]. The provided workflow outlines the key steps from cell treatment to final analysis.

G Seed Seed RAW 264.7 Cells PreTreat Pre-treatment with This compound (ST) Seed->PreTreat Induce Induce Pyroptosis with LPS PreTreat->Induce Analyze Analysis & Readout Induce->Analyze

References

Samotolisib Resistance: Core Mechanism & Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Samotolisib (LY3023414) is a substrate for the ABCB1 (P-gp) and ABCG2 (BCRP) efflux transporters [1] [2]. Overexpression of these transporters on cancer cell membranes actively pumps this compound out of the cells, reducing its intracellular concentration and diminishing its cytotoxic and pathway-inhibitory effects [1].

Evidence Category Findings for ABCB1 Findings for ABCG2
Cytotoxicity (IC₅₀) Significantly reduced in ABCB1-overexpressing cells [1] Significantly reduced in ABCG2-overexpressing cells [1]
Intracellular Accumulation Significantly reduced; restored by inhibitor Tariquidar [1] Significantly reduced; restored by inhibitor Ko143 [1]
Functional Inhibition G0/G1 cell-cycle arrest and PI3K pathway inhibition by this compound were substantially reduced [1] G0/G1 cell-cycle arrest and PI3K pathway inhibition by this compound were substantially reduced [1]
ATPase Activity This compound stimulated ABCB1 ATPase activity [1] This compound stimulated ABCG2 ATPase activity [1]
Molecular Docking In silico analysis confirmed binding to ABCB1 substrate pocket [1] In silico analysis confirmed binding to ABCG2 substrate pocket [1]
Resistance Reversal Efficacy restored by co-incubation with Tariquidar (ABCB1 inhibitor) [1] Efficacy restored by co-incubation with Ko143 (ABCG2 inhibitor) [1]

Experimental Guide: Validating Transporter-Mediated Resistance

The following workflow and protocols outline the key experiments for confirming and overcoming ABCB1/ABCG2-mediated resistance to this compound.

workflow Start Start: Suspected MDR to this compound Cytotoxicity Cytotoxicity Assay (MTT) Start->Cytotoxicity Accumulation Drug Accumulation Assay Cytotoxicity->Accumulation ATPase ATPase Activity Assay Accumulation->ATPase Docking In Silico Docking ATPase->Docking Confirm Confirm Mechanism Docking->Confirm Reverse Test Reversal Strategy Confirm->Reverse Resistance Confirmed

Protocol 1: Cytotoxicity Assay (MTT)

This assay determines if transporter overexpression reduces this compound's cell-killing ability [1].

  • Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of this compound in parental vs. transporter-overexpressing cell lines.
  • Materials:
    • Paired cell lines: Parental and their ABCB1- or ABCG2-overexpressing counterparts (e.g., MDCK-II, HEK293 transfectants).
    • This compound (LY3023414) in a concentration series (e.g., 0.1-50 µM).
    • Transporter inhibitors: Tariquidar (1-2 µM for ABCB1), Ko143 (1-3 µM for ABCG2) [1] [3].
    • MTT reagent, DMSO, cell culture plates.
  • Procedure:
    • Seed cells in 96-well plates and pre-incubate for 24 hours.
    • Pre-treat selected wells with inhibitors or vehicle for 2 hours.
    • Add a concentration series of this compound and incubate for 72 hours.
    • Add MTT solution and incubate for 4 hours to allow formazan crystal formation.
    • Solubilize crystals with DMSO and measure absorbance at 570 nm.
    • Calculate cell viability and IC₅₀ values with non-linear regression.
  • Expected Outcome: The IC₅₀ of this compound will be significantly higher in transporter-overexpressing cells. This difference should be abolished by co-incubation with the respective transporter inhibitor [1].
Protocol 2: Drug Accumulation Assay

This experiment directly measures reduced intracellular this compound due to efflux [1].

  • Objective: To compare the intracellular concentration of this compound in the presence and absence of transporter inhibitors.
  • Materials:
    • Radio-labeled or fluorescently labeled this compound (if unavailable, LC-MS/MS can be used for quantification).
    • Transporter inhibitors: Tariquidar, Ko143.
    • Phosphate Buffered Saline (PBS), cell lysis buffer.
  • Procedure:
    • Seed cells and grow to 70-80% confluency.
    • Pre-incubate cells with inhibitors or vehicle for 1-2 hours.
    • Incubate cells with a fixed concentration of this compound for a set time (e.g., 2 hours).
    • Wash cells extensively with ice-cold PBS to stop transport and remove extracellular drug.
    • Lyse cells and quantify the intracellular drug level using a scintillation counter, fluorescence reader, or LC-MS/MS.
  • Expected Outcome: Intracellular this compound accumulation will be significantly lower in transporter-overexpressing cells. Accumulation will be restored to near-parental levels upon co-incubation with a specific inhibitor [1].

Troubleshooting FAQs

  • Q1: Are other PI3K/mTOR pathway inhibitors also affected by these transporters?

    • Yes, this is a recognized class effect. For example, the dual mTOR/DNA-PK inhibitor CC-115 has also been identified as a substrate for ABCG2 and, to a lesser extent, ABCB1, leading to similar resistance mechanisms [4].
  • Q2: What are the main strategies to overcome this resistance in a research setting?

    • Pharmacological Inhibition: Co-administer specific, high-affinity transporter inhibitors like Tariquidar (for ABCB1) or Ko143 (for ABCG2) alongside this compound [1] [5].
    • Chemical Design: Develop new analogs that inhibit the target but are not recognized by the transporters [5].
    • Collateral Sensitivity: Exploit the metabolic vulnerability of transporter-overexpressing cells, for instance, by using compounds that induce toxic ATP depletion [5].
  • Q3: Why have ABCB1/ABCG2 inhibitors failed in clinical trials?

    • Clinical failures are attributed to pharmacokinetic issues (low bioavailability), unforeseen drug-drug interactions, significant off-target toxicities, and complex tumor heterogeneity [6] [5].

References

Overcoming Samotolisib multidrug resistance mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Known Clinical Efficacy and Resistance Context

The table below summarizes the key clinical findings from a Pediatric MATCH trial, which provides the most direct evidence on Samotolisib's performance and hints at potential resistance.

Trial Identifier Patient Population Objective Response Rate Progression-Free Survival at 3 Months Common Tumor Types Treated Common Genetic Alterations in Tumors
NCI-COG Pediatric MATCH (Subprotocol D) [1] Children & young adults (1-21 yrs) with relapsed/refractory solid & CNS tumors harboring PI3K/mTOR pathway alterations [1] 0% (No objective responses observed) [1] 12% (95% CI: 2%–31%) [1] Osteosarcoma, High-grade glioma [1] PTEN, PIK3CA, TSC2 [1]

The trial concluded that activation of the PI3K/mTOR pathway alone was insufficient to confer sensitivity to this compound in these genomically complex, high-grade malignancies [1]. Most patients' tumors were found to have co-occurring mutations outside the targeted pathway, which is a primary suspected mechanism of resistance [1].

Experimental Approaches for Investigating Resistance

Based on the clinical data and general resistance mechanisms for PI3K/mTOR inhibitors, here are key experimental strategies for your troubleshooting guides.

Investigation Area Experimental Methodology What It Can Reveal
Parallel Pathway Activation Phospho-RTK arrays; Western blot for MAPK pathway proteins (e.g., p-ERK); RNA-Seq [1] [2] [3] Activation of compensatory survival signals (e.g., MAPK, IGF1R) that bypass PI3K/mTOR inhibition [1] [3].
Feedback Loop Reactivation Time-course Western blot for p-AKT (S473), p-S6, p-4E-BP1 after this compound treatment [2] [3] mTORC2-mediated feedback reactivation of AKT, restoring downstream signaling despite initial drug exposure [2].
Genomic Complexity & Heterogeneity Next-generation sequencing (NGS) panels; single-cell RNA sequencing (scRNA-seq) [1] [4] Co-occurring mutations (e.g., in RB1, RAS family genes) and intra-tumoral heterogeneity driving de novo or acquired resistance [1] [5].
Drug Efflux & Tolerance ATP-binding cassette (ABC) transporter expression assays; persister cell assays [6] Upregulation of efflux pumps (e.g., P-glycoprotein) reducing intracellular drug concentration; emergence of drug-tolerant cellular states [6].

Visualizing Key Resistance Mechanisms

The following diagram illustrates the primary molecular mechanisms of resistance to this compound, integrating the experimental areas discussed above.

G This compound This compound (PI3K/mTOR Inhibitor) PI3K_mTOR_Pathway PI3K/mTOR Signaling Pathway This compound->PI3K_mTOR_Pathway Inhibits CellDeath Inhibited Cell Growth & Induced Cell Death PI3K_mTOR_Pathway->CellDeath Leads to Resistance Therapeutic Resistance Resistance->CellDeath Prevents ParallelPathways Parallel Pathway Activation (e.g., MAPK) ParallelPathways->PI3K_mTOR_Pathway Bypasses Inhibition FeedbackLoops Feedback Loop Reactivation (mTORC2/AKT) FeedbackLoops->PI3K_mTOR_Pathway Reactivates Pathway GenomicAlterations Genomic Alterations & Tumor Heterogeneity GenomicAlterations->Resistance Causes Intrinsic/ Acquired Resistance EffluxPumps Drug Efflux Pumps & Tolerance EffluxPumps->this compound Reduces Effective Concentration

Research Recommendations for Combination Strategies

The consistent lack of efficacy with this compound monotherapy strongly suggests that future efforts should focus on rational combination therapies to overcome resistance [1] [3]. Your research should prioritize:

  • Vertical Pathway Inhibition: Combining this compound with agents that target upstream (e.g., IGF1R inhibitors) or downstream components to preempt feedback loops [2] [3].
  • Horizontal Co-Targeting: Simultaneously inhibiting parallel pathways, such as the MAPK pathway (e.g., with MEK inhibitors), to block escape routes [1] [3].
  • Leveraging Genomic Data: Using tools like the DRMref database can provide a comprehensive, single-cell resolved reference map of drug resistance mechanisms and help identify novel combinatorial targets [4].

References

Samotolisib toxicity management side effects

Author: Smolecule Technical Support Team. Date: February 2026

Side Effect & Management Guide

Side Effect Severity / Notes Management Strategies
Mucositis / Stomatitis Dose-Limiting Toxicity (DLT) observed [1] Dose interruption and reduction; aggressive oral care regimens [1].
Hyperglycemia Frequent, requires monitoring [2] Blood glucose monitoring; may require antihyperglycemic medication [2].
Pneumonitis Serious DLT observed [1] Requires clinical evaluation (e.g., radiologic imaging); dose interruption [1].
Nausea / Vomiting Common [2] Prophylactic and rescue antiemetic medications [2].
Fatigue Common [2] Supportive care; assess for other contributing factors.
Rash - Supportive topical treatments; monitor for severity.
Decreased Appetite - Nutritional support; dietary counseling.

Experimental Protocols & Dosing

The management strategies above are derived from specific clinical trial protocols. Here are the key methodological details:

  • Standard Adult Dosing: In a Phase Ib/II study for metastatic castration-resistant prostate cancer (mCRPC), Samotolisib was administered orally at 200 mg twice daily in continuous 28-day cycles, combined with Enzalutamide 160 mg daily [2].
  • Pediatric Dosing: The NCI-COG Pediatric MATCH trial established a Recommended Phase 2 Dose (RP2D) of 115 mg/m²/dose (approximately the adult MTD adjusted for body surface area) administered orally twice daily [1]. This followed a rolling 6 dose escalation design.
  • Dose Modification Rules: In clinical trials, treatment was withheld for Dose-Limiting Toxicities (DLTs) for up to 14 days. If the toxicity resolved to baseline, patients could resume therapy at a reduced dose level. If the DLT recurred after re-challenge or did not resolve, patients were permanently removed from protocol therapy [1].
  • Pharmacokinetic (PK) Monitoring: Optional PK studies involved collecting plasma samples at multiple time points (pre-dose, 30 minutes, 1, 2, 4, 6-8, and 24 hours) after the first dose to monitor drug exposure [1]. This is crucial for correlating toxicity with drug levels.

Mechanism of Action & Toxicity Pathways

Understanding the drug's targets helps explain its toxicity profile. This compound is an ATP-competitive small molecule inhibitor that simultaneously targets Class I PI3K isoforms, mTOR (both mTORC1 and mTORC2), and DNA-PK [1]. The following diagram illustrates how inhibiting these key signaling nodes leads to the observed clinical side effects.

G cluster_targets This compound Inhibition Targets cluster_effects Downstream Cellular Effects cluster_tox Clinical Toxicities This compound This compound Target1 Class I PI3K This compound->Target1 Target2 mTORC1 & mTORC2 This compound->Target2 Target3 DNA-PK This compound->Target3 Effect1 Disrupted glucose metabolism Target1->Effect1 Effect2 Impaired cellular growth/proliferation Target2->Effect2 Effect3 Altered DNA damage repair Target3->Effect3 Tox1 Hyperglycemia Effect1->Tox1 Tox2 Mucositis / Stomatitis Effect2->Tox2 Tox3 Pneumonitis Effect2->Tox3 Tox4 Rash, Nausea, Fatigue Effect2->Tox4

Frequently Asked Questions (FAQs)

Q1: What is the most critical toxicity to monitor for with this compound? A1: While gastrointestinal effects are common, pneumonitis is a potentially serious and dose-limiting toxicity that requires a high index of suspicion. Patients with new or worsening respiratory symptoms should be evaluated promptly with radiologic imaging [1].

Q2: Were there any drug interactions noted in clinical trials? A2: Yes. When co-administered with Enzalutamide, a 35% decrease in this compound exposure was observed. This highlights the importance of therapeutic drug monitoring in combination regimens and may explain inter-patient variability in efficacy and toxicity [2].

Q3: In which patient population was this compound found to be ineffective? A3: The Pediatric MATCH trial concluded that this compound demonstrated no objective responses or prolonged stable disease in children and young adults with relapsed/refractory solid and CNS tumors harboring PI3K/mTOR pathway alterations. This suggests that in genomically complex, high-grade malignancies, pathway activation alone may be insufficient for predicting sensitivity to single-agent this compound [1].

Q4: What is the clinical efficacy profile of this compound? A4: In a Phase II study of mCRPC, the combination of this compound and Enzalutamide showed a statistically significant improvement in median radiographic Progression-Free Survival (rPFS) compared to placebo/Enzalutamide (10.2 vs. 5.5 months). This benefit appeared enriched in patients without the androgen receptor splice variant 7 (AR-V7) [2].

References

Samotolisib combination therapy to overcome resistance

Author: Smolecule Technical Support Team. Date: February 2026

Samotolisib Combination Clinical Trial Data

The table below summarizes key findings from a phase Ib clinical trial evaluating a this compound combination therapy.

Trial Phase Combination Drug Cancer Type Objective Response Rate (ORR) Common Treatment-Related Adverse Events (≥50%) Key Findings & Dosing Notes

| Phase Ib [1] [2] | Prexasertib (CHK1 inhibitor) | Solid Tumors (Escalation, n=13) | 15.4% (2 of 13 patients) | - Leukopenia/Neutropenia (94.3%)

  • Thrombocytopenia (62.3%)
  • Nausea (52.8%) | No DLTs during escalation; established a combinable regimen. | | | | Solid Tumors with PIK3CA mutations (E2, n=15) | 13.3% | | this compound dose was reduced from 200 mg to 150 mg twice daily due to DLT-equivalent toxicities in a previous expansion arm. | | | | Triple-Negative Breast Cancer (E3, n=16) | 25.0% | | Preliminary efficacy was observed in heavily pretreated patients. |

This compound's Mechanism and Rationale for Combination

This compound is an ATP-competitive inhibitor that targets Class I PI3K isoforms, mTORC1, mTORC2, and DNA-PK [3]. This dual inhibition is crucial for overcoming resistance.

  • Mechanism of Action: Unlike rapalogs (e.g., everolimus) that only allosterically inhibit mTORC1, this compound inhibits both MTORC1 and MTORC2 [3]. This simultaneous blockade prevents the feedback loops that often reactivate the PI3K pathway when only a single node is targeted, leading to more sustained pathway suppression [3].
  • Rationale for Combination with Prexasertib: The combination strategy aims to exploit the concept of synthetic lethality. Prexasertib, a CHK1 inhibitor, abrogates the DNA damage checkpoint and induces DNA damage. By combining it with this compound, which targets the pro-survival PI3K/mTOR pathway, the therapy attacks cancer cells on multiple fronts, potentially overcoming resistance mechanisms that allow cells to survive single-agent treatment [1] [2].

The following diagram illustrates the signaling pathways targeted by this combination therapy and their logical relationship in overcoming resistance.

G DNA_Damage DNA Damage CHK1 CHK1 DNA_Damage->CHK1 CellCycleArrest_Repair Cell Cycle Arrest & DNA Repair CHK1->CellCycleArrest_Repair Prexasertib Prexasertib CHK1->Prexasertib Inhibited by Survival Cell Survival & Growth Apoptosis Apoptosis (Cell Death) Survival->Apoptosis Inhibits RTK_GF RTK/Growth Factor PI3K PI3K RTK_GF->PI3K mTORC1 mTORC1 PI3K->mTORC1 mTORC2 mTORC2 PI3K->mTORC2 mTORC1->Survival mTORC2->Survival This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Troubleshooting Common Experimental Challenges

Here are solutions to frequently encountered issues when working with this compound combinations, based on clinical trial observations.

  • Challenge 1: Managing Hematological Toxicity

    • Issue: Severe leukopenia/neutropenia and thrombocytopenia are the most common dose-limiting toxicities.
    • Solution: The clinical trial implemented proactive dose modification. The recommended phase 2 dose for this compound in combination was reduced to 150 mg orally twice daily [1] [2]. Implement rigorous blood monitoring and have supportive care measures ready.
  • Challenge 2: Overcoming Monotherapy Resistance

    • Issue: this compound showed no objective response as a single agent in a pediatric trial, despite tumors having PI3K/mTOR pathway alterations [3].
    • Solution: This highlights that pathway activation alone may not predict sensitivity. The combination strategy is essential. As shown in the phase Ib trial, combining this compound with a CHK1 inhibitor yielded clinical responses, supporting the rationale of targeting parallel survival pathways [1] [2].
  • Challenge 3: Gastrointestinal Toxicity

    • Issue: Nausea and other GI side effects are common and can affect patient compliance and drug exposure.
    • Solution: Implement standard prophylactic antiemetic regimens before dosing. Scheduling administration with food may also help improve tolerability, provided it does not significantly alter bioavailability.

Research Considerations and Future Directions

  • Patient Stratification: The failure of this compound monotherapy suggests that simply having a PI3K/mTOR pathway alteration is an insufficient biomarker [3]. Future research should focus on identifying better predictive biomarkers, such as specific mutational profiles or functional signatures of pathway dependency.
  • Novel Combinations: Explore combinations with other targeted agents (e.g., KRAS inhibitors [4]) or immunotherapies [5] to enhance efficacy and overcome resistance through complementary mechanisms. Computational models for analyzing risk pathway crosstalk can help prioritize the most promising drug combinations [6].

References

FAQ & Troubleshooting Guide: Efflux Pump Inhibition Studies

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions and solutions to typical problems when investigating whether a drug like Samotolisib is a substrate of efflux pumps.

Q1: What are the primary efflux pumps investigated in cancer multidrug resistance? The primary ATP-Binding Cassette (ABC) transporters associated with multidrug resistance (MDR) in cancer cells are:

  • P-glycoprotein (P-gp/ABCB1)
  • Breast Cancer Resistance Protein (BCRP/ABCG2)
  • Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) [1].

These pumps expel a wide range of chemotherapeutic agents and targeted therapies from cells, reducing drug efficacy [1].

Q2: How do inhibitors like Tariquidar and Ko143 work? Inhibitors block the function of efflux pumps. The table below summarizes key information on Tariquidar and Ko143.

Inhibitor Primary Target(s) Key Characteristics & Considerations
Tariquidar P-gp, BCRP A potent third-generation inhibitor; can be used as a dual P-gp/BCRP substrate in PET imaging studies [2]. Recent studies show it may also affect mitochondrial function by interacting with the adenine nucleotide translocase (ANT), potentially promoting cell death under certain conditions [3].
Ko143 BCRP A potent and specific fumitremorgin C derivative; does not significantly inhibit P-gp at common experimental doses (e.g., 5 mg/kg) [2]. Recent structural studies show that its inhibitory activity is highly dependent on its tetracyclic, closed-ring scaffold [4].

Q3: We are not seeing a significant increase in our drug's efficacy after adding an inhibitor. What could be wrong?

  • Incorrect inhibitor selection: Verify that your drug is a substrate for the specific efflux pump you are trying to inhibit. The inhibitor must match the pump.
  • Insufficient inhibitor concentration: The inhibitor concentration may be below the effective dose. Refer to established literature for dose-response relationships.
  • Alternative resistance mechanisms: Drug resistance may not be solely due to efflux pumps. Other mechanisms, such as alterations in drug targets or cell signaling pathways, could be responsible [1] [5].

Q4: Our cell viability is unexpectedly low in inhibitor-only control groups. Why?

  • Off-target toxicity: Many inhibitors have off-target effects. Ko143, for instance, can lose its specificity if its chemical structure is modified [4]. Tariquidar has been shown to affect mitochondrial permeability, which can trigger cell death pathways [3]. Always perform dose-response curves for the inhibitor alone to determine a non-toxic working concentration.

Experimental Protocols for Efflux Pump Investigation

The following workflow provides a general methodology for determining if a drug like this compound is an efflux pump substrate. You can use this as a template for your specific research.

Efflux Pump Inhibition Study Workflow cluster_0 Efflux Pump Inhibition Study Workflow cluster_1 Efflux Pump Inhibition Study Workflow Start Start: Define Hypothesis (e.g., this compound is a BCRP substrate) Model_Selection Model Selection Start->Model_Selection In_vitro_Assay In Vitro Accumulation/Efflux Assay Data_Analysis Data Analysis In_vitro_Assay->Data_Analysis Model_Selection->In_vitro_Assay Inhibitor_Dosing Inhibitor Dosing Optimization Model_Selection->Inhibitor_Dosing M1 Genetically Modified Cell Lines (e.g., Mdr1a/b(-/-) for Bcrp1 study) Model_Selection->M1 Inhibitor_Dosing->In_vitro_Assay D1 Dose-Response Curve (e.g., Ko143: 1-15 mg/kg) Inhibitor_Dosing->D1 In_vivo_Validation Optional: In Vivo Validation (e.g., PET Imaging) Data_Analysis->In_vivo_Validation M2 Overexpression Models (e.g., MDCK-II-ABCB1) M3 Isogenic Pairs (Sensitive vs. Resistant) D2 Confirm Target Specificity (e.g., Ko143 does not inhibit P-gp)

1. In Vitro Accumulation/Efflux Assay This experiment tests if cells accumulate more of your drug when an efflux pump is blocked.

  • Cell Models:
    • Use genetically modified cell lines. For example, Mdr1a/b(−/−) mice are a standard model to isolate Bcrp1 function, as P-gp is knocked out [2].
    • Use paired cell lines: parental cells and their counterparts that overexpress a specific efflux pump (e.g., P-gp or BCRP).
  • Experimental Groups:
    • Test Group: Cells + Your Drug (e.g., this compound) + Inhibitor (e.g., Ko143 or Tariquidar)
    • Control Group 1: Cells + Your Drug + Vehicle
    • Control Group 2: Cells + Inhibitor only (to check for cytotoxicity)
  • Procedure:
    • Pre-incubate cells with the inhibitor or vehicle for a set time (e.g., 1 hour).
    • Incubate with your drug for a defined period.
    • Wash cells to remove extracellular drug.
    • Lyse cells and measure intracellular drug concentration using LC-MS/MS or measure cytotoxicity via a resazurin assay [6].
  • Expected Outcome: If your drug is a substrate, the Test Group will show significantly higher intracellular drug accumulation or cytotoxicity compared to Control Group 1.

2. Inhibitor Dosing and Specificity Selecting the right dose is critical for interpreting your results.

  • Dose-Response: Always perform a dose-response curve for the inhibitor. For instance, Ko143 has a half-maximum effect dose of approximately 5.6 mg/kg in murine models, with effects plateauing at higher doses [2].
  • Verify Specificity: Confirm that your inhibitor is acting specifically on the intended target. For example, Ko143 at 5 mg/kg potently inhibits Bcrp1 but does not inhibit P-gp, allowing for specific pathway analysis [2].

3. In Vivo Validation (Advanced) For a comprehensive understanding, in vivo models can be used.

  • Method: Small-animal positron emission tomography (PET) with radiolabeled compounds.
  • Protocol Outline: As described in [2], scans are performed in control animals (e.g., wild-type) and genetically modified animals (e.g., Mdr1a/b(−/−)) before and after intravenous administration of an inhibitor like Ko143. The increase in brain uptake of a radiotracer in the knockout mice after inhibitor administration directly shows Bcrp1 inhibition at the blood-brain barrier.
  • Application: This method could be adapted using a radiolabeled version of your drug of interest to assess its distribution and the effect of an inhibitor.

References

Reduced Efficacy of Samotolisib: FAQ & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the primary mechanisms leading to reduced efficacy of Samotolisib in cancer cell lines? Research indicates that the overexpression of ATP-binding cassette (ABC) drug transporters, specifically ABCB1 (P-glycoprotein) and ABCG2 (BCRP), is a key mechanism contributing to reduced this compound efficacy [1]. These transporters actively pump this compound out of cancer cells, decreasing its intracellular concentration and thus reducing its cytotoxic effects and ability to inhibit the PI3K/mTOR pathway [1].

Q2: What clinical data exists on the efficacy of this compound, and what doses have been established? A Phase II study (NCI-COG Pediatric MATCH) investigated this compound in patients aged 1-21 with relapsed or refractory solid and CNS tumors harboring PI3K/mTOR pathway alterations [2] [3]. The trial established a Recommended Phase II Dose of 115 mg/m²/dose, administered twice daily [2] [3]. However, no objective responses were observed among the 17 treated patients, indicating a lack of efficacy as a single agent in this molecularly defined, pretreated pediatric cohort [2] [3].

Q3: What experimental approaches can identify or confirm efflux transporter-mediated resistance? You can investigate transporter-mediated resistance with the following protocols:

  • Intracellular Drug Accumulation Assay: Measure this compound levels in cells with and without transporter overexpression. A significant reduction in accumulation suggests efflux activity. This reduction can be reversed using specific transporter inhibitors like Tariquidar (for ABCB1) or Ko143 (for ABCG2) [1].
  • ATPase Activity Assay: Monitor the ATPase activity of purified ABCB1 or ABCG2 transporters. This compound stimulates their ATPase activity, indicating a direct interaction as a substrate [1].
  • Cytotoxicity Rescue Assay: Assess this compound's cytotoxicity (e.g., via IC50 values) in resistant cells. Significantly reduced cytotoxicity in transporter-overexpressing cells that is reversed by Tariquidar or Ko143 confirms functional resistance [1].
  • In Silico Molecular Docking: Perform docking studies to analyze how this compound binds to the substrate-binding pockets of ABCB1 and ABCG2, providing a structural basis for the interaction [1].

This compound Data Summary

Table 1: Summary of ABC Transporter Interaction with this compound

Transporter Role in Resistance Effect on this compound Chemical Reversal Agent
ABCB1 (P-gp) Efflux pump Decreases intracellular concentration, reduces cytotoxicity & pathway inhibition Tariquidar [1]
ABCG2 (BCRP) Efflux pump Decreases intracellular concentration, reduces cytotoxicity & pathway inhibition Ko143 [1]

Table 2: Clinical Trial Summary (NCI-COG Pediatric MATCH Subprotocol D)

Parameter Summary Details
Patient Population Ages 1-21 years with relapsed/refractory solid & CNS tumors; tumors had PI3K/mTOR pathway alterations (e.g., in PTEN, PIK3CA, TSC2) without MAPK pathway mutations [2] [3].
Recommended Phase II Dose 115 mg/m²/dose, twice daily [2] [3].
Efficacy Results No objective responses; 3-month progression-free survival was 12% (95% CI: 2%–31%) [2] [3].
Common Tumor Types Osteosarcoma (n=6), High-Grade Glioma (n=5) [2].

Experimental Workflow & Mechanism Diagrams

The following diagrams, generated with Graphviz, illustrate the resistance mechanism and key experimental workflow.

samotolisib_resistance This compound Resistance via ABC Transporters Samotolisib_Outside This compound (Extracellular) Samotolisib_Inside This compound (Intracellular) Samotolisib_Outside->Samotolisib_Inside Passive Influx Samotolisib_Inside->Samotolisib_Outside Active Efflux PI3K_Pathway PI3K/mTOR Pathway (Inhibition Failed) Samotolisib_Inside->PI3K_Pathway Inadequate Inhibition ABCB1 ABCB1/P-gp Transporter ABCB1->Samotolisib_Inside Binds & Pumps ABCG2 ABCG2/BCRP Transporter ABCG2->Samotolisib_Inside Binds & Pumps Cell_Death Reduced Cytotoxicity & Cell Death PI3K_Pathway->Cell_Death

experimental_workflow Workflow: Investigating Transporter-Mediated Resistance Start Start: Suspected Reduced Efficacy of this compound Step1 1. In Vitro Cytotoxicity Assay (Compare IC50 in parental vs. transporter-overexpressing cells) Start->Step1 Step2 2. Intracellular Accumulation Assay (Measure drug levels ± inhibitors Tariquidar/Ko143) Step1->Step2 Step3 3. Functional Pathway Analysis (Assess PI3K/mTOR pathway inhibition via Western Blot) Step2->Step3 Step4 4. Data Interpretation & Mechanism Confirmation Step3->Step4

Key Considerations for Your Research

  • Combination Strategies: Given the lack of efficacy as a single agent in the Pediatric MATCH trial, consider research into combination therapies. Co-administering this compound with efflux transporter inhibitors or agents targeting parallel signaling pathways may overcome resistance [1] [2] [4].
  • Patient Selection Biomarkers: The failure in a histology-agnostic trial suggests that simply having a PI3K/mTOR pathway alteration is not a reliable biomarker for this compound response in advanced, genomically complex cancers [2] [3]. More sophisticated patient stratification is needed.

References

Samotolisib resistance biomarker identification

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy & Implied Resistance Data

The table below summarizes key outcomes from the NCI-COG Pediatric MATCH trial, which directly investigated samotolisib in a molecularly defined cohort. The lack of efficacy itself points to inherent resistance mechanisms [1].

Trial Attribute Details & Outcomes
Trial Name NCI-COG Pediatric MATCH, Arm D [1]
Patient Population Patients aged 1-21 with relapsed/refractory solid and CNS tumors harboring alterations in the PI3K/mTOR pathway (PTEN, PIK3CA, TSC2, etc.) and without MAPK pathway alterations [1].
Primary Outcome (Objective Response Rate) 0% (No objective responses were observed) [1].
Progression-Free Survival (PFS) 3-month PFS was 12% (95% CI: 2%–31%), indicating rapid disease progression in most patients [1].

| Key Implied Resistance Findings | - Co-occurring mutations outside the PI3K/mTOR pathway are common and likely drive resistance.

  • Activation of the PI3K/mTOR pathway alone is insufficient for sensitivity to this single-agent inhibitor in high-grade malignancies [1]. |

Potential Biomarkers & Resistance Mechanisms from Broader PI3K Inhibitor Research

While not specific to this compound, research on other PI3K inhibitors provides a framework for investigating resistance. The following diagram outlines the key pathways and potential mechanisms that may also apply to this compound.

G cluster_0 PI3K/AKT/mTOR Pathway cluster_1 Key Resistance Mechanisms PIK3CA_mut PIK3CA Mutation (Potential initial predictor) PI3K PI3K PIK3CA_mut->PI3K PTEN_loss PTEN Loss (Potential initial predictor) AKT AKT PTEN_loss->AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth This compound This compound Inhibition This compound->PI3K This compound->mTOR MAPK_activation Activation of Parallel Pathways (e.g., MAPK) MAPK_activation->Cell_Growth RTK_feedback Feedback Activation of Receptor Tyrosine Kinases (RTKs) RTK_feedback->PI3K Other_mutations Co-occurring Oncogenic Mutations (e.g., KRAS, TP53) Other_mutations->Cell_Growth

The mechanisms illustrated above are supported by the following clinical and preclinical observations:

  • Upstream Feedback and Parallel Pathways: A primary mechanism is the rebound activation of Receptor Tyrosine Kinases (RTKs) or parallel survival pathways like RAS/MAPK following PI3K inhibition. The Pediatric MATCH trial specifically excluded patients with MAPK pathway alterations, yet resistance was still universal, suggesting other bypass mechanisms are at play [1]. Furthermore, resistance to other PI3K inhibitors in breast cancer has been linked to the activation of pathways involving FGFR1/2 amplification [2].

  • Genomic Complexity: The presence of co-occurring mutations is a critical factor. Tumors in the this compound trial often had complex genomic profiles, and alterations in genes like TP53 or KRAS are known to contribute to a "bypass" of pathway dependence, rendering targeted monotherapies ineffective [1].

Proposed Experimental Workflow for Biomarker Identification

To systematically identify resistance biomarkers for a drug like this compound, you can adopt the following investigative workflow. This integrates the clinical observations into a practical research plan.

G Step1 1. Pre-Treatment Profiling Step2 2. Generate Resistant Models Step1->Step2 s1_detail DNA/RNA Sequencing (Panel or WES/WGS) Phospho-Proteomics Step1->s1_detail Step3 3. Post-Resistance Profiling Step2->Step3 s2_detail Chronic in vitro exposure of cell lines to this compound Step2->s2_detail Step4 4. Functional Validation Step3->Step4 s3_detail Repeat sequencing & proteomics on resistant models vs. parental Step3->s3_detail Step5 5. Test Combination Therapies Step4->Step5 s4_detail CRISPR screens siRNA knockdown on candidate targets Step4->s4_detail s5_detail e.g., Combine this compound with MEK, CDK4/6, or immunotherapy agents Step5->s5_detail

Key Takeaways for Researchers

  • Focus on Combination Strategies: The clinical data strongly suggests that This compound is unlikely to be effective as a single agent in genomically complex cancers, regardless of PI3K/mTOR pathway alterations [1]. Your research should prioritize combinatorial approaches from the outset.
  • Look Beyond the Primary Target: Your investigative protocols should be designed to capture a broad range of compensatory signals, not just the immediate PI3K/mTOR pathway. As the trial suggests, resistance is likely driven by the wider genomic context of the tumor [1].
  • Validate in Relevant Models: Use cell line and patient-derived xenograft (PDX) models that reflect the complex genetics of the treatment-resistant cancers this compound is intended to treat, including models with co-occurring mutations in TP53 or KRAS.

References

Samotolisib treatment duration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Established Dosing and Clinical Outcomes

The table below summarizes the dosing regimens and key findings from recent clinical trials.

Trial Context / Patient Group Recommended Dosing Regimen Treatment Duration & Outcomes
Pediatric MATCH Trial (Relapsed/Refractory Solid & CNS Tumors) [1] 115 mg/m²/dose, orally twice daily in 28-day cycles [1]. Until disease progression or unacceptable toxicity (up to 2 years). No objective responses observed; 3-month progression-free survival was 12% [1].
Phase Ib/II in mCRPC (Combination with Enzalutamide) [2] 200 mg, twice daily, combined with enzalutamide (160 mg once daily) in 28-day cycles [2]. Until disease progression, death, or unacceptable toxicity. Significantly improved median radiographic PFS (10.2 vs. 5.5 months) vs. placebo/enzalutamide [2].
GMP-Compatible T-Cell Engineering [3] Used as a DNA-PK inhibitor during the CRISPR/Cas9 gene-editing process (ex vivo protocol) [3]. Short-term, single-use treatment during the manufacturing process. Markedly increased knock-in efficiency with no negative impact on T-cell function [3].

Key Experimental Protocols

For researchers designing experiments, here are the methodologies from the cited studies.

  • Clinical Trial Protocol (NCI-COG Pediatric MATCH) [1]:

    • Dosing Schedule: Samotolisib was administered orally twice daily continuously. One treatment cycle was defined as 28 days.
    • Duration Criteria: Patients could receive treatment for up to 2 years, provided there was no evidence of progressive disease or unacceptable toxicity as defined by the protocol.
    • Dose Escalation: The study employed a "rolling 6" design. The recommended Phase 2 dose (RP2D) was established at 115 mg/m²/dose.
  • Ex Vivo Cell Engineering Protocol [3]:

    • Application: this compound is added during the CRISPR/Cas9-mediated transfection step to inhibit DNA-PK.
    • Objective: This inhibition increases the efficiency of site-specific knock-in of a transgenic T-cell receptor (TCR) into the TRAC locus of primary human T cells.
    • Outcome: This method is GMP-compatible and produces a potent T-cell product without adversely affecting viability, phenotype, expansion, or effector function.

Troubleshooting & Key Considerations

  • Limited Single-Agent Efficacy: Clinical data suggests that activation of the PI3K/mTOR pathway alone may be insufficient for tumors to respond to this compound monotherapy. The presence of co-occurring mutations in other pathways (like MAPK) can confer resistance [1].
  • Future Optimization Direction: The most promising clinical result for cancer treatment involved combination therapy with enzalutamide in prostate cancer. This suggests that future protocols should explore rational combinations to overcome resistance [2].
  • Repurposing for Research: Beyond its original antineoplastic purpose, this compound has a validated application as a highly efficient tool in advanced cell engineering protocols [3].

This compound Mechanism of Action

The following diagram illustrates the primary molecular targets of this compound, which underlies its use in both oncology and cell engineering.

G This compound This compound PI3K PI3K This compound->PI3K Inhibits mTORC1 mTORC1 This compound->mTORC1 Inhibits mTORC2 mTORC2 This compound->mTORC2 Inhibits DNAPK DNAPK This compound->DNAPK Inhibits PI3K->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation DNA Repair (NHEJ) DNA Repair (NHEJ) DNAPK->DNA Repair (NHEJ)

Research Recommendations

  • For Oncology Studies: Focus on combination strategies, particularly in contexts like metastatic castration-resistant prostate cancer, where it has shown clinical benefit with enzalutamide [2].
  • For Cell Engineering: Adopt the ex vivo protocol using this compound as a GMP-compatible replacement for other DNA-PK inhibitors to enhance knock-in efficiency for TCR therapies [3].
  • For Safety Protocols: Be aware that dose-limiting toxicities like mucositis and pneumonitis have been observed. Adhere to the established RP2D and have management plans in place [1].

References

Samotolisib vs other PI3K mTOR inhibitors efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison of PI3K/mTOR Inhibitors

Inhibitor (Target) Cancer Context / Population Key Efficacy Findings Reference / Trial Context

| Samotolisib (Pan-PI3K/mTOR) | Pediatric relapsed/refractory solid & CNS tumors with PI3K/mTOR pathway alterations (NCI-COG Pediatric MATCH) | Objective Response Rate (ORR): 0% (No objective responses observed). 3-month PFS: 12% (95% CI: 2%–31%). No prolonged stable disease [1]. | Phase II trial (NCT03213678) [1]. | | Alpelisib (PI3Kα-specific) | HR+/HER2−, PIK3CA-mutated advanced breast cancer (SOLAR-1 trial) | Median PFS: 11.0 months vs. 5.7 months with placebo + fulvestrant (HR 0.65). A significant improvement in PFS [2] [3]. | Phase III trial, leading to FDA approval [2] [3]. | | Capivasertib (AKT inhibitor) | HR+/HER2− advanced breast cancer (CAPItello-291 trial) | Median PFS: 7.2 months vs. 3.6 months with placebo + fulvestrant (HR 0.60). A significant improvement in PFS, effective in tumors with AKT-pathway alterations [3]. | Phase III trial, leading to FDA approval [3]. | | Gedatolisib (Dual PI3K/mTOR) | Various cancers (under investigation) | Preclinical and early clinical data show potent pathway inhibition. Clinical development is limited by significant toxicities, which have led to treatment discontinuation or reduced dosing in trials [2] [4]. | Phase I/II trials [2] [4]. |

This compound Trial Protocol and Key Findings

The NCI-COG Pediatric MATCH trial Arm D provides the most relevant data on this compound's efficacy in a defined population.

  • Study Design: This was a phase II, histology-agnostic trial for patients aged 1-21 with relapsed or refractory solid and CNS tumors. Patients were eligible if their tumors had predefined alterations in the PI3K/mTOR pathway (e.g., in PTEN, PIK3CA, TSC2) and lacked concurrent MAPK pathway mutations [1].
  • Dosing: this compound was administered orally twice daily in 28-day cycles. The recommended phase 2 dose (RP2D) was established at 115 mg/m²/dose [1].
  • Primary Endpoint: The objective response rate (ORR) was 0% (none of the 17 treated patients achieved an objective response) [1].
  • Conclusion: The study concluded that single-agent this compound did not demonstrate sufficient activity to warrant further study in this molecularly defined cohort of pediatric patients with high-grade tumors [1].

Mechanisms of Action and Resistance

Understanding the different drug targets and resistance mechanisms is crucial for interpreting efficacy results.

  • Mechanism of Action: this compound is an ATP-competitive, dual PI3K/mTOR inhibitor. It simultaneously inhibits Class I PI3K isoforms and both mTORC1 and mTORC2 complexes, which was hypothesized to prevent the feedback reactivation of the pathway that can occur with agents targeting only PI3K or only mTORC1 [1] [5]. The diagram below illustrates the signaling pathway and site of action for these inhibitors.

architecture Growth_Factors Growth Factors (e.g., RTKs) PI3K_Activation PI3K Activation (PIP2 to PIP3) Growth_Factors->PI3K_Activation AKT_Activation AKT Activation (Phosphorylation) PI3K_Activation->AKT_Activation PIP3 PTEN PTEN (Tumor Suppressor) PTEN->PI3K_Activation Antagonizes mTORC1 mTORC1 AKT_Activation->mTORC1 Cell_Processes Cell Growth Proliferation Survival Metabolism mTORC1->Cell_Processes mTORC2 mTORC2 mTORC2->AKT_Activation Positive Feedback mTORC2->Cell_Processes This compound This compound (Dual PI3K/mTOR) This compound->PI3K_Activation Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits Alpelisib Alpelisib (PI3Kα-specific) Alpelisib->PI3K_Activation Inhibits Capivasertib Capivasertib (AKT inhibitor) Capivasertib->AKT_Activation Inhibits Rapalogs Rapalogs (mTORC1 only) Rapalogs->mTORC1 Inhibits

  • Resistance Mechanisms: A key finding from other studies is that aberrant reactivation of mTORC1 is a common driver of resistance to PI3Kα-specific inhibitors like Alpelisib [2]. Furthermore, co-occurring mutations outside the PI3K/mTOR pathway and activation of parallel pathways (like the MAPK pathway) can limit the efficacy of single-agent targeted therapy [1] [6] [2]. This suggests that successful treatment may require combination strategies to overcome these resistance mechanisms.

Interpretation and Future Directions

The stark contrast in efficacy between this compound in pediatric solid tumors and inhibitors like alpelisib in breast cancer underscores several critical points for researchers:

  • Context is Crucial: Efficacy is highly dependent on the disease context, specific molecular alterations, and tumor type. The failure of this compound in a histology-agnostic pediatric trial does not necessarily predict its performance in adult cancers or in different molecular settings [1].
  • The Combination Paradigm: The future of targeting the PI3K/mTOR pathway likely lies in rational combination therapies. Current research is focused on overcoming resistance by combining these inhibitors with other agents, such as:
    • Endocrine therapy (e.g., Fulvestrant) in breast cancer [3] [4].
    • Metabolic drugs to exploit vulnerabilities in resistant cells with high mTORC1 activity [2].
    • Immunotherapy, as PI3Kδ inhibition can modulate the tumor immune microenvironment [7].

References

Samotolisib comparison Buparlisib Pictilisib Alpelisib

Author: Smolecule Technical Support Team. Date: February 2026

PI3K Inhibitors at a Glance

Drug Name Primary Target Development Status (in Breast Cancer) Key Efficacy Findings (in PIK3CA-mutant Breast Cancer) Common Adverse Events
Alpelisib p110α (PI3Kα-specific) FDA-approved [1] [2] Superior 6-month PFS vs. fulvestrant (HR: 2.33) [1] Hyperglycemia, gastrointestinal disorders [1] [3]
Buparlisib (BKM120) Pan-PI3K (p110α/β/δ/γ) Phase III (development discontinued due to toxicity) [1] Superior ORR vs. fulvestrant (OR: 2.80) [1] Hyperglycemia, elevated liver enzymes, hypertension, fatigue, rash [1] [3]
Pictilisib (GDC-0941) Pan-PI3K (p110α/β/δ/γ) Phase II [1] Did not significantly improve PFS; significant toxicity [3] Significant toxicity leading to reduced treatment effectiveness [3]
Samotolisib (LY3023414) Dual PI3K/mTOR Phase I/II (preclinical for other cancers) Information limited; development may have shifted to other cancer types Specific data not available in search results

PI3K Signaling Pathway and Drug Action

This diagram illustrates the PI3K/AKT/mTOR pathway and the inhibition points for the different drug types.

G cluster_inhibitors PI3K Pathway Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Heterodimer p85 regulatory subunit p110 catalytic subunit RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PI3K phosphorylates PIP3 PIP3 PIP2->PIP3 PI3K phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Inactive) PIP3->AKT Recruits PDK1->AKT Phosphorylates (T308) pAKT AKT (Active) AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 Activates CellProcesses Cell Survival Proliferation Growth pAKT->CellProcesses mTORC1->CellProcesses mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) PanPI3Ki Pan-PI3K Inhibitors (Buparlisib, Pictilisib) PanPI3Ki->PI3K Inhibits IsoPI3Ki Isoform-Specific PI3K Inhibitors (Alpelisib) IsoPI3Ki->PI3K Inhibits Duali Dual PI3K/mTOR Inhibitors (this compound) Duali->PI3K Inhibits Duali->mTORC1 Inhibits Duali->mTORC2 Inhibits PTEN PTEN (Negative Regulator) PTEN->PIP3 Dephosphorylates PIP3 to PIP2

Key Experiments and Methodologies

The comparative data primarily comes from randomized controlled trials (RCTs) that follow a standard protocol for evaluating oncology drugs [1].

  • Core Methodology: The standard design involves comparing a combination of a PI3K inhibitor plus fulvestrant (an endocrine therapy) against a control of placebo plus fulvestrant in patients with HR-positive, HER2-negative advanced breast cancer [1] [3].
  • Study Population: A critical aspect is the focus on patients with PIK3CA-mutant tumors, as this subgroup derives the most significant benefit from PI3K inhibition [1]. Tumor sequencing is used to identify these mutations.
  • Primary Endpoints:
    • Objective Response Rate (ORR): The proportion of patients with a predefined reduction in tumor size (complete or partial response) according to standardized criteria like RECIST [1].
    • Progression-Free Survival (PFS): The length of time during which a patient's disease does not worsen. A 6-month PFS is often analyzed [1].
  • Safety Assessment: Adverse events are systematically recorded and graded for severity using standardized scales like CTCAE to compare the toxicity profiles of different drugs [1].

Key Takeaways for Clinical Development

  • Prioritize Patient Selection: The efficacy of PI3K inhibitors is strongly linked to the PIK3CA mutation status. Companion diagnostics are crucial for successful clinical development and patient stratification [1] [2].
  • Balance Efficacy and Toxicity: While pan-PI3K inhibitors like Buparlisib show strong efficacy, their toxicity often limits clinical use. Isoform-specific inhibitors like Alpelisib offer a better therapeutic window by targeting only the dysregulated p110α subunit [1] [2].
  • Embrace Combination Therapies: PI3K inhibitors are most effective when combined with other agents, such as endocrine therapy, to overcome resistance mechanisms. However, this requires careful management of overlapping toxicities [3] [4].
  • Plan for Resistance: Research indicates that tumors eventually develop resistance through mechanisms like PTEN loss or activation of compensatory pathways. Next-generation strategies should include combinations to block these escape routes [2] [4].

References

Samotolisib Phase 2 Clinical Trial Results Summary

Author: Smolecule Technical Support Team. Date: February 2026

Trial Aspect Details
Trial Identifier NCT03213678 [1]
Study Design Phase II, histology-agnostic (tumor-agnostic) basket trial [1]
Patient Population Patients aged 1-21 years with relapsed/refractory solid and CNS tumors with predefined genetic alterations in the PI3K/mTOR pathway [1]
Primary Endpoint (Objective Response Rate) 0% - No objective tumor responses observed [1]
Secondary Endpoint (Progression-Free Survival) 3-month PFS rate: 12% (95% CI: 2%–31%). No patients achieved prolonged stable disease [1]
Recommended Phase 2 Dose 115 mg/m²/dose, administered orally twice daily in 28-day cycles [1]
Common Tumor Types Treated Osteosarcoma (n=6), High-grade glioma (n=5) [1]
Common Genetic Alterations Treated PTEN (n=6), PIK3CA (n=5), TSC2 (n=3) [1]
Key Conclusion No clinical activity observed against tumors with PI3K/mTOR pathway alterations in this pediatric and young adult cohort [1]

Experimental Protocol & Trial Design

For researchers comparing trial methodologies, here are the key design elements.

  • Patient Selection & Molecular Profiling: Patients were assigned to this arm based on centralized tumor molecular profiling (DNA- and RNA-based targeted sequencing) of recurrent or refractory tumors. Eligible patients had tumors with predefined activating alterations in genes such as TSC1, TSC2, MTOR, PIK3CA, PTEN, and PIK3R1. A critical exclusion criterion was the presence of concurrent activating alterations in the MAPK pathway (e.g., BRAF, NRAS, KRAS), which were considered a potential resistance mechanism [1].
  • Dosing Regimen: The trial employed a rolling 6 design for dose escalation in its initial phase. The starting dose was 80 mg/m²/dose, with one dose level escalation to 115 mg/m²/dose, which was determined to be the recommended Phase 2 dose (RP2D). Treatment was administered orally twice daily continuously in 28-day cycles [1].
  • Efficacy Assessment: The primary endpoint was objective response rate. Secondary endpoints included progression-free survival (PFS), safety, and toxicity assessment according to NCI CTCAE version 5.0 [1].

Mechanism of Action and Preclinical Context

To understand the clinical results, it is helpful to consider samotolisib's target profile and preclinical data.

  • Multi-Node Pathway Inhibition: this compound is an ATP-competitive inhibitor that targets all Class I PI3K isoforms, mTORC1, and mTORC2. This multi-node inhibition was hypothesized to be more effective than single-node inhibitors (e.g., PI3Kα-only or mTORC1-only inhibitors) by preventing feedback loops that can lead to drug resistance [1] [2].
  • Preclinical vs. Clinical Outcome Gap: Despite this comprehensive mechanism, the phase 2 trial concluded that activation of the PI3K/mTOR pathway alone was insufficient to predict sensitivity to single-agent this compound in these genomically complex, high-grade pediatric malignancies [1]. Researchers noted that most patients' tumors had co-occurring mutations outside the PI3K/mTOR pathway, suggesting that future strategies may require combination therapies to overcome parallel oncogenic signaling [1].

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and this compound's multi-node inhibitory profile.

architecture GF Growth Factors RTK Receptor Tyrosine Kinases (RTK) GF->RTK PI3K Class I PI3K (p110/p85) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2 PIP2 PIP2->PIP3 PTEN (Reversal) AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellProcesses Cell Growth Proliferation Survival mTORC1->CellProcesses mTORC2 mTORC2 mTORC2->AKT Activates mTORC2->CellProcesses This compound This compound Inhibition This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Interpretation and Research Relevance

For drug development professionals, the results highlight several critical considerations:

  • Histology-Agnostic Trials: The NCI-COG Pediatric MATCH trial successfully identified and treated patients based on molecular alterations rather than tumor histology. However, the lack of efficacy suggests that even with a strong biologic rationale, factors beyond a single pathway mutation influence treatment success [1].
  • Future Directions: The study authors proposed that combinatorial strategies to target parallel oncogenic pathways and a deeper understanding of the PI3K/mTOR pathway's role in high-grade malignancies are needed to advance therapy [1].

References

Samotolisib enzalutamide vs placebo enzalutamide prostate cancer

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data Comparison

Efficacy Endpoint Samotolisib + Enzalutamide Placebo + Enzalutamide P-value
Median PCWG2-PFS [1] 3.8 months 2.8 months P = 0.003
Median Radiographic PFS (rPFS) [1] 10.2 months 5.5 months P = 0.03
Median rPFS (AR-v7 negative patients) [1] 13.2 months 5.3 months P = 0.03

Abbreviations: PCWG2-PFS: Progression-free survival as defined by Prostate Cancer Clinical Trials Working Group 2 criteria; rPFS: Radiographic progression-free survival; AR-v7: Androgen receptor splice variant 7.

Study Design & Patient Population

This was a double-blind, placebo-controlled phase Ib/II study (NCT02407054) [1] [2].

  • Patient Population: The study enrolled men with metastatic castration-resistant prostate cancer (mCRPC) who had experienced disease progression despite prior treatment with abiraterone [1] [2].
  • Intervention: In the Phase II part, patients were randomized to receive either:
    • Enzalutamide (160 mg once daily) + this compound (200 mg twice daily)
    • Enzalutamide (160 mg once daily) + Placebo [1]
  • Primary Endpoint: Progression-free survival (PFS) assessed by PCWG2 criteria [1].

Mechanism of Action & Rationale for Combination

The scientific rationale for combining this compound with enzalutamide is based on targeting multiple pathways that drive resistance in prostate cancer.

G Androgen Receptor (AR)\nPathway Androgen Receptor (AR) Pathway Therapy Resistance\n& Cancer Progression Therapy Resistance & Cancer Progression Androgen Receptor (AR)\nPathway->Therapy Resistance\n& Cancer Progression PI3K/AKT/mTOR\nPathway PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR\nPathway->Therapy Resistance\n& Cancer Progression DNA Repair\nPathway DNA Repair Pathway DNA Repair\nPathway->Therapy Resistance\n& Cancer Progression Enzalutamide Enzalutamide Enzalutamide->Androgen Receptor (AR)\nPathway Inhibits This compound This compound This compound->PI3K/AKT/mTOR\nPathway Inhibits This compound->DNA Repair\nPathway Inhibits (DNA-PK)

Mechanism Details:

  • Enzalutamide is an androgen receptor inhibitor that blocks testosterone from fueling cancer growth [3].
  • This compound is a dual inhibitor of the PI3K/mTOR pathway and DNA-dependent protein kinase (DNA-PK) [1].
  • Preclinical studies show cross-talk between the AR and PI3K pathways, where inhibition of one can lead to upregulation of the other, contributing to treatment resistance. Simultaneous inhibition of both pathways can lead to more effective tumor regression [1].
  • DNA-PK is involved in DNA repair and also acts as a co-regulator of the AR, providing another avenue for overcoming resistance to AR-targeted therapy like enzalutamide [1].

Biomarker Analysis

Exploratory biomarker analysis from the study suggests that the benefit of adding this compound may be more pronounced in a specific patient subgroup:

  • Patients whose tumors were negative for androgen receptor splice variant 7 (AR-v7) showed a marked improvement in rPFS (13.2 vs. 5.3 months) [1].
  • The clinical benefit may also be enriched in patients with PTEN-intact tumors [1].

Safety and Tolerability

  • No dose-limiting toxicities were reported in the initial Phase Ib safety lead-in segment [1].
  • The combination was reported to have "tolerable side effects," though the specific nature and frequency of adverse events were not detailed in the available abstract [1].

Conclusion for Researchers

For researchers and drug development professionals, this phase Ib/II study demonstrates that:

  • The combination of This compound and enzalutamide is feasible and showed a statistically significant improvement in PFS over enzalutamide alone in post-abiraterone mCRPC.
  • The dual inhibition of PI3K/mTOR and DNA-PK with this compound presents a promising mechanism to overcome resistance to AR-directed therapy.
  • Biomarker stratification, particularly by AR-v7 status, appears critical for identifying the patient population most likely to derive benefit.

References

Samotolisib radiographic progression-free survival data

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Outcomes of Samotolisib in mCRPC

The data below comes from a phase Ib/II study of This compound plus Enzalutamide in patients with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on prior abiraterone therapy [1].

Outcome Measure This compound + Enzalutamide Placebo + Enzalutamide P-value
Median rPFS 10.2 months 5.5 months 0.03 [1]
Median PCWG2-PFS 3.8 months 2.8 months 0.003 [1]
rPFS in AR-v7 negative patients 13.2 months 5.3 months 0.03 [1]

Abbreviations: rPFS, radiographic progression-free survival; PCWG2-PFS, Progression-free survival as per Prostate Cancer Clinical Trials Working Group 2 criteria; AR-v7, Androgen Receptor splice variant 7.

Detailed Experimental Protocol

For your guide's methodology section, here are the key details of the clinical trial design and assessment criteria.

Study Design and Treatment
  • Clinical Trial Identifier: NCT02407054 [1].
  • Phase: Ib/II, double-blind, placebo-controlled [1].
  • Patient Population: Patients with advanced mCRPC and disease progression on prior abiraterone treatment [1].
  • Intervention: Patients were randomized to receive either Enzalutamide (160 mg once daily) plus this compound (200 mg twice daily) or Enzalutamide plus a placebo on a 28-day cycle [1].
rPFS Assessment Methodology
  • Assessment Criteria: rPFS was defined based on a combination of radiographic and clinical findings [1]. The specific criteria used in pivotal prostate cancer trials like COU-AA-302 typically include [2]:
    • Bone Scan: Appearance of ≥ two new lesions on an 8-week bone scan, confirmed by a second scan.
    • Soft Tissue Progression: Progression in lymph nodes or visceral organs as assessed by cross-sectional imaging (e.g., CT or MRI), using criteria like RECIST 1.1 [2].
    • Death: Death from any cause.
  • Endpoint Association: rPFS has been validated as a response biomarker in mCRPC and is highly associated with overall survival (OS), supporting its use in clinical trials [2].

This compound's Mechanism of Action

To help your audience understand the scientific rationale, this diagram shows the key pathways this compound inhibits.

architecture GPCR_RTK Growth Factor Signals (GPCRs/RTKs) PI3K_activation PI3K Activation GPCR_RTK->PI3K_activation AKT_activation AKT Activation PI3K_activation->AKT_activation mTORC1_activation mTORC1 Activation AKT_activation->mTORC1_activation mTORC2_activation mTORC2 Activation AKT_activation->mTORC2_activation Cell_processes Cell Growth Proliferation Survival mTORC1_activation->Cell_processes mTORC2_activation->AKT_activation Feedback Loop DNA_repair DNA Repair This compound This compound (LY3023414) This compound->PI3K_activation Inhibits This compound->mTORC1_activation Inhibits This compound->mTORC2_activation Inhibits This compound->DNA_repair Inhibits DNA-PK

This compound is an oral ATP-competitive inhibitor that simultaneously targets multiple key enzymes [1] [3]:

  • PI3K/mTOR Pathway: It potently inhibits Class I PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2). This broad inhibition is designed to overcome the feedback activation that can occur when only one node in the pathway is targeted [4].
  • DNA-PK Inhibition: It also inhibits DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA repair. This is relevant because DNA-PK can also act as a co-regulator of the androgen receptor, providing another potential mechanism to combat resistance in prostate cancer [1].

Interpretation and Context for Your Guide

  • Clinical Relevance: The combination of this compound and Enzalutamide showed a clinically meaningful and statistically significant improvement in rPFS compared to Enzalutamide alone in a patient population with limited treatment options after abiraterone failure [1].
  • Biomarker-Driven Response: The enhanced benefit in AR-v7 negative patients and those with PTEN-intact tumors suggests that biomarkers could be crucial for identifying the patient population most likely to respond to this combination therapy [1]. This is a key point for a targeted audience of researchers and drug developers.
  • Comparison with Other Data: It is worth noting for a comprehensive comparison that a pediatric phase II study (Pediatric MATCH) of this compound as a single agent in solid and CNS tumors with PI3K/mTOR pathway alterations showed no objective responses [5] [6]. This highlights that the efficacy of a targeted therapy can be highly context-dependent, varying by disease setting, combination partner, and specific tumor biology.

References

Samotolisib biomarker validation AR-v7 negative patients

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Samotolisib by AR-V7 Status

Clinical Endpoint AR-V7 Negative Patients AR-V7 Positive Patients Statistical Significance
Radiographic Progression-Free Survival (rPFS) 13.2 months (with this compound) vs 5.3 months (with placebo) [1] Information not specified in search results P = 0.03 [1]
Overall Patient Population (rPFS) 10.2 months (with this compound) vs 5.5 months (with placebo) [1] Information not specified in search results P = 0.03 [1]

Experimental Data and Methodology

The data supporting the use of this compound in AR-V7 negative patients comes from a double-blind, placebo-controlled phase Ib/II study (NCT02407054) [1].

  • Patient Population: The study enrolled men with mCRPC who had disease progression on prior abiraterone treatment. In the phase II part, 129 patients were randomized to receive either enzalutamide (160 mg daily) plus this compound (200 mg twice daily) or enzalutamide plus a placebo [1].
  • Primary Endpoint: Progression-free survival (PFS) was assessed using the Prostate Cancer Clinical Trials Working Group (PCWG2) criteria, which includes PSA progression, radiographic progression, or symptomatic progression [1].
  • Biomarker Analysis: AR-V7 status was determined from blood samples as an exploratory endpoint to evaluate its association with treatment activity [1]. The specific assay used for AR-V7 detection in this study is not detailed in the provided search results.

The following diagram illustrates the signaling pathways targeted by this compound and the context of AR-V7 driven resistance, which forms the mechanistic rationale for the clinical trial:

G ARSI AR Signaling Inhibitor (e.g., Enzalutamide) FLAR Full-Length AR (FL-AR) ARSI->FLAR Inhibits ARV7 AR-V7 Splice Variant FLAR->ARV7 Resistance leads to PS Pathway Survival (Tumor progression) ARV7->PS Constitutive Activation

Interpretation and Context

  • Mechanism of Action: this compound is a dual inhibitor of the PI3K/mTOR pathway and DNA-dependent protein kinase (DNA-PK) [2]. Preclinical studies have shown that the PI3K/AKT/mTOR pathway interacts with androgen receptor (AR) signaling, and co-inhibition of both pathways can overcome resistance to AR-targeted therapies like enzalutamide [1].
  • Role of AR-V7: The AR-V7 splice variant is a truncated form of the androgen receptor that lacks the ligand-binding domain, making it constitutively active and a driver of resistance to enzalutamide and abiraterone [3] [4]. The trial data suggests that the addition of this compound is particularly effective when this specific resistance mechanism (AR-V7) is not present [1].
  • PTEN Status: The study also reported that clinical benefit may be enriched in patients with PTEN-intact tumors [1]. PTEN is a tumor suppressor that negatively regulates the PI3K pathway; its loss is a common genomic alteration in prostate cancer.

References

Samotolisib PTEN intact tumor response

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy Data Summary

Study Population & Design Intervention Key Efficacy Findings Biomarker Analysis (PTEN Status)

| mCRPC (Phase Ib/II) Patients progressed on prior abiraterone [1] | Samotolisib + Enzalutamide vs. Placebo + Enzalutamide [1] | Median rPFS: 10.2 mos (this compound arm) vs. 5.5 mos (placebo arm); HR not reported, P = 0.03 [1] rPFS in AR-V7 negative: 13.2 mos (this compound arm) vs. 5.3 mos (placebo arm); P = 0.03 [1] | PTEN intact: rPFS benefit favored this compound+enzalutamide (data not fully quantified in available excerpt) [1]. | | Pediatric Solid/CNS Tumors (Phase II) Tumors with PI3K/mTOR pathway alterations [2] | This compound (single agent) [2] | Objective Response Rate: 0% (0/17 patients) [2] 3-month PFS: 12% (95% CI: 2%–31%) [2] | Not performed; all tumors had activating alterations in the PI3K/mTOR pathway (e.g., PTEN, PIK3CA, TSC2) [2]. |

Detailed Experimental Protocols

The methodologies from the clinical trials providing the data above are detailed here for your reference.

  • NCI-COG Pediatric MATCH Trial (Arm D) [2]: This was a phase II, histology-agnostic basket trial. Patients aged 1-21 years with relapsed/refractory solid or CNS tumors harboring predefined molecular alterations in the PI3K/mTOR pathway (including PTEN, PIK3CA, TSC1/2) were eligible. Patients received this compound orally twice daily in 28-day cycles. The primary endpoint was objective response rate, with progression-free survival as a key secondary endpoint. Tumor response was assessed radiographically.
  • mCRPC Phase Ib/II Study [1]: This multi-part study enrolled men with mCRPC who had progressed on prior abiraterone. Following a lead-in phase (Ib) to establish safety and pharmacokinetics of the combination, patients were randomized (1:1) in the double-blind phase II portion to receive enzalutamide (160 mg daily) plus either this compound (200 mg twice daily) or a placebo. The primary endpoint was progression-free survival assessed by Prostate Cancer Clinical Trials Working Group (PCWG2) criteria, which includes radiographic progression. Biomarker analysis for PTEN status (and AR-V7) was performed as an exploratory endpoint.

Biological Context of PTEN and PI3K/mTOR Pathway

Understanding the role of PTEN is crucial for interpreting these clinical findings. The following diagram illustrates the signaling pathway targeted by this compound and PTEN's central role.

G cluster_lipid Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (e.g., PIK3CA) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Produces PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Promotes PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inhibits) This compound This compound (PI3K/mTOR/DNA-PK Inhibitor) This compound->PI3K Inhibits This compound->mTOR Inhibits

PTEN is a critical tumor suppressor that functions as a lipid phosphatase, converting PIP3 back to PIP2, thereby antagonizing the oncogenic PI3K/AKT/mTOR signaling cascade [3] [4] [5]. Loss of PTEN leads to accumulated PIP3 and constitutive activation of this pathway, driving cancer progression [5]. This compound is an ATP-competitive inhibitor that targets both PI3K and mTOR (as well as DNA-PK), potentially offering broader pathway suppression than agents targeting only one node [2] [1].

Interpretation of Available Evidence

The available data, while not a direct side-by-side comparison, suggests a hypothesis-generating trend:

  • Activity in PTEN-intant mCRPC: The combination of this compound and enzalutamide showed a radiographic progression-free survival benefit in a cohort of patients with mCRPC, which appeared enriched for those with PTEN-intact tumors [1]. This suggests that PTEN loss may not be a prerequisite for response in this combination setting.
  • Lack of single-agent activity in pathway-altered tumors: In the Pediatric MATCH trial, this compound failed to show objective responses in tumors with various PI3K/mTOR pathway alterations (including PTEN loss) [2]. This indicates that single-agent PI3K/mTOR inhibition may be insufficient for complex high-grade malignancies, regardless of the specific pathway alteration.

References

Samotolisib overall survival benefit analysis

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy Data Comparison

The table below summarizes the key clinical trial results for Samotolisib and a contemporary, more successful PI3K inhibitor, Inavolisib, to provide context for comparison.

Drug Name Trial / Indication Objective Response Rate (ORR) Progression-Free Survival (PFS) Overall Survival (OS)
This compound NCI-COG Pediatric MATCH (Relapsed/Refractory Solid & CNS Tumors) [1] 0% (No objective responses observed) 3-month PFS: 12% (95% CI: 2%–31%) Data not reported; no activity observed
Inavolisib INAVO120 (HR+/HER2-, PIK3CA-mutated Advanced Breast Cancer) with palbociclib and fulvestrant [2] 62.7% (vs. 28.0% in placebo arm) Median PFS: 17.2 mo (vs. 7.3 mo; HR=0.42) Median OS: 34.0 mo (vs. 27.0 mo; HR=0.67)

This compound Trial Experimental Protocol

The key details from the Phase II study of this compound in the NCI-COG Pediatric MATCH trial are as follows [1]:

  • Study Design: This was a phase II, histology-agnostic, basket trial. It used a rolling 6 design for dose escalation as it was the first pediatric study of this compound.
  • Patient Population: Patients aged 1-21 years with relapsed or refractory solid and CNS tumors whose tumors harbored predefined genetic alterations in the PI3K/mTOR pathway (e.g., in PTEN, PIK3CA, TSC2) and lacked activating alterations in the MAPK pathway.
  • Intervention & Dosing:
    • Drug: this compound, a small molecule inhibitor of Class I PI3K isoforms, mTOR, and DNA-PK [3].
    • Dose: Administered orally twice daily on a continuous 28-day cycle.
    • Recommended Phase 2 Dose: 115 mg/m²/dose was determined to be the pediatric RP2D.
  • Primary Endpoint: Objective response rate (ORR).
  • Secondary Endpoints: Progression-free survival (PFS), recommended phase 2 dose, and toxicity profile.

Key Analysis for Researchers

The data suggests several critical points for drug development professionals:

  • Lack of Efficacy in Complex Tumors: The trial concluded that activation of the PI3K/mTOR pathway alone is insufficient to predict sensitivity to single-agent this compound in genomically complex, high-grade malignancies [1]. This highlights a key challenge in targeting this pathway.
  • Shift in Drug Development Strategy: The failure of broader PI3K/mTOR inhibitors like this compound due to lack of efficacy and toxicity has pushed the field toward more selective agents [4]. Inavolisib, a mutant-selective PI3Kα inhibitor, demonstrates how greater specificity can lead to improved efficacy and a more manageable safety profile, enabling successful use in combination therapy [2].
  • Alternative Application in Research: Interestingly, one study identified this compound as a tool compound in a non-oncological context. It was used to inhibit DNA-PK to improve the efficiency of CRISPR/Cas9-mediated knock-in of T-cell receptors (TCRs) in primary human T-cells for adoptive cell therapy, a process that was good manufacturing practice (GMP)–compatible [5].

PI3K/mTOR Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR (PAM) signaling pathway, which was the target of this compound. This pathway is frequently dysregulated in cancer and promotes cell survival, growth, and proliferation [6].

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binding PI3K PI3K (Class I) (e.g., PIK3CA mutation) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3  Reverts PDK1 PDK1 PIP3->PDK1 Activates AKT AKT PIP3->AKT Recruits/Activates PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 AKT->mTORC2 Feedback CellSurvival Cell Survival, Growth, Proliferation mTORC1->CellSurvival Promotes mTORC2->AKT Activates (Feedback Loop) PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inhibits) SAM This compound Inhibition SAM->PI3K Inhibits SAM->mTORC1 Inhibits SAM->mTORC2 Inhibits

Conclusion for Comparison Guide

References

Samotolisib safety profile versus other PI3K inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Samotolisib vs. Other PI3K Inhibitors: Safety Profile

The table below summarizes the available safety and efficacy data for this compound and other PI3K inhibitors from clinical trials.

Drug Name Inhibitor Type Key Safety Findings Common Adverse Events Efficacy Findings
This compound (LY3023414) Dual PI3K/mTOR [1] Manageable toxicity profile in T-cell therapy protocol; Dose-limiting toxicities (mucositis, pneumonitis) observed in pediatric trial [2] [3] Mucositis, pneumonitis [3] No objective responses in pediatric solid/CNS tumors; improved TCR knock-in efficiency in T-cell manufacturing [3] [2]
Buparlisib (BKM120) Pan-PI3K [4] [1] Significant toxicity leading to discontinuation in some studies [4] Elevated AST, hyperglycemia, hypertension, fatigue [4] Improved PFS vs. placebo, but high toxicity [4]
Pictilisib (GDC-0941) Pan-PI3K [1] Significant toxicity, reduced treatment effectiveness [4] Not specified in results No significant improvement in PFS vs. placebo [4]
Alpelisib (BYL719) PI3Kα-specific (IS) [1] Relatively good activity with low toxicity [4] Hyperglycemia, rash, diarrhea [4] Satisfactory efficacy in HR+, HER2- breast cancer with PIK3CA mutation [4]
Taselisib PI3Kα-specific (IS) [4] - - Positive antitumor effects, but study discontinued due to side effects [4]
Inavolisib PI3Kα-specific (IS) [4] Side effects led to study discontinuation [4] Hyperglycemia, stomatitis/mucositis, diarrhea, dry eye, blurred vision [4] Improved overall survival in PIK3CA-mutated breast cancer [4]
Gedatolisib Dual PI3K/mTOR [4] [5] Potential for improved therapeutic index [5] Hyperglycemia (lower rates vs. single-node inhibitors) [5] Clinical trials ongoing for metastatic breast cancer [4]

Experimental Data and Protocols

The safety and efficacy data in the table above come from specific clinical trial designs. Here are the key experimental contexts for this compound:

  • Protocol for T-cell Engineering (GMP-compatible): In this study, this compound was used to improve the efficiency of CRISPR/Cas9-mediated knock-in of a T-cell receptor (TCR) into the TRAC locus of primary human T cells. The process involved activating T cells, electroporating them with CRISPR/Cas9 components and a TCR template, and then treating them with this compound. The study concluded that this protocol had no negative impact on T-cell viability, phenotype, expansion, or effector function, supporting its use for generating clinical-grade cell products [2].
  • Clinical Trial Protocol (Pediatric MATCH APEC1621D): This was a phase II study for children and young adults (age 1-21) with relapsed or refractory solid and central nervous system (CNS) tumors harboring alterations in the PI3K/mTOR pathway.
    • Intervention: Patients received this compound orally twice daily in 28-day cycles until disease progression or unacceptable toxicity.
    • Dosage: A rolling 6 dose escalation was used, and 115 mg/m²/dose twice daily was determined to be the recommended phase II dose.
    • Primary Endpoint: Objective response rate.
    • Safety Findings: The trial identified dose-limiting toxicities (DLTs) of mucositis and pneumonitis [3].

PI3K/mTOR Pathway and Inhibitor Mechanism

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the sites targeted by different types of inhibitors, including dual inhibitors like this compound.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K Class 1A PI3K (Heterodimer p85/p110) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 (Substrate) PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN (Inhibitor) PTEN->PIP3 Reverts PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Processes Cell Growth Proliferation Survival mTORC1->Cell_Processes mTORC2 mTORC2 mTORC2->AKT Activates (feedback loop) IS_Inhib Isoform-Specific (IS) Inhibitors (e.g., Alpelisib) IS_Inhib->PI3K Pan_Inhib Pan-PI3K Inhibitors (e.g., Buparlisib, Copanlisib) Pan_Inhib->PI3K Dual_Inhib Dual PI3K/mTOR Inhibitors (this compound, Gedatolisib) Dual_Inhib->PI3K Dual_Inhib->mTORC1 Dual_Inhib->mTORC2 AKT_Inhib AKT Inhibitors (e.g., Capivasertib) AKT_Inhib->AKT mTOR_Inhib mTOR Inhibitors (e.g., Temsirolimus) mTOR_Inhib->mTORC1

This diagram shows that this compound is a dual PI3K/mTOR inhibitor, simultaneously targeting the upstream kinase PI3K and the downstream mTOR complexes (mTORC1 and mTORC2). This multi-node approach aims to comprehensively shut down pathway signaling and prevent the tumor from escaping inhibition through feedback loops, which is a common resistance mechanism with single-node inhibitors [5] [1].

Key Differentiators and Considerations

  • Contrasting Outcomes: The safety profile of this compound appears to be highly context-dependent. In cellular therapy manufacturing, its safety was excellent [2]. However, in direct cancer treatment for pediatric patients, it showed specific DLTs and limited efficacy [3]. This underscores the importance of the application context when evaluating safety.
  • Mechanistic Advantage: The dual inhibition of PI3K and mTOR by this compound is a strategy designed to achieve greater pathway suppression and overcome resistance, potentially at lower drug exposures. This may contribute to a more manageable toxicity profile compared to some other inhibitors, though head-to-head comparisons are limited [5].
  • Comparative Toxicity: Among PI3K inhibitors, hyperglycemia is a very common class-wide adverse event. This compound shares this risk, but its profile also includes notable incidences of mucositis and pneumonitis, as seen in the pediatric trial [3]. Alpelisib has shown a relatively favorable balance of efficacy and toxicity, while inhibitors like Buparlisib and Pictilisib have been associated with significant toxicity that limits their use [4].

References

Samotolisib synergistic drug combinations validation

Author: Smolecule Technical Support Team. Date: February 2026

Validated Synergistic Combinations of Samotolisib

Drug Combination Cancer Type / Model Phase Key Experimental Findings & Synergistic Evidence Clinical Outcomes / Biomarkers
This compound + Enzalutamide [1] Metastatic Castration-Resistant Prostate Cancer (mCRPC) Ib/II Significantly longer median PFS: 3.8 vs 2.8 months (placebo). Significantly longer median rPFS: 10.2 vs 5.5 months (placebo) [1]. Benefit enriched in patients without AR-V7 splice variant and with PTEN intact tumors [1].
This compound + Prexasertib [2] Triple-Negative Breast Cancer (TNBC) / Preclinical (cell lines, xenografts, PDX models) & Phase Ib Preclinical & Ib Synergistic or additive effects in 30 out of 38 patient-derived xenograft (PDX) models. Inhibition of tumor growth in MDA-MB-231 models [2]. ORR of 25% in a TNBC patient expansion arm. Significant hematologic toxicity noted [2].

Experimental Protocols for Synergy Validation

The validation of these combinations involved rigorous preclinical and clinical methodologies.

Clinical Trial Protocol for this compound + Enzalutamide [1]

This study was designed as a double-blind, placebo-controlled Phase Ib/II trial (NCT02407054).

  • Patient Population: Men with mCRPC who had progressed on prior abiraterone treatment.
  • Dosing:
    • Phase Ib (Lead-in): Established safety and pharmacokinetics. Patients received this compound monotherapy (200 mg, twice daily) for one week, followed by combination with enzalutamide (160 mg, once daily) in 28-day cycles.
    • Phase II (Randomized): Patients were randomized 1:1 to receive enzalutamide plus either this compound (200 mg, twice daily) or a placebo.
  • Primary Endpoint: Progression-free survival (PFS) assessed by Prostate Cancer Clinical Trials Working Group (PCWG2) criteria.
  • Biomarker Analysis: Exploratory endpoints included analysis of androgen receptor splice variant 7 (AR-V7) status in blood and PTEN status in tumor tissue.
Preclinical & Phase Ib Protocol for this compound + Prexasertib [2]

This research involved a multi-step process from bench to bedside (ClinicalTrials.gov NCT02124148).

  • Preclinical Models:
    • The combination was first evaluated in TNBC cell lines and orthotopic xenograft tumors (MDA-MB-231).
    • It was further tested in a large panel of TNBC patient-derived xenograft (PDX) mouse models (38 models). The effect was deemed synergistic or additive in 30 of these models.
  • Phase Ib Clinical Trial:
    • Dose Escalation: Determined the recommended phase II dose.
    • Expansion Arms: Evaluated the combination in specific patient groups, including an arm for TNBC (E3).
    • Dosing: Prexasertib (105 mg/m²) intravenously every 14 days + this compound (150 mg or 200 mg) orally twice daily.
    • Endpoints: Safety and antitumor activity (Overall Response Rate, ORR).

Signaling Pathways and Rationale for Combinations

The mechanistic rationale for these combinations is based on targeting interconnected signaling pathways that cancers use to survive and develop resistance. The following diagram illustrates the pathways targeted by the this compound and Prexasertib combination:

G PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth DNA_PK DNA-PK DNA_Repair DNA Repair DNA_PK->DNA_Repair AKT->mTOR Apoptosis Apoptosis (Cell Death) DNA_Repair->Apoptosis ATR ATR CHK1 CHK1 ATR->CHK1 Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair CHK1->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis Replication_Stress Replication Stress Replication_Stress->ATR DNA_Damage DNA Damage DNA_Damage->DNA_PK DNA_Damage->ATR This compound This compound (PI3K/mTOR/DNA-PK Inhibitor) This compound->PI3K Inhibits This compound->mTOR Inhibits This compound->DNA_PK Inhibits Prexasertib Prexasertib (CHK1 Inhibitor) Prexasertib->CHK1 Inhibits

Diagram 1: Synergistic Mechanism of this compound and Prexasertib [2]. This diagram shows how simultaneously inhibiting the PI3K/mTOR pathway (survival signals) and the CHK1-mediated DNA damage response creates a "lethal synergy," forcing cancer cells toward apoptosis.

The rationale for the This compound + Enzalutamide combination is grounded in the cross-talk between the AR signaling pathway and the PI3K pathway. Preclinical evidence shows that inhibition of the PI3K/mTOR pathway can overcome resistance to AR-targeted therapies like Enzalutamide, particularly in PTEN-deficient prostate cancers [1]. As a dual PI3K/mTOR and DNA-PK inhibitor, this compound attacks this resistance mechanism on multiple fronts.

Interpretation and Future Directions

  • Overcoming Resistance: The primary value of this compound combinations lies in overcoming resistance to established therapies, such as Enzalutamide in prostate cancer [1].
  • Biomarker-Driven Response: The efficacy of these combinations appears linked to specific biomarkers. For example, the presence or absence of AR-V7 or the status of PTEN can significantly influence patient response [1].
  • Toxicity Considerations: Combining targeted therapies often increases toxicity. The this compound-Prexasertib combination showed significant hematological side effects (neutropenia, thrombocytopenia), indicating that supportive care may be necessary for future clinical use [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

406.20049070 g/mol

Monoisotopic Mass

406.20049070 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C88817F47Y

Wikipedia

Ly-3023414

Dates

Last modified: 08-15-2023
1: Zheng L, Li H, Mo Y, Qi G, Liu B, Zhao J. Autophagy inhibition sensitizes LY3023414-induced anti-glioma cell activity in vitro and in vivo. Oncotarget. 2017 Oct 27;8(58):98964-98973. doi: 10.18632/oncotarget.22147. PMID: 29228741; PMCID: PMC5716781.
2: Bendell JC, Varghese AM, Hyman DM, Bauer TM, Pant S, Callies S, Lin J, Martinez R, Wickremsinhe E, Fink A, Wacheck V, Moore KN. A First-in-Human Phase 1 Study of LY3023414, an Oral PI3K/mTOR Dual Inhibitor, in Patients with Advanced Cancer. Clin Cancer Res. 2018 Jul 15;24(14):3253-3262. doi: 10.1158/1078-0432.CCR-17-3421. Epub 2018 Apr 10. PMID: 29636360.
3: Zou Y, Ge M, Wang X. Targeting PI3K-AKT-mTOR by LY3023414 inhibits human skin squamous cell carcinoma cell growth in vitro and in vivo. Biochem Biophys Res Commun. 2017 Aug 19;490(2):385-392. doi: 10.1016/j.bbrc.2017.06.052. Epub 2017 Jun 13. PMID: 28623128.
4: Smith MC, Mader MM, Cook JA, Iversen P, Ajamie R, Perkins E, Bloem L, Yip YY, Barda DA, Waid PP, Zeckner DJ, Young DA, Sanchez-Felix M, Donoho GP, Wacheck V. Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth. Mol Cancer Ther. 2016 Oct;15(10):2344-2356. doi: 10.1158/1535-7163.MCT-15-0996. Epub 2016 Jul 20. PMID: 27439478.
5: Zaidi AH, Kosovec JE, Matsui D, Omstead AN, Raj M, Rao RR, Biederman RWW, Finley GG, Landreneau RJ, Kelly RJ, Jobe BA. PI3K/mTOR Dual Inhibitor, LY3023414, Demonstrates Potent Antitumor Efficacy Against Esophageal Adenocarcinoma in a Rat Model. Ann Surg. 2017 Jul;266(1):91-98. doi: 10.1097/SLA.0000000000001908. PMID: 27471841.
6: Foley TM, Payne SN, Pasch CA, Yueh AE, Van De Hey DR, Korkos DP, Clipson L, Maher ME, Matkowskyj KA, Newton MA, Deming DA. Dual PI3K/mTOR Inhibition in Colorectal Cancers with APC and PIK3CA Mutations. Mol Cancer Res. 2017 Feb 9;15(3):317-327. doi: 10.1158/1541-7786.MCR-16-0256. Epub ahead of print. PMID: 28184015; PMCID: PMC5550373.
7: Rubinstein MM, Hyman DM, Caird I, Won H, Soldan K, Seier K, Iasonos A, Tew WP, O'Cearbhaill RE, Grisham RN, Hensley ML, Troso-Sandoval T, Sabbatini P, Guillen J, Selcuklu SD, Zimel C, Torrisi J, Aghajanian C, Makker V. Phase 2 study of LY3023414 in patients with advanced endometrial cancer harboring activating mutations in the PI3K pathway. Cancer. 2020 Mar 15;126(6):1274-1282. doi: 10.1002/cncr.32677. Epub 2019 Dec 27. PMID: 31880826.
8: Sakamoto Y, Yamagishi S, Tanizawa Y, Tajimi M, Okusaka T, Ojima H. PI3K-mTOR pathway identified as a potential therapeutic target in biliary tract cancer using a newly established patient-derived cell panel assay. Jpn J Clin Oncol. 2018 Apr 1;48(4):396-399. doi: 10.1093/jjco/hyy011. PMID: 29474549.
9: Wei L, Chintala S, Ciamporcero E, Ramakrishnan S, Elbanna M, Wang J, Hu Q, Glenn ST, Murakami M, Liu L, Gomez EC, Sun Y, Conroy J, Miles KM, Malathi K, Ramaiah S, Anbarasu A, Woloszynska-Read A, Johnson CS, Conroy J, Liu S, Morrison CD, Pili R. Genomic profiling is predictive of response to cisplatin treatment but not to PI3K inhibition in bladder cancer patient-derived xenografts. Oncotarget. 2016 Nov 22;7(47):76374-76389. doi: 10.18632/oncotarget.13062. PMID: 27823983; PMCID: PMC5363516.
10: Wickremsinhe ER, Callies S, Schmalz CA, Lee LB, LaBell ES, Satonin DK. Incorporating dried blood spot LC-MS/MS analysis for clinical development of a novel oncolytic agent. Bioanalysis. 2018 Mar 1;10(5):341-356. doi: 10.4155/bio-2017-0231. Epub 2018 Feb 16. PMID: 29451018.

Explore Compound Types